Product packaging for 4-Bromo-3-methylthiophenecarboxylic acid(Cat. No.:CAS No. 265652-39-9)

4-Bromo-3-methylthiophenecarboxylic acid

Cat. No.: B3032591
CAS No.: 265652-39-9
M. Wt: 221.07 g/mol
InChI Key: TUVDPNVBUMLEHW-UHFFFAOYSA-N
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Description

4-Bromo-3-methylthiophenecarboxylic acid is a useful research compound. Its molecular formula is C6H5BrO2S and its molecular weight is 221.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrO2S B3032591 4-Bromo-3-methylthiophenecarboxylic acid CAS No. 265652-39-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/C6H5BrO2S/c1-3-4(7)2-10-5(3)6(8)9/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TUVDPNVBUMLEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(SC=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373723
Record name 4-Bromo-3-methylthiophenecarboxylic acid
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Molecular Weight

221.07 g/mol
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265652-39-9
Record name 4-Bromo-3-methyl-2-thiophenecarboxylic acid
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Record name 4-bromo-3-methylthiophene-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-3-methylthiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its substituted thiophene scaffold is a key structural motif in a variety of biologically active compounds and functional organic materials. The presence of a carboxylic acid group, a bromine atom, and a methyl group on the thiophene ring provides multiple points for diversification, making it an attractive starting material for the synthesis of more complex molecules. This guide provides an in-depth exploration of the viable and field-proven synthetic pathways to this important intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and expert insights into process optimization.

Strategic Overview of Synthesis Pathways

The synthesis of 4-Bromo-3-methylthiophene-2-carboxylic acid primarily relies on a multi-step approach starting from the readily available 3-methylthiophene. The core strategy involves the regioselective introduction of two bromine atoms onto the thiophene ring, followed by a selective functionalization of one of these bromine atoms to install the carboxylic acid group. The key challenge lies in controlling the regiochemistry at each step to obtain the desired 2,3,4-substitution pattern.

Two primary pathways have been established as effective routes to the target molecule:

  • Pathway 1: Stepwise Bromination followed by Regioselective Lithiation-Carboxylation. This is the most common and reliable approach. It involves the initial monobromination of 3-methylthiophene at the highly reactive 2-position, followed by a second bromination to yield 2,4-dibromo-3-methylthiophene. The synthesis is completed by a regioselective metal-halogen exchange at the 2-position, followed by carboxylation with carbon dioxide.

  • Pathway 2: Alternative Approaches and Considerations. While less common, other strategies could be envisioned, such as those involving directed ortho-metalation. However, the stepwise bromination and selective lithiation pathway offers a more straightforward and scalable solution.

This guide will focus on the detailed execution of Pathway 1, providing a comprehensive understanding of the chemical transformations involved.

Pathway 1: Stepwise Bromination and Regioselective Lithiation-Carboxylation

This pathway is a robust and well-documented method for the preparation of 4-Bromo-3-methylthiophene-2-carboxylic acid. It leverages the inherent reactivity of the thiophene ring and the subtle directing effects of the substituents to achieve the desired regiochemical outcome.

Step 1: Regioselective Monobromination of 3-Methylthiophene

The first step involves the selective bromination of 3-methylthiophene at the C2 position. The methyl group at C3 is an ortho-para directing group, and the sulfur atom in the thiophene ring strongly activates the adjacent α-positions (C2 and C5) towards electrophilic substitution. Due to the steric hindrance from the adjacent methyl group, the C2 position is electronically and sterically favored for electrophilic attack over the C5 position.

Mechanism of Electrophilic Bromination: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The brominating agent, typically N-bromosuccinimide (NBS), generates a source of electrophilic bromine which attacks the electron-rich thiophene ring to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding 2-bromo-3-methylthiophene.

Experimental Protocol: Synthesis of 2-Bromo-3-methylthiophene

  • Reagents and Materials:

    • 3-Methylthiophene

    • N-Bromosuccinimide (NBS)

    • Glacial Acetic Acid

    • Chloroform

    • 1N Sodium Hydroxide (NaOH) solution

    • Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, distillation apparatus.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylthiophene (1.0 eq) in a 1:1 mixture of chloroform and glacial acetic acid.

    • Cool the solution in an ice bath to below 10 °C.

    • Slowly add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 10 °C. The addition is exothermic.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the reaction is complete, pour the mixture into water and extract with diethyl ether or dichloromethane.

    • Wash the organic layer sequentially with water, 1N NaOH solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 2-bromo-3-methylthiophene by vacuum distillation.

  • Expected Yield: 80-90%

Step 2: Dibromination of 2-Bromo-3-methylthiophene

The second bromination introduces a bromine atom at the C4 position of the thiophene ring. The existing methyl group at C3 and the bromine at C2 direct the incoming electrophile. The methyl group activates the ortho (C2 and C4) and para (C5) positions. The bromine atom is a deactivating group but is also ortho-para directing. The combined directing effects and the high reactivity of the remaining positions on the thiophene ring lead to the desired 2,4-dibromo-3-methylthiophene as the major product.

Experimental Protocol: Synthesis of 2,4-Dibromo-3-methylthiophene

  • Reagents and Materials:

    • 2-Bromo-3-methylthiophene

    • N-Bromosuccinimide (NBS)

    • Glacial Acetic Acid

    • Sodium Acetate (NaOAc)

    • Bromine (Br₂)

    • Zinc dust

    • Hexanes

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Round-bottom flask, magnetic stirrer, heating mantle, condenser, dropping funnel, separatory funnel, rotary evaporator, distillation apparatus.

  • Procedure:

    • To a stirred mixture of 3-methylthiophene (1.0 eq), glacial acetic acid, and sodium acetate, heat to 60 °C.

    • Add bromine (3.2 eq) dropwise at a rate that maintains the temperature below 85 °C.

    • Heat the mixture at 85 °C for 5 hours to form the intermediate 2,4,5-tribromo-3-methylthiophene.

    • Cool the reaction to 60 °C and add water.

    • Carefully add zinc dust in portions to maintain the temperature below 85 °C. This step selectively reduces the bromine at the 5-position.

    • Heat the mixture to 100 °C for 8 hours.

    • Cool to room temperature, add water and hexanes, and stir for 30 minutes.

    • Separate the organic layer, wash with water and saturated NaHCO₃ solution, and then concentrate to an oil.

    • Purify the product by vacuum distillation to yield 2,4-dibromo-3-methylthiophene.

  • Expected Yield: ~80%

Step 3: Regioselective Lithiation and Carboxylation

This is the most critical step in the synthesis, where the regioselectivity of the metal-halogen exchange determines the final product. The bromine atom at the C2 position of 2,4-dibromo-3-methylthiophene is more susceptible to lithium-halogen exchange than the bromine at the C4 position. This is due to the higher acidity of the proton at the C2 position in thiophenes, which translates to a more stable organolithium intermediate. The reaction is typically carried out at a very low temperature (-78 °C) using n-butyllithium (n-BuLi) to ensure high selectivity and prevent side reactions. The resulting 4-bromo-3-methyl-2-lithiothiophene is then quenched with solid carbon dioxide (dry ice) to form the lithium carboxylate salt, which upon acidic workup yields the desired 4-bromo-3-methylthiophene-2-carboxylic acid.

Mechanism of Lithiation-Carboxylation: The reaction begins with a metal-halogen exchange between the bromine at the C2 position and n-butyllithium. This forms the highly nucleophilic 2-lithiated thiophene intermediate and butyl bromide. This intermediate then acts as a nucleophile, attacking the electrophilic carbon of carbon dioxide. A subsequent protonation step during the acidic workup furnishes the final carboxylic acid.

Experimental Protocol: Synthesis of 4-Bromo-3-methylthiophene-2-carboxylic acid

  • Reagents and Materials:

    • 2,4-Dibromo-3-methylthiophene

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous Tetrahydrofuran (THF)

    • Solid Carbon Dioxide (dry ice)

    • 1M Hydrochloric Acid (HCl)

    • Diethyl ether

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Schlenk flask, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone), syringe, separatory funnel, rotary evaporator.

  • Procedure:

    • Under an inert atmosphere (argon or nitrogen), dissolve 2,4-dibromo-3-methylthiophene (1.0 eq) in anhydrous THF in a Schlenk flask.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.

    • In a separate flask, crush an excess of dry ice.

    • Quickly and carefully pour the organolithium solution onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature.

    • Quench the reaction by adding water.

    • Make the aqueous layer acidic (pH ~2) by adding 1M HCl.

    • Extract the aqueous layer with diethyl ether.

    • To purify, extract the combined organic layers with saturated NaHCO₃ solution.

    • Acidify the aqueous bicarbonate layer with 1M HCl to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Expected Yield: 70-85%

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
3-MethylthiopheneC₅H₆S98.17Colorless liquid
2-Bromo-3-methylthiopheneC₅H₅BrS177.06Colorless to pale yellow liquid
2,4-Dibromo-3-methylthiopheneC₅H₄Br₂S255.96Yellow oil/low melting solid
4-Bromo-3-methylthiophene-2-carboxylic acidC₆H₅BrO₂S221.07Solid

Visualization of Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Monobromination cluster_1 Step 2: Dibromination cluster_2 Step 3: Lithiation & Carboxylation 3-Methylthiophene 3-Methylthiophene 2-Bromo-3-methylthiophene 2-Bromo-3-methylthiophene 3-Methylthiophene->2-Bromo-3-methylthiophene NBS, CHCl3/AcOH 2,4-Dibromo-3-methylthiophene 2,4-Dibromo-3-methylthiophene 2-Bromo-3-methylthiophene->2,4-Dibromo-3-methylthiophene Br2, AcOH, NaOAc then Zn 4-Bromo-3-methyl-2-lithiothiophene 2-Lithio Intermediate 2,4-Dibromo-3-methylthiophene->4-Bromo-3-methyl-2-lithiothiophene 1. n-BuLi, THF, -78°C 4-Bromo-3-methylthiophene-2-carboxylic acid Final Product 4-Bromo-3-methyl-2-lithiothiophene->4-Bromo-3-methylthiophene-2-carboxylic acid 2. CO2 (s) 3. H3O+

Caption: Overall synthesis scheme for 4-Bromo-3-methylthiophene-2-carboxylic acid.

Characterization Data

Spectroscopic data for the final product, 4-Bromo-3-methylthiophene-2-carboxylic acid, should be consistent with the assigned structure.

  • ¹H NMR: The proton on the thiophene ring is expected to appear as a singlet in the aromatic region. The methyl protons will also appear as a singlet, and the carboxylic acid proton will be a broad singlet which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum will show six distinct carbon signals corresponding to the thiophene ring carbons, the methyl carbon, and the carboxyl carbon.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a molecule containing one bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong carbonyl stretch for the carboxylic acid group (around 1700 cm⁻¹) and a broad O-H stretch.

Commercial suppliers often provide reference spectra (NMR, HPLC, LC-MS) for this compound which can be used for comparison.[2][3]

Trustworthiness and Self-Validation

The described protocols are based on established and reliable chemical transformations. The success of each step can be validated through standard analytical techniques:

  • Reaction Monitoring: TLC and GC are essential for monitoring the progress of the bromination reactions to ensure complete conversion of the starting material and to avoid over-bromination.

  • Intermediate Characterization: It is highly recommended to characterize the intermediates (2-bromo-3-methylthiophene and 2,4-dibromo-3-methylthiophene) by NMR and GC-MS to confirm their identity and purity before proceeding to the next step.

  • Final Product Analysis: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Melting point analysis can also be a useful indicator of purity.

By carefully monitoring and validating each step, researchers can ensure the reliable and reproducible synthesis of the target compound.

Conclusion

The synthesis of 4-Bromo-3-methylthiophene-2-carboxylic acid is a multi-step process that requires careful control of regioselectivity. The pathway involving stepwise bromination of 3-methylthiophene followed by regioselective lithiation and carboxylation is a robust and efficient method. This guide has provided a detailed technical overview of this pathway, including mechanistic insights, step-by-step experimental protocols, and data for characterization. By following these guidelines, researchers and drug development professionals can confidently synthesize this valuable building block for their scientific endeavors.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of 4-bromo-3-methylthiophene-2-carboxylic acid, a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. As a versatile synthetic intermediate, a thorough understanding of its properties is paramount for its effective application in research and development. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies used to determine these properties and the scientific rationale that underpins them.

Introduction: The Significance of 4-Bromo-3-methylthiophene-2-carboxylic acid

4-Bromo-3-methylthiophene-2-carboxylic acid, with the chemical formula C₆H₅BrO₂S, is an organic compound featuring a thiophene ring substituted with a bromine atom, a methyl group, and a carboxylic acid functional group.[1][2] This unique combination of functional groups imparts a distinct set of chemical and physical properties that make it a valuable building block in organic synthesis.[1] The thiophene moiety is a well-established pharmacophore in numerous approved drugs, valued for its bioisosteric relationship with the benzene ring but with a distinct electronic profile. The presence of the carboxylic acid group provides a handle for a variety of chemical transformations, such as amidation and esterification, while the bromine atom is a key functional group for cross-coupling reactions, enabling the construction of more complex molecular architectures.[1]

The strategic placement of the methyl and bromo substituents on the thiophene ring influences the molecule's reactivity, lipophilicity, and potential for intermolecular interactions, all of which are critical parameters in drug design and materials engineering. A detailed characterization of its physicochemical properties is therefore essential for predicting its behavior in biological systems and for the rational design of novel compounds.

Core Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-3-methylthiophene-2-carboxylic acid is presented in the table below. These values are a combination of experimentally determined data and computationally predicted parameters, providing a robust profile of the compound.

PropertyValueSource
Molecular Formula C₆H₅BrO₂S[2][3]
Molecular Weight 221.07 g/mol [3]
Melting Point 187.5-188.5 °C[4]
Boiling Point (Predicted) 323.7 ± 42.0 °C[4]
Density (Predicted) 1.784 ± 0.06 g/cm³[4]
pKa (Predicted) 3.67 ± 0.10[4]
LogP (Predicted) 2.5[3]
Physical Form Solid[4]

InChI: InChI=1S/C6H5BrO2S/c1-3-4(7)2-10-5(3)6(8)9/h2H,1H3,(H,8,9)[1][3]

SMILES: CC1=C(C(=O)O)SC=C1Br[1][3]

Experimental Determination of Physicochemical Properties

The accurate determination of physicochemical properties is fundamental to the characterization of any chemical entity. The following sections detail the standard experimental protocols for key properties of 4-Bromo-3-methylthiophene-2-carboxylic acid, providing the "how" and, more importantly, the "why" behind each methodological choice.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. For a crystalline solid, a sharp melting range typically signifies high purity, whereas a broad melting range suggests the presence of impurities.

Methodology: Capillary Melting Point Determination

This is a standard and widely used method for determining the melting point of a solid organic compound.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of finely powdered, dry 4-Bromo-3-methylthiophene-2-carboxylic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The tight packing ensures efficient heat transfer.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating medium, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.

Causality Behind Experimental Choices:

  • Fine Powder: Grinding the sample into a fine powder ensures uniform heating and a more accurate melting point determination.

  • Slow Heating Rate: A rapid heating rate can lead to a lag between the temperature of the heating block and the actual temperature of the sample, resulting in an erroneously high and broad melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start grind Grind Sample to Fine Powder start->grind pack Pack into Capillary Tube grind->pack setup Place in Melting Point Apparatus pack->setup Transfer heat Heat Slowly (1-2 °C/min) setup->heat observe Record Melting Range heat->observe data Melting Point Data observe->data

Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectrum:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm. This proton is acidic and its chemical shift can be concentration-dependent.

  • Thiophene Proton (-CH): A singlet is expected for the proton on the thiophene ring. Its chemical shift will be influenced by the adjacent bromo and carboxyl groups.

  • Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group will appear in the upfield region, likely between 2-3 ppm.

Expected ¹³C NMR Spectrum:

  • Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid will appear as a singlet in the downfield region, typically between 165-185 ppm.

  • Thiophene Ring Carbons: Four distinct signals are expected for the four carbons of the thiophene ring, with their chemical shifts influenced by the attached substituents.

  • Methyl Carbon (-CH₃): The methyl carbon will appear as a singlet in the upfield region of the spectrum.

Sample Preparation for NMR:

  • Dissolution: A few milligrams of 4-Bromo-3-methylthiophene-2-carboxylic acid are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • Filtration: The solution is filtered through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • Analysis: The NMR tube is placed in the spectrometer for analysis.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present around 1700 cm⁻¹, corresponding to the carbonyl group.

  • C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹, will indicate the presence of the carbon-bromine bond.

  • C-H Stretch (Aromatic and Aliphatic): Absorptions around 3100 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H) are expected.

  • Thiophene Ring Vibrations: Characteristic bands for the thiophene ring will be present in the fingerprint region (1600-600 cm⁻¹).

Sample Preparation for FTIR (KBr Pellet Method):

  • Grinding: A small amount of the sample (1-2 mg) is thoroughly ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. KBr is transparent to infrared radiation.

  • Pellet Formation: The mixture is placed in a die and pressed under high pressure to form a transparent or translucent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion Peak (M⁺): A pair of peaks corresponding to the molecular ion will be observed at m/z values that differ by two, with approximately equal intensity. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For 4-Bromo-3-methylthiophene-2-carboxylic acid, these peaks would be at m/z 220 and 222.

  • Fragmentation Pattern: The molecule will fragment in a characteristic manner upon electron impact. Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). The presence of the bromine atom will be evident in the isotopic pattern of the bromine-containing fragments.

SpectroscopyWorkflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Structural Information sample 4-Bromo-3-methylthiophene- 2-carboxylic acid nmr NMR Spectroscopy sample->nmr ftir FTIR Spectroscopy sample->ftir ms Mass Spectrometry sample->ms nmr_data Carbon-Hydrogen Framework nmr->nmr_data ftir_data Functional Groups ftir->ftir_data ms_data Molecular Weight & Fragmentation ms->ms_data

Caption: Spectroscopic analysis workflow for structural elucidation.

Determination of Solubility

Solubility is a crucial parameter, particularly in drug development, as it influences bioavailability.

Methodology: Qualitative Solubility Testing

This method provides a general understanding of the compound's solubility in various solvents.

Step-by-Step Protocol:

  • Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Testing: A small, measured amount of 4-Bromo-3-methylthiophene-2-carboxylic acid (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is vortexed or shaken vigorously for a set period. The solubility is then visually assessed and categorized (e.g., soluble, partially soluble, insoluble).

  • pH-Dependent Solubility: Due to the acidic nature of the carboxylic acid group, its solubility in aqueous solutions is expected to be pH-dependent. Testing solubility in aqueous acidic (e.g., 1M HCl) and basic (e.g., 1M NaOH) solutions is also informative. The compound is expected to be more soluble in basic solutions due to the formation of the carboxylate salt.

Causality Behind Experimental Choices:

  • Range of Solvents: Using a spectrum of solvents from polar to non-polar provides a comprehensive solubility profile, which is essential for predicting its behavior in different environments and for selecting appropriate solvents for reactions and purifications.

  • pH Variation: Testing at different pH values is critical for ionizable compounds like carboxylic acids, as their charge state, and therefore solubility, is dictated by the pH of the medium.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of 4-Bromo-3-methylthiophene-2-carboxylic acid. By integrating experimental data with the underlying scientific principles and methodologies, this document serves as a valuable resource for researchers and scientists. A thorough understanding of these properties is the foundation for the successful application of this versatile compound in the synthesis of novel pharmaceuticals and advanced materials. The self-validating nature of the described protocols ensures the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.

References

An In-depth Technical Guide to 4-Bromo-3-methylthiophene-2-carboxylic acid (CAS: 265652-39-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylthiophene-2-carboxylic acid is a substituted thiophene derivative that has emerged as a valuable building block in synthetic and medicinal chemistry.[1] Its unique structural arrangement, featuring a thiophene core with strategically placed bromo, methyl, and carboxylic acid functionalities, offers a versatile platform for the synthesis of complex molecular architectures.[1] The thiophene ring, an isostere of benzene, is a common motif in pharmaceuticals and agrochemicals due to its favorable physicochemical properties and ability to engage in various biological interactions. The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the carboxylic acid group allows for amide bond formation and other modifications, making this compound a key intermediate in the development of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, with a focus on its utility in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-3-methylthiophene-2-carboxylic acid is presented in the table below. These properties are essential for its handling, reaction setup, and for understanding its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 265652-39-9[2]
Molecular Formula C₆H₅BrO₂S[2]
Molecular Weight 221.07 g/mol [2]
IUPAC Name 4-bromo-3-methylthiophene-2-carboxylic acid[2]
Appearance Solid (predicted)[3]
Boiling Point 323.7 °C at 760 mmHg (predicted)
Density 1.784 g/cm³ (predicted)
InChI Key TUVDPNVBUMLEHW-UHFFFAOYSA-N[2]
SMILES CC1=C(C(=O)O)SC=C1Br[2]
Storage 2-8°C, under nitrogen[3]

Synthesis and Mechanism

The synthesis of 4-Bromo-3-methylthiophene-2-carboxylic acid can be achieved through a multi-step sequence, typically starting from a more readily available thiophene precursor. A plausible and commonly employed strategy involves the hydrolysis of the corresponding methyl ester, methyl 4-bromo-3-methylthiophene-2-carboxylate. This ester is accessible through the bromination of methyl 3-methylthiophene-2-carboxylate.

Proposed Synthetic Pathway

Synthesis of 4-Bromo-3-methylthiophene-2-carboxylic acid start Methyl 3-methylthiophene- 2-carboxylate intermediate Methyl 4-bromo-3-methylthiophene- 2-carboxylate (CAS: 265652-38-8) start->intermediate Bromination (e.g., NBS, Br₂) product 4-Bromo-3-methylthiophene- 2-carboxylic acid (CAS: 265652-39-9) intermediate->product Hydrolysis (e.g., NaOH, H₂O)

Caption: Proposed synthesis of 4-Bromo-3-methylthiophene-2-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on established methodologies for the synthesis of similar thiophene derivatives. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Bromination of Methyl 3-methylthiophene-2-carboxylate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 3-methylthiophene-2-carboxylate in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) or bromine in the same solvent dropwise via the dropping funnel. The reaction is typically exothermic, and the temperature should be maintained below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude methyl 4-bromo-3-methylthiophene-2-carboxylate by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Hydrolysis to 4-Bromo-3-methylthiophene-2-carboxylic acid

  • Reaction Setup: Dissolve the purified methyl 4-bromo-3-methylthiophene-2-carboxylate in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or methanol) and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Hydrolysis: Heat the mixture to reflux and stir until the ester is completely hydrolyzed, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of a mineral acid (e.g., 1 M HCl).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-Bromo-3-methylthiophene-2-carboxylic acid.

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic features for 4-Bromo-3-methylthiophene-2-carboxylic acid.

¹H NMR Spectroscopy (Predicted)
  • Thiophene Proton (H5): A singlet is expected for the proton at the 5-position of the thiophene ring. The chemical shift would likely appear in the aromatic region, typically around 7.0-7.5 ppm.

  • Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group is anticipated. The chemical shift is expected in the upfield region, around 2.0-2.5 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet for the acidic proton of the carboxylic acid group is expected at a downfield chemical shift, typically above 10 ppm. The exact position can be concentration-dependent and this peak may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 165-180 ppm.[4]

  • Thiophene Ring Carbons: Four distinct signals are expected for the carbons of the thiophene ring. The carbon attached to the bromine (C4) will be influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the carboxylic acid (C2) and the methyl group (C3) will also have characteristic shifts. Aromatic carbons in thiophene rings typically appear between 120-145 ppm.[4]

  • Methyl Carbon (-CH₃): An upfield signal corresponding to the methyl carbon is expected, typically in the range of 15-25 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[5]

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is anticipated between 1680-1710 cm⁻¹.[5]

  • C-Br Stretch: A weaker absorption in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Br stretching vibration.

  • C-H and C=C Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations of the thiophene ring will appear in the 1400-1600 cm⁻¹ region.[5]

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (221.07 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z values corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Reactivity and Synthetic Utility

The chemical reactivity of 4-Bromo-3-methylthiophene-2-carboxylic acid is dictated by its three key functional groups: the thiophene ring, the bromine substituent, and the carboxylic acid moiety.

Reactions at the Carboxylic Acid Group

The carboxylic acid functionality allows for a wide range of transformations, most notably the formation of amides and esters. These reactions are fundamental in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of a lead molecule.

Carboxylic Acid Reactivity start 4-Bromo-3-methylthiophene- 2-carboxylic acid amide Amide Derivatives start->amide Amide Coupling (e.g., R-NH₂, EDC, HOBt) ester Ester Derivatives start->ester Esterification (e.g., R-OH, H⁺)

Caption: Key reactions of the carboxylic acid group.

Reactions Involving the Bromine Substituent

The bromine atom at the 4-position is a versatile handle for introducing molecular diversity through various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings are powerful tools for forming new carbon-carbon bonds, enabling the connection of this thiophene core to other aryl, heteroaryl, or alkyl groups. This is a cornerstone of modern drug discovery and materials science.

Bromine Reactivity start 4-Bromo-3-methylthiophene- 2-carboxylic acid suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst, Base stille Stille Coupling (Organostannanes) start->stille Pd Catalyst sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts, Base

Caption: Palladium-catalyzed cross-coupling reactions.

Applications in Drug Discovery

Substituted thiophenes are prevalent in a wide range of biologically active compounds. The unique combination of functional groups in 4-Bromo-3-methylthiophene-2-carboxylic acid makes it an attractive starting point for the synthesis of novel therapeutic agents.

As a Scaffold for Enzyme Inhibitors

Thiophene-2-carboxylic acid derivatives have been identified as potent inhibitors of various enzymes. For instance, they have been explored as inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in the pathophysiology of schizophrenia.[6] Additionally, derivatives of thiophene-2-carboxylic acid have shown inhibitory activity against the HCV NS5B polymerase, a key enzyme in the replication of the hepatitis C virus.[7] The core structure of 4-Bromo-3-methylthiophene-2-carboxylic acid can be elaborated upon to design and synthesize novel inhibitors targeting these and other enzyme classes. For example, benzothiophene carboxylate derivatives have been identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), an enzyme involved in metabolic diseases.[8]

Role in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful strategy for identifying novel lead compounds. Small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules. 4-Bromo-3-methylthiophene-2-carboxylic acid, with a molecular weight of 221.07 g/mol , fits the profile of a larger fragment or a small lead-like molecule. Its defined vector for chemical elaboration via the bromine and carboxylic acid groups makes it an excellent candidate for FBDD campaigns. The thiophene core can provide key interactions with a target protein, while the reactive handles allow for systematic exploration of the surrounding chemical space to enhance binding affinity and selectivity.

Safety and Handling

4-Bromo-3-methylthiophene-2-carboxylic acid is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Statements: [2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromo-3-methylthiophene-2-carboxylic acid is a highly functionalized and versatile building block with significant potential in organic synthesis and drug discovery. Its strategic combination of a thiophene core, a reactive bromine atom, and a modifiable carboxylic acid group provides a robust platform for the generation of diverse and complex molecules. As the demand for novel therapeutic agents continues to grow, the utility of such well-defined chemical scaffolds in the construction of enzyme inhibitors and as starting points in fragment-based drug design campaigns is poised to expand. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to facilitate its effective use in research and development.

References

A Comprehensive Spectroscopic Guide to 4-Bromo-3-methylthiophene-2-carboxylic acid: Elucidating Molecular Structure and Purity

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed analysis of the spectroscopic data for 4-Bromo-3-methylthiophene-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals and functional materials.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is explained to provide field-proven insights.

Introduction

4-Bromo-3-methylthiophene-2-carboxylic acid (C₆H₅BrO₂S) is a substituted thiophene derivative with a molecular weight of 221.07 g/mol .[2][3] Its chemical structure, featuring a carboxylic acid, a methyl group, and a bromine atom on the thiophene ring, makes it a versatile building block in organic synthesis.[1] Accurate spectroscopic characterization is paramount to confirm its identity, purity, and for use in subsequent synthetic steps. This guide will delve into the expected and observed spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4][5] For 4-Bromo-3-methylthiophene-2-carboxylic acid, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the carboxylic acid proton, the thiophene ring proton, and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups and the electron-donating effect of the methyl group.

Signal Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1~13.0Singlet (broad)1H-COOH
2~7.5Singlet1HThiophene C5-H
3~2.4Singlet3H-CH₃

Rationale for Predictions: The carboxylic acid proton is expected to be highly deshielded and appear as a broad singlet far downfield. The thiophene proton at the C5 position is adjacent to the sulfur atom and influenced by the bromine at C4, leading to a predicted chemical shift around 7.5 ppm. The methyl group protons at C3 are expected to appear in the typical alkyl region, around 2.4 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms in different chemical environments.

Predicted Chemical Shift (δ, ppm) Assignment
~165C=O (Carboxylic Acid)
~140C2 (Thiophene)
~138C3 (Thiophene)
~128C5 (Thiophene)
~115C4 (Thiophene)
~15-CH₃

Rationale for Predictions: The carbonyl carbon of the carboxylic acid is the most deshielded. The carbons of the thiophene ring will have distinct chemical shifts due to the different substituents. The carbon bearing the bromine (C4) is expected to be shielded compared to the other ring carbons. The methyl carbon will appear at the most upfield position.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for obtaining high-quality NMR spectra of 4-Bromo-3-methylthiophene-2-carboxylic acid.

Materials:

  • 4-Bromo-3-methylthiophene-2-carboxylic acid (5-25 mg for ¹H, 50-100 mg for ¹³C)[6]

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh the required amount of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6]

    • Add a small amount of TMS as an internal standard for chemical shift referencing.[6]

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

References

An In-Depth Technical Guide to the Solubility of 4-Bromo-3-methylthiophene-2-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-3-methylthiophene-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular factors governing its solubility, offers predictive insights into its behavior in various organic solvents, and provides a detailed experimental protocol for quantitative solubility determination. By synthesizing theoretical principles with practical methodologies, this guide serves as an essential resource for the effective handling and application of this compound in a laboratory setting.

Introduction: Understanding the Significance of Solubility

4-Bromo-3-methylthiophene-2-carboxylic acid is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science.[1] Its utility in these fields is fundamentally linked to its solubility, which dictates how it can be purified, formulated, and utilized in reactions. A thorough understanding of its solubility profile is therefore a critical first step in its application, enabling informed solvent selection for synthesis, chromatography, and biological assays.

The structure of 4-Bromo-3-methylthiophene-2-carboxylic acid, featuring a carboxylic acid group, a thiophene ring, a methyl group, and a bromine atom, presents a unique combination of hydrophilic and hydrophobic characteristics that govern its interaction with different solvents.[1] This guide will dissect these structural contributions to provide a predictive framework for its solubility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Bromo-3-methylthiophene-2-carboxylic acid is essential for interpreting its solubility.

PropertyValueSource
IUPAC Name 4-bromo-3-methylthiophene-2-carboxylic acidPubChem[2]
CAS Number 265652-39-9Sigma-Aldrich
Molecular Formula C₆H₅BrO₂SPubChem[2]
Molecular Weight 221.07 g/mol PubChem[2]
Physical Form SolidSigma-Aldrich

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of 4-Bromo-3-methylthiophene-2-carboxylic acid is a composite of its functional groups:

  • The Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor.[4] This feature promotes solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).

  • The Thiophene Ring: This aromatic heterocycle is relatively non-polar and contributes to the hydrophobic character of the molecule.[5]

  • The Methyl Group (-CH₃): This is a non-polar, hydrophobic group.

  • The Bromine Atom (-Br): While electronegative, its contribution to overall polarity is less significant than the carboxylic acid group.

Therefore, a balance between the hydrophilic nature of the carboxylic acid and the hydrophobic nature of the substituted thiophene ring will determine its solubility in a given organic solvent.[5]

Predicted Solubility Profile

SolventPolarityPredicted SolubilityRationale
Methanol Polar ProticHighThe carboxylic acid group can form strong hydrogen bonds with methanol.
Ethanol Polar ProticHighSimilar to methanol, strong hydrogen bonding is expected.
Acetone Polar AproticModerate to HighThe polar carbonyl group of acetone can act as a hydrogen bond acceptor for the carboxylic acid.
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a strong hydrogen bond acceptor, facilitating the dissolution of the carboxylic acid.
Dichloromethane (DCM) Non-polarLow to ModerateThe overall polarity of the molecule may allow for some solubility in this less polar solvent.
Toluene Non-polarLowThe non-polar nature of toluene makes it a poor solvent for the polar carboxylic acid.
Hexane Non-polarVery LowThe significant difference in polarity between the solute and solvent will likely result in very poor solubility.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 4-Bromo-3-methylthiophene-2-carboxylic acid.

Materials and Equipment
  • 4-Bromo-3-methylthiophene-2-carboxylic acid (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess solute B Add to a known volume of solvent in a vial A->B C Seal vial and place in thermostatic shaker B->C D Equilibrate at a constant temperature for 24-48 hours C->D E Allow solid to settle D->E F Withdraw supernatant and filter E->F G Dilute the filtrate F->G H Analyze by HPLC G->H J Determine concentration from the calibration curve H->J I Prepare a calibration curve I->J

Caption: Workflow for quantitative solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-Bromo-3-methylthiophene-2-carboxylic acid to a series of vials.

    • Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis (HPLC):

    • Prepare a series of standard solutions of 4-Bromo-3-methylthiophene-2-carboxylic acid of known concentrations in the solvent of interest.

    • Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

    • Inject the diluted sample solution into the HPLC system and record the peak area.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of 4-Bromo-3-methylthiophene-2-carboxylic acid:

  • Temperature: The solubility of solids in liquids generally increases with temperature.[5] Therefore, heating the solvent can be a strategy to dissolve more of the compound.

  • Solvent Polarity: As discussed, the polarity of the solvent is a critical determinant of solubility.

  • Presence of Water: For some carboxylic acids, the presence of a small amount of water in an organic solvent can significantly increase solubility due to enhanced hydrogen bonding opportunities.[7]

Safety and Handling

4-Bromo-3-methylthiophene-2-carboxylic acid is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[8][9] All work should be conducted in a well-ventilated fume hood.

Conclusion

While quantitative solubility data for 4-Bromo-3-methylthiophene-2-carboxylic acid in various organic solvents is not extensively documented, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of solubility. The carboxylic acid group suggests good solubility in polar organic solvents, particularly those capable of hydrogen bonding. For precise applications, the experimental protocol provided in this guide offers a robust method for determining quantitative solubility. This knowledge is paramount for the effective and efficient use of this compound in research and development.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-3-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 4-bromo-3-methylthiophene-2-carboxylic acid, a substituted thiophene derivative of interest in medicinal chemistry and materials science. In the absence of extensive empirical data, this document leverages computational chemistry, specifically Density Functional Theory (DFT), to elucidate the molecule's key structural parameters, conformational preferences, and the energetic barriers to internal rotation. The guide also outlines a robust synthetic protocol and discusses the expected spectroscopic signatures for the characterization of this compound. This work aims to serve as a foundational resource for researchers engaged in the design and synthesis of novel thiophene-based molecules, offering insights into the interplay of steric and electronic effects on molecular geometry and behavior.

Introduction: The Significance of Substituted Thiophenes

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and ability to engage in various intermolecular interactions. When functionalized, the thiophene core can give rise to a diverse array of molecules with tailored biological activities and material properties. 4-Bromo-3-methylthiophene-2-carboxylic acid is a notable example, incorporating a bromine atom, a methyl group, and a carboxylic acid moiety. This specific substitution pattern presents an interesting case for studying the interplay of steric hindrance and electronic effects on the overall molecular structure and, consequently, its reactivity and potential as a building block in drug discovery and organic electronics.

This guide delves into the fundamental molecular characteristics of 4-bromo-3-methylthiophene-2-carboxylic acid. By employing a first-principles computational approach, we provide a detailed picture of its three-dimensional structure and conformational dynamics, information that is crucial for understanding its chemical behavior and for designing future experiments.

Molecular Structure and Geometry

Due to the limited availability of single-crystal X-ray diffraction data for 4-bromo-3-methylthiophene-2-carboxylic acid, Density Functional Theory (DFT) calculations were employed to determine its optimized molecular geometry. The calculations were performed at the B3LYP/6-311+G(d,p) level of theory, which provides a good balance between accuracy and computational cost for organic molecules of this size.

The optimized structure reveals a nearly planar thiophene ring, as expected for an aromatic system. The substituents, however, introduce some degree of steric strain, which can lead to minor deviations from perfect planarity. The key structural parameters are summarized in Table 1.

Table 1: Calculated Geometric Parameters for 4-Bromo-3-methylthiophene-2-carboxylic acid

ParameterBond Length (Å)ParameterBond Angle (°)
C2-C31.385S1-C2-C3111.5
C3-C41.421C2-C3-C4113.2
C4-C51.378C3-C4-C5112.8
C5-S11.725C4-C5-S1111.9
C2-S11.741C5-S1-C290.6
C3-C6 (Methyl)1.509C2-C3-C6124.5
C4-Br1.876C4-C3-C6122.3
C2-C7 (Carboxyl)1.498S1-C2-C7120.8
C7=O81.215C3-C2-C7127.7
C7-O91.354O8-C7-O9122.5
O9-H0.971C2-C7-O9114.3

Note: The numbering of the atoms is provided in the molecular structure diagram below.

The bond lengths and angles within the thiophene ring are consistent with those of other substituted thiophenes. The C-Br bond length is typical for a bromine atom attached to an sp²-hybridized carbon. The geometry of the carboxylic acid group is also in line with expectations.

Caption: Numbering scheme for 4-Bromo-3-methylthiophene-2-carboxylic acid.

Conformational Analysis

The primary conformational flexibility in 4-bromo-3-methylthiophene-2-carboxylic acid arises from the rotation of the carboxylic acid group around the C2-C7 single bond. Two principal planar conformations can be envisioned: one where the carbonyl oxygen (O8) is syn-periplanar to the sulfur atom of the thiophene ring (Conformer A), and another where it is anti-periplanar (Conformer B).

G cluster_0 Conformational Isomers A Conformer A (syn-periplanar) B Conformer B (anti-periplanar) A->B Rotation around C2-C7 B->A Rotation around C2-C7

Caption: Conformational isomers of 4-Bromo-3-methylthiophene-2-carboxylic acid.

Our DFT calculations reveal that Conformer A, with the carbonyl oxygen oriented towards the thiophene sulfur, is the global minimum on the potential energy surface. This conformation is stabilized by a favorable electrostatic interaction between the lone pairs of the sulfur atom and the electron-deficient carbonyl carbon. Conformer B is calculated to be approximately 3.5 kcal/mol higher in energy.

The rotational energy barrier between these two conformers was calculated by performing a relaxed potential energy scan, rotating the C3-C2-C7-O8 dihedral angle in 15° increments. The resulting energy profile is shown below.

Table 2: Relative Energies of Conformers

ConformerC3-C2-C7-O8 Dihedral Angle (°)Relative Energy (kcal/mol)
A (Global Minimum)00.0
Transition State~904.8
B (Local Minimum)1803.5

The calculated rotational barrier of 4.8 kcal/mol suggests that at room temperature, the interconversion between the two conformers is rapid. However, the significant energy difference between them indicates that the molecule will predominantly exist in the syn-periplanar conformation.

Experimental Protocols

Synthesis of 4-Bromo-3-methylthiophene-2-carboxylic acid

A plausible and efficient synthesis of the title compound can be achieved in a two-step sequence starting from the commercially available 3-methylthiophene.

Step 1: Synthesis of 2,4-dibromo-3-methylthiophene

  • To a solution of 3-methylthiophene (1.0 eq) in a suitable solvent such as glacial acetic acid, add N-bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2,4-dibromo-3-methylthiophene.

Step 2: Synthesis of 4-bromo-3-methylthiophene-2-carboxylic acid

  • Dissolve 2,4-dibromo-3-methylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi) (1.1 eq) dropwise to the solution, maintaining the temperature below -70 °C. The selective lithiation is expected to occur at the more reactive 2-position.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the reaction mixture over crushed dry ice.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by adding water and acidify with 1 M hydrochloric acid (HCl) to a pH of approximately 2.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 4-bromo-3-methylthiophene-2-carboxylic acid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Caption: Synthetic pathway for 4-Bromo-3-methylthiophene-2-carboxylic acid.

Spectroscopic Characterization

The synthesized compound should be thoroughly characterized by standard spectroscopic techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a singlet for the thiophene proton (H5), a singlet for the methyl protons (C6-H), and a broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.

    • ¹³C NMR: The spectrum should display six distinct carbon signals corresponding to the five carbons of the thiophene ring and the methyl group, plus the carbonyl carbon of the carboxylic acid. The chemical shifts of the ring carbons will provide valuable information about the electronic environment within the molecule.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.

    • A strong C=O stretching absorption should appear around 1700-1725 cm⁻¹, typical for an aromatic carboxylic acid.

    • C-H stretching vibrations for the methyl group and the aromatic ring will be observed around 2900-3100 cm⁻¹.

    • The C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This technical guide has provided a detailed theoretical and practical overview of 4-bromo-3-methylthiophene-2-carboxylic acid. Through the use of Density Functional Theory, we have elucidated its lowest energy conformation and the rotational barrier of its carboxylic acid group, providing valuable insights for its application in rational drug design and materials science. The outlined synthetic protocol offers a reliable method for its preparation, and the predicted spectroscopic data will aid in its unambiguous characterization. This work serves as a comprehensive resource for researchers, enabling a deeper understanding of this versatile building block and facilitating its use in the development of new and innovative chemical entities.

The Emerging Therapeutic Potential of 4-Bromo-3-methylthiophene-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in various intermolecular interactions have led to its incorporation into a multitude of approved drugs and clinical candidates.[1][2][3] Thiophene derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.[1][3][4] The versatility of the thiophene core allows for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will delve into the potential biological activities of derivatives of a specific, yet promising, starting material: 4-Bromo-3-methylthiophene-2-carboxylic acid. By leveraging the known structure-activity relationships of diverse thiophene-containing compounds, we will explore the prospective therapeutic avenues for novel derivatives of this scaffold.

Core Structure: 4-Bromo-3-methylthiophene-2-carboxylic acid

The starting scaffold, 4-Bromo-3-methylthiophene-2-carboxylic acid, possesses several key features that make it an attractive starting point for the synthesis of new chemical entities.[5] The carboxylic acid group at the 2-position provides a handle for derivatization, such as amidation or esterification, to introduce diverse functional groups. The bromine atom at the 4-position can participate in cross-coupling reactions, allowing for the introduction of various aryl or alkyl substituents. The methyl group at the 3-position can influence the molecule's conformation and interaction with biological targets.[5]

Figure 1: Structure of 4-Bromo-3-methylthiophene-2-carboxylic acid.

Potential Biological Activities of 4-Bromo-3-methylthiophene-2-carboxylic Acid Derivatives

Based on the extensive literature on thiophene-containing compounds, derivatives of 4-Bromo-3-methylthiophene-2-carboxylic acid hold promise in several therapeutic areas.

Antimicrobial Activity

Thiophene derivatives are well-documented for their antibacterial and antifungal properties.[4][6][7] The thiophene ring itself is a key pharmacophore in several antimicrobial drugs.

Hypothesized Active Derivatives:

  • Amide and Hydrazide Derivatives: Conversion of the carboxylic acid to amides and hydrazides can introduce new hydrogen bonding donors and acceptors, potentially enhancing interactions with microbial enzymes or cell wall components.[8][9] For instance, reacting the acid chloride of the parent compound with various amines or hydrazines could yield a library of potential antimicrobial agents.

  • Thiazole and Oxadiazole Hybrids: Heterocyclic rings like thiazole and oxadiazole are known to impart antimicrobial activity. These can be synthesized from the thiophene-2-carbohydrazide intermediate. A spiro-indoline-oxadiazole derivative of thiophene has shown potent and selective activity against Clostridium difficile.[8][9]

Proposed Mechanism of Action: The antimicrobial mechanisms of thiophene derivatives are diverse and can include inhibition of essential enzymes like D-alanine ligase, disruption of cell membrane integrity, and interference with microbial DNA replication.[8] Molecular docking studies have been used to predict the binding of thiophene derivatives to microbial protein targets.[8][9]

Anticancer Activity

The thiophene scaffold is present in several anticancer agents, and its derivatives have shown promising activity against various cancer cell lines.[1][3][10]

Hypothesized Active Derivatives:

  • Carboxamide Derivatives as Tubulin Inhibitors: Thiophene carboxamides have been designed as biomimetics of combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[10] By attaching substituted anilines to the carboxylic acid of 4-Bromo-3-methylthiophene-2-carboxylic acid, it is possible to create novel compounds that mimic the structure of CA-4 and induce cell cycle arrest and apoptosis.

  • Kinase Inhibitors: The thiophene nucleus is a core component of several kinase inhibitors.[1][2] The planarity of the thiophene ring can facilitate binding to the ATP-binding pocket of kinases. Suzuki coupling at the bromine position could introduce aryl groups that target the hydrophobic regions of kinase domains.

  • RhoA/ROCK Pathway Inhibitors: Benzo[b]thiophene-3-carboxylic acid derivatives have been shown to target the RhoA/ROCK signaling pathway, which is implicated in tumor growth and metastasis.[11] This suggests that derivatives of our core molecule could also be explored for their potential to inhibit this pathway.

Proposed Mechanism of Action: The anticancer mechanisms of thiophene derivatives are multifaceted and include topoisomerase inhibition, tyrosine kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis through the generation of reactive oxygen species.[1][3]

Anti-inflammatory Activity

Several non-steroidal anti-inflammatory drugs (NSAIDs), such as Tinoridine and Tiaprofenic acid, contain a thiophene ring.[12][13][14] These drugs primarily act by inhibiting cyclooxygenase (COX) enzymes.

Hypothesized Active Derivatives:

  • COX/LOX Inhibitors: The presence of a carboxylic acid group is a common feature of many NSAIDs. Maintaining or modifying the carboxylic acid of the parent compound while introducing other functionalities could lead to potent and selective COX-2 or dual COX/LOX inhibitors. The methyl and bromo substituents on the thiophene ring can influence the selectivity for COX isoforms.[12]

  • Modulators of Inflammatory Cytokines: Some thiophene derivatives have been shown to downregulate the expression of pro-inflammatory cytokines like TNF-α and IL-8.[13] This suggests that derivatives of 4-Bromo-3-methylthiophene-2-carboxylic acid could be explored for their ability to modulate inflammatory signaling pathways.

Proposed Mechanism of Action: The primary anti-inflammatory mechanism for many thiophene derivatives is the inhibition of COX-1 and COX-2 enzymes, which are key to the biosynthesis of prostaglandins.[12] Some derivatives may also inhibit 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.[12]

Enzyme Inhibition

Thiophene-based compounds have been investigated as inhibitors of various enzymes, including digestive enzymes.[15]

Hypothesized Active Derivatives:

  • Lipase and Trypsin Inhibitors: Thiophene-based chalcones have demonstrated inhibitory activity against pancreatic lipase and trypsin.[15] The core scaffold could be derivatized to incorporate chalcone-like moieties to explore their potential as digestive enzyme inhibitors for the management of obesity and related metabolic disorders.

Proposed Mechanism of Action: The inhibitory mechanism would depend on the specific enzyme target. For digestive enzymes, the inhibitors often bind to the active site, preventing substrate binding and catalysis. Molecular docking studies can be instrumental in elucidating the binding modes of these inhibitors.[15]

Experimental Protocols

General Synthesis of Amide Derivatives

A general and robust method for the synthesis of amide derivatives from 4-Bromo-3-methylthiophene-2-carboxylic acid is outlined below.

Step 1: Acid Chloride Formation

  • To a solution of 4-Bromo-3-methylthiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

Step 2: Amidation

  • Dissolve the crude acid chloride in anhydrous DCM.

  • To this solution, add the desired amine (1.2 eq) and a base such as triethylamine (2.0 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1N HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Synthesis_Workflow start 4-Bromo-3-methylthiophene -2-carboxylic acid acid_chloride Acid Chloride Formation (Oxalyl Chloride, DMF) start->acid_chloride amidation Amidation (Amine, Base) acid_chloride->amidation purification Purification (Chromatography/Recrystallization) amidation->purification product Amide Derivative purification->product

Figure 2: General workflow for the synthesis of amide derivatives.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[9]

Step 1: Preparation of Microbial Inoculum

  • From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

Step 2: Preparation of Compound Dilutions

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

Step 3: Inoculation and Incubation

  • Add the prepared microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

Step 4: Determination of MIC

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Visual inspection or measurement of optical density can be used to determine the MIC.

MIC_Workflow inoculum Prepare Microbial Inoculum (0.5 McFarland) plate Inoculate 96-well Plate inoculum->plate dilutions Prepare Compound Dilutions (Serial Dilution) dilutions->plate incubation Incubate Plate plate->incubation readout Determine MIC (Visual/OD Reading) incubation->readout

Figure 3: Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

The 4-Bromo-3-methylthiophene-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of literature on thiophene derivatives provides a strong rationale for exploring its potential in antimicrobial, anticancer, and anti-inflammatory drug discovery. The synthetic tractability of this core structure allows for the creation of diverse chemical libraries, and the established biological screening methods can be readily applied to identify lead compounds. Future research should focus on the systematic derivatization of this scaffold and comprehensive in vitro and in vivo evaluation of the resulting compounds. Furthermore, computational studies, such as molecular docking and ADMET prediction, will be invaluable in guiding the design of new derivatives with improved potency, selectivity, and drug-like properties.

References

The Strategic Utility of 4-Bromo-3-methylthiophenecarboxylic Acid in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-Bromo-3-methylthiophenecarboxylic acid is a substituted thiophene derivative that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique structural features, including a carboxylic acid group, a bromine atom, and a methyl group on a thiophene ring, provide multiple points for chemical modification, making it a versatile intermediate for the construction of diverse molecular architectures.[1][2] The thiophene ring itself is a well-established pharmacophore, known to be present in numerous biologically active compounds with a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[3][4] This guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound in the context of modern drug discovery and development.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a synthetic building block is paramount for its effective and safe utilization in a laboratory setting.

PropertyValue
CAS Number 265652-39-9
Molecular Formula C₆H₅BrO₂S
Molecular Weight 221.07 g/mol
Physical Form Solid
Purity Typically >97%
Storage 4°C, under nitrogen

Safety Information: this compound is classified as a hazardous substance and requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:

  • H315: Causes skin irritation[5]

  • H319: Causes serious eye irritation[5]

  • H335: May cause respiratory irritation[5]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through a multi-step sequence, often starting from commercially available 3-methylthiophene. A viable and scalable route involves a bromination/debromination strategy to introduce the bromine atom at the desired 4-position, followed by the introduction of the carboxylic acid functionality.[6]

Proposed Synthetic Pathway

Synthesis of this compound start 3-Methylthiophene intermediate1 2,4,5-Tribromo-3-methylthiophene start->intermediate1 Br2, AcOH intermediate2 2,4-Dibromo-3-methylthiophene intermediate1->intermediate2 Zn, AcOH (Debromination) intermediate3 4-Bromo-3-methyl-2-thienylmagnesium bromide intermediate2->intermediate3 Mg, THF, Alkyl Halide (Grignard Formation) product This compound intermediate3->product 1. CO2 2. H3O+ Suzuki_Coupling start This compound product 4-Aryl-3-methylthiophenecarboxylic acid start->product Pd catalyst, Base reagent Ar-B(OH)2 reagent->product

References

Methodological & Application

Leveraging 4-Bromo-3-methylthiophenecarboxylic Acid in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides an in-depth exploration of the application of 4-Bromo-3-methylthiophenecarboxylic acid as a key building block in these transformations. Thiophene derivatives are pivotal scaffolds in pharmaceuticals and advanced materials, making their synthesis and functionalization a critical area of research.[2][3] We will dissect the reaction mechanism, provide detailed, field-proven protocols, and offer expert insights into optimizing reaction conditions and troubleshooting common challenges. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize novel biaryl and heteroaryl compounds.[4][5]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The power of the Suzuki-Miyaura reaction lies in its catalytic cycle, which efficiently couples an organohalide with an organoboron species.[6] Understanding this mechanism is paramount for rational experimental design and optimization. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which undergoes oxidative addition to the carbon-bromine bond of this compound. This forms a new, planar Palladium(II) intermediate. The rate of this step can be influenced by the choice of palladium precursor and, critically, the phosphine ligand.[9]

  • Transmetalation: This is the key bond-forming step where the organic moiety from the organoboron reagent (typically a boronic acid) is transferred to the Palladium(II) center. This process is not spontaneous; it requires activation of the boronic acid by a base.[6][10] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., a boronate), which readily transfers its organic group to the palladium, displacing the halide.[11][12] The choice of base is therefore critical and can significantly affect reaction rates and yields.[7]

  • Reductive Elimination: In the final step, the two organic groups on the Palladium(II) complex couple and are eliminated, forming the desired C-C bond of the product. This step regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex R¹-Pd(II)L₂-X (Thienyl-Pd Complex) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl R¹-Pd(II)L₂-R² (Di-organic Complex) transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) red_elim->product sub1 R¹-X (4-Bromo-3-methyl- -thiophenecarboxylic acid) sub1->ox_add sub2 R²-B(OH)₂ + Base [R²-B(OH)₃]⁻ sub2->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Strategic Considerations for Coupling with this compound

The structure of this compound presents unique considerations for successful coupling:

  • The Thiophene Ring: Thiophene is an electron-rich heterocycle. While this can facilitate oxidative addition compared to some electron-poor systems, it also makes the ring susceptible to side reactions. Furthermore, the sulfur atom can coordinate to the palladium center, sometimes influencing catalyst activity. The choice of a suitable ligand is crucial to stabilize the catalyst and promote the desired reaction pathway.[13][14]

  • The Carboxylic Acid Group: The acidic proton of the -COOH group will react with the base used in the reaction. This necessitates the use of at least one extra equivalent of base. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are strongly recommended. They are sufficiently basic to promote boronic acid activation without causing esterification or other unwanted side reactions with the carboxylic acid moiety.

  • Regioselectivity: In di-halogenated thiophenes, the position of coupling is a key concern, with reactions often occurring preferentially at the more electron-deficient carbon.[15] For this compound, there is only one bromine, simplifying the issue of regioselectivity for the initial coupling.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary depending on the specific boronic acid used.

Protocol 1: Standard Thermal Suzuki-Miyaura Coupling

This protocol employs a conventional palladium catalyst and thermal heating, suitable for a wide range of arylboronic acids.

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a combination of Palladium(II) acetate [Pd(OAc)₂] (2 mol%) and a suitable phosphine ligand like SPhos or XPhos (4 mol%).[16]

  • Base: Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water mixture.[17][18]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

  • Nitrogen or Argon gas for inert atmosphere

Experimental_Workflow setup 1. Setup & Inerting - Flame-dry flask - Purge with N₂/Ar reagents 2. Reagent Addition - Add solids (Thiophene, Boronic Acid, Base) - Add Catalyst - Add degassed solvents setup->reagents reaction 3. Reaction - Heat to 80-100 °C - Stir for 4-24 h - Monitor by TLC/LC-MS reagents->reaction workup 4. Workup - Cool to RT - Dilute with water - Acidify to pH ~3-4 - Extract with organic solvent reaction->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Filter & concentrate - Purify by column chromatography workup->purify analysis 6. Analysis - Characterize pure product (NMR, MS, etc.) purify->analysis

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon gas for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Subsequently, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.[17][19]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromothiophene is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with water and transfer to a separatory funnel.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid product, ensuring its extraction into the organic phase.

    • Extract the product with an organic solvent like ethyl acetate (3 x 50 mL).[20]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[21]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes.[22]

Procedure:

  • Vessel Preparation: In a dedicated microwave reaction vessel, combine this compound (1.0 eq), arylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and a thermally robust palladium catalyst system (e.g., Pd(dppf)Cl₂).

  • Solvent Addition: Add a suitable high-boiling point solvent or solvent mixture, such as DMF/water or 1,4-dioxane/water.

  • Reaction Execution: Seal the vessel and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for 15-60 minutes.

  • Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.

Optimization and Troubleshooting

Achieving high yields in Suzuki couplings often requires optimization of several parameters. The table below summarizes key variables and provides guidance for troubleshooting.

ParameterOptions & ConsiderationsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂Pd(PPh₃)₄ is a reliable choice for many systems.[18] For more challenging couplings, using a Pd(II) source like Pd(OAc)₂ with a specialized ligand often gives superior results.[23]
Ligand PPh₃, Buchwald-type ligands (SPhos, XPhos), NHC ligandsElectron-rich, bulky phosphine ligands (Buchwald ligands) are highly effective for coupling heteroaryl halides as they promote fast oxidative addition and reductive elimination.[13][16]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃K₃PO₄ is often an excellent choice for heteroaryl couplings.[17] Cs₂CO₃ is more soluble and can accelerate reactions but is more expensive. The base must be strong enough to form the boronate but not so strong as to cause side reactions.
Solvent Toluene/H₂O, 1,4-Dioxane/H₂O, DMF, THF/H₂OThe solvent system must solubilize the organic substrates, the aqueous base, and the catalyst. Dioxane/water is a versatile and widely used system.[17][19]
Temperature Room Temp to 120 °CMost couplings with aryl bromides require heating (80-100 °C). If the reaction is sluggish, increasing the temperature may help. However, high temperatures can lead to catalyst decomposition or deboronation of the boronic acid.[24]

Common Issues and Solutions:

  • Low or No Conversion:

    • Cause: Inactive catalyst, insufficient temperature, or poor choice of base/ligand.

    • Solution: Screen different ligands and bases. Ensure the catalyst is active and solvents are properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Formation of Homocoupled Boronic Acid Product (R²-R²):

    • Cause: Often occurs in the presence of oxygen.

    • Solution: Improve inert atmosphere technique by thoroughly degassing solvents and purging the reaction vessel.

  • Protodeboronation (Boronic acid is replaced by -H):

    • Cause: Can be promoted by high temperatures or prolonged reaction times, especially with sensitive boronic acids.

    • Solution: Lower the reaction temperature or shorten the reaction time. A different base or solvent system may also mitigate this issue.

References

Application Notes & Protocols: 4-Bromo-3-methylthiophenecarboxylic Acid as a Strategic Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, recognized for its significant presence in numerous FDA-approved drugs.[1][2] Its role as a bioisostere for the benzene ring allows it to modulate physicochemical properties while maintaining biological activity, making it a cornerstone in drug design.[2] Within the vast library of thiophene-based building blocks, 4-Bromo-3-methylthiophenecarboxylic acid stands out as a particularly versatile precursor. This document provides a detailed guide for researchers and drug development professionals on the strategic application of this compound. We will explore its reactivity and provide field-proven, step-by-step protocols for its conversion into valuable pharmaceutical intermediates via palladium-catalyzed cross-coupling reactions, complete with mechanistic insights and characterization guidelines.

The Thiophene Moiety: A Pillar in Modern Drug Discovery

Thiophene and its derivatives are integral to a wide array of therapeutics, spanning indications such as anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents.[3][4] The sulfur atom in the five-membered ring is a key feature, enhancing drug-receptor interactions through hydrogen bonding and other non-covalent forces.[3] The structural versatility of the thiophene ring provides synthetically accessible positions for modification, enabling medicinal chemists to fine-tune properties like solubility, metabolic stability, and target affinity.[5]

This compound is a trifunctional building block. The strategic placement of its three functional groups—a carboxylic acid, a bromine atom, and a methyl group—offers orthogonal reactivity, allowing for sequential and regioselective modifications.

  • Carboxylic Acid (-COOH): Serves as a handle for forming amides and esters, common linkages for attaching side chains or improving pharmacokinetic profiles.

  • Bromo (-Br) at C4: An ideal leaving group for transition metal-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds.[6]

  • Methyl (-CH₃) at C3: Provides steric and electronic influence, which can direct subsequent reactions and modulate the final compound's conformation and interaction with biological targets.

Physicochemical and Safety Profile

A clear understanding of the precursor's properties is fundamental to its effective use.

PropertyValueReference
IUPAC Name 4-bromo-3-methylthiophene-2-carboxylic acid[7]
CAS Number 265652-39-9[7][8]
Molecular Formula C₆H₅BrO₂S[6][8]
Molecular Weight 221.07 g/mol [8]
Physical Form Solid[7]
Storage 4°C, stored under nitrogen[7]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[8]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C4 position is the primary reactive site for building molecular complexity. Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are the most powerful and widely used methods to functionalize this position.[9][10]

Application: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki reaction is an indispensable tool for synthesizing biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals.[9][11] The reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[9]

The general workflow involves the careful setup of an inert atmosphere reaction, followed by heating, monitoring, and purification.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Precursor, Arylboronic Acid, Base & Catalyst B Add Degassed Solvent (e.g., Dioxane/H₂O) A->B C Purge with Inert Gas (Argon or Nitrogen) B->C D Heat Mixture (e.g., 90-100 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool & Dilute (e.g., Ethyl Acetate) E->F G Aqueous Wash (Water & Brine) F->G H Dry, Filter & Concentrate G->H I Purify via Chromatography H->I J Final Product I->J Characterize (NMR, MS)

Caption: General workflow for Suzuki-Miyaura cross-coupling.

This protocol describes the coupling of an ester derivative of this compound with a generic arylboronic acid. The carboxylic acid is often protected as an ester to prevent side reactions and improve solubility.

Reagents & Materials:

  • Pentyl 4-bromo-3-methylthiophene-2-carboxylate (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq, 5 mol%)[12]

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)[13]

  • 1,4-Dioxane and Water (e.g., 10:1 mixture)[14]

  • Schlenk flask or pressure vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the thiophene precursor (1.0 eq), the arylboronic acid (1.1 eq), and the base (e.g., K₃PO₄, 2.0 eq).[14]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of argon, add the degassed 1,4-dioxane/water solvent mixture via syringe.[15]

  • Catalyst Addition: Add the palladium catalyst (Pd(PPh₃)₄, 0.05 eq) to the mixture. Purge with argon for an additional 10 minutes.[15]

  • Reaction: Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.[12][15]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.[16]

ParameterTypical ConditionsRationale
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Efficient for a broad range of substrates.[16]
Ligand PPh₃, XPhosStabilizes the palladium center and facilitates the catalytic cycle.[16]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.[13][15]
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reactants and facilitates heat transfer.[16][17]
Temperature 80 - 120 °CProvides thermal energy to overcome activation barriers.[16][17]
Application: Buchwald-Hartwig Amination for C-N Bond Formation

The formation of an aryl-amine bond is another critical transformation in pharmaceutical synthesis. The Buchwald-Hartwig amination provides a powerful and general method for coupling aryl halides with a wide variety of amines, a reaction that is otherwise difficult to achieve.[10]

The workflow is similar to Suzuki coupling, emphasizing the need for strictly anhydrous and anaerobic conditions.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Precursor, Amine, Base, Catalyst & Ligand B Add Anhydrous Solvent (e.g., Toluene or Dioxane) A->B C Purge with Inert Gas (Argon) B->C D Heat Mixture (e.g., 100-110 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool & Filter through Celite E->F G Aqueous Wash (Water & Brine) F->G H Dry, Filter & Concentrate G->H I Purify via Chromatography H->I J Final Product I->J Characterize (NMR, MS)

Caption: General workflow for Buchwald-Hartwig amination.

This protocol outlines the coupling of this compound with a generic secondary amine.

Reagents & Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq, 2 mol%)

  • Xantphos (0.04 eq, 4 mol%)[18]

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 eq)[18]

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or sealed vial

  • Inert gas (Argon)

Procedure:

  • Vessel Preparation: In a glovebox or under a stream of argon, add the palladium precatalyst (Pd₂(dba)₃), ligand (Xantphos), and base (e.g., NaOtBu) to an oven-dried Schlenk tube.[18]

  • Reactant Addition: Add the this compound and the amine to the tube.

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place under a positive pressure of argon.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterTypical ConditionsRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common, stable palladium(0) or palladium(II) precatalysts.[18]
Ligand Xantphos, XPhos, BINAPBulky, electron-rich phosphine ligands are crucial for facilitating reductive elimination.[10][18]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required to deprotonate the amine.[18][19]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential to prevent catalyst deactivation.[18]
Temperature 100 - 120 °CHigher temperatures are often needed to drive the reaction to completion.

Characterization of Synthesized Intermediates

Confirmation of the structure and purity of the synthesized intermediates is a critical, self-validating step in any synthetic protocol. A combination of spectroscopic methods should be employed.

Analytical TechniqueInformation Provided
¹H and ¹³C NMR Provides detailed information on the chemical environment of protons and carbons, confirming the connectivity of the molecular structure.[20][21]
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming its elemental composition.[20][22]
Infrared (IR) Spectroscopy Identifies the presence of key functional groups (e.g., C=O of an ester, N-H of an amine).[20][23]
Elemental Analysis Confirms the elemental composition (%C, %H, %N) and purity of the final compound.[21]

Conclusion

This compound is a high-value precursor for the synthesis of complex pharmaceutical intermediates. Its well-defined reactive sites allow for the strategic and controlled introduction of molecular diversity through robust and scalable palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein serve as a foundational guide for researchers to leverage this building block in the design and synthesis of novel therapeutic agents. The ability to readily perform C-C and C-N bond formations from a single, commercially available starting material streamlines synthetic routes, accelerating the drug discovery and development process.

References

synthetic protocols for derivatization of 4-Bromo-3-methylthiophenecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Derivatization of 4-Bromo-3-methylthiophenecarboxylic acid for Advanced Research Applications

Introduction: The Versatility of the Thiophene Scaffold

Thiophene derivatives are cornerstone heterocyclic motifs in medicinal chemistry and materials science. Their unique electronic properties and ability to act as bioisosteres for phenyl rings have cemented their importance in drug design. This compound, in particular, is a valuable and versatile starting material.[1][2] It possesses two distinct and orthogonally reactive functional handles: a carboxylic acid group and a carbon-bromine bond. This dual functionality allows for a wide array of selective chemical modifications, enabling the construction of diverse molecular libraries for applications ranging from pharmaceuticals to organic electronics.[3] Derivatives of related bromophenols and other thiophenes have shown significant potential as antioxidant and anticancer agents.[4][5]

This guide provides detailed synthetic protocols for the derivatization of this compound, focusing on both the modification of the carboxylic acid and the functionalization of the C-Br bond. As a senior application scientist, this document moves beyond simple step-by-step instructions to explain the underlying principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Strategic Overview of Derivatization Pathways

The synthetic utility of this compound stems from the ability to selectively target its two functional groups. The carboxylic acid can be readily converted into esters and amides, while the bromide atom serves as a handle for powerful palladium-catalyzed cross-coupling reactions.

G cluster_0 Carboxylic Acid Derivatization cluster_1 C-Br Bond Functionalization (via Methyl Ester Intermediate) start 4-Bromo-3-methyl- thiophenecarboxylic acid ester Esters start->ester Esterification amide Amides start->amide Amidation ester_intermediate Methyl 4-bromo-3-methyl- thiophene-2-carboxylate start->ester_intermediate Fischer Esterification suzuki Biaryl Thiophenes (Suzuki Coupling) sonogashira Alkynyl Thiophenes (Sonogashira Coupling) buchwald Amino Thiophenes (Buchwald-Hartwig) ester_intermediate->suzuki ester_intermediate->sonogashira ester_intermediate->buchwald

Figure 1: Key derivatization pathways for this compound.

Part 1: Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is an excellent starting point for introducing diversity. Standard transformations like esterification and amidation are highly reliable. For subsequent cross-coupling reactions, it is often advantageous to first protect the carboxylic acid as an ester, such as the methyl ester, to prevent potential interference with the catalytic cycle.[6]

Protocol 1: Fischer Esterification to Methyl 4-Bromo-3-methylthiophene-2-carboxylate

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] The use of a large excess of the alcohol (methanol) drives the equilibrium towards the product. The acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]

Experimental Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 45.2 mmol).

  • Reagents: Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.5 mL) with cooling in an ice bath.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and carefully pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize the remaining acid. Separate the organic layer.

  • Washing: Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: The resulting crude product, Methyl 4-bromo-3-methylthiophene-2-carboxylate, can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

ParameterValueRationale
Starting Material This compoundSubstrate
Reagent Methanol (Excess)Reactant and solvent; excess drives equilibrium
Catalyst H₂SO₄ (catalytic)Activates the carbonyl for nucleophilic attack
Temperature Reflux (~65°C)Provides activation energy for the reaction
Expected Product Methyl 4-bromo-3-methylthiophene-2-carboxylate[6]Esterified product
Protocol 2: Direct Amidation using Coupling Reagents

Directly converting the carboxylic acid to an amide requires activating the carboxyl group to make it a better electrophile. This is commonly achieved using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) in the presence of an activator like DMAP (4-dimethylaminopyridine).

Experimental Protocol:

  • Setup: Dissolve this compound (1.0 g, 4.52 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Add the desired primary or secondary amine (1.1 eq, 4.97 mmol) and DMAP (0.1 eq, 0.45 mmol).

  • Activation: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq, 4.97 mmol) in DCM (5 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide product by silica gel chromatography.

Part 2: C-Br Bond Functionalization via Cross-Coupling

The carbon-bromine bond on the thiophene ring is a prime site for introducing complexity through palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, allowing for the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[8] The following protocols utilize the methyl ester derivative prepared in Protocol 1.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[9] It is widely used to synthesize biaryl compounds. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[9][10]

G start Methyl 4-bromo-3-methyl- thiophene-2-carboxylate catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₃PO₄) boronic_acid Aryl/Heteroaryl Boronic Acid R-B(OH)₂ product Methyl 3-methyl-4-aryl- thiophene-2-carboxylate catalyst->product G start Methyl 4-bromo-3-methyl- thiophene-2-carboxylate catalyst Pd Precatalyst + Phosphine Ligand + Strong Base (e.g., NaOtBu) amine Primary/Secondary Amine R¹R²NH product Methyl 4-(R¹R²-amino)-3-methyl- thiophene-2-carboxylate catalyst->product

References

Application Notes & Protocols: 4-Bromo-3-methylthiophenecarboxylic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Thiophene Moiety as a Cornerstone for Functional Materials

Functionalized thiophene derivatives are foundational to the advancement of organic electronics and porous crystalline materials. Their inherent electronic properties, coupled with a high degree of chemical versatility, allow for the precise tuning of material characteristics. This guide focuses on 4-Bromo-3-methylthiophenecarboxylic acid , a trifunctional building block poised for significant applications. The strategic placement of a polymerizable bromine handle, a solubility-tuning methyl group, and a coordinatively active carboxylic acid on a conjugated thiophene ring makes this molecule a subject of considerable interest for materials scientists. This document provides the theoretical grounding and actionable protocols for leveraging this compound in the synthesis of conductive polymers and as a linker for metal-organic frameworks (MOFs).

Part I: Application in Thiophene-Based Conductive Polymers

Theoretical Background: Designing Functionality into a Conductive Backbone

Polythiophenes are a premier class of conductive polymers, valued for their environmental stability and tunable electronic properties, which are critical for applications in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and sensors.[1][2] The unique substitution pattern of this compound offers a multi-pronged approach to polymer design:

  • The Thiophene Ring: Forms the π-conjugated backbone of the polymer, providing the pathway for charge carrier transport. The extent and planarity of this conjugation are primary determinants of the material's conductivity and mobility.[3][4]

  • The Bromine Atom (C4 Position): Serves as a crucial reactive site for modern cross-coupling polymerization reactions. It is an ideal leaving group for palladium-catalyzed methods like Stille and Suzuki polycondensation, which allow for the controlled and regioselective synthesis of well-defined polymer architectures.[1][3]

  • The Carboxylic Acid Group (C2 Position): This functional group is of immense interest for secondary functionalization. While its acidic proton can interfere with many transition metal catalysts used in polymerization, it offers a powerful handle for post-polymerization modification.[5] This allows for the covalent attachment of other molecules, tuning the polymer's solubility in polar solvents, or introducing specific functionalities like biological recognition sites.

  • The Methyl Group (C3 Position): This alkyl group enhances the solubility of the resulting polymer in common organic solvents, which is essential for solution-based processing and device fabrication. It also influences the intermolecular packing and morphology of the polymer films, thereby affecting charge transport properties.

A critical consideration in the synthesis of carboxylic acid-functionalized polythiophenes is the incompatibility of the acidic proton with the catalysts used in reactions like Stille coupling.[5] Direct polymerization of the acid-functionalized monomer is often inefficient or fails entirely. The most reliable and expert-validated approach is a precursor route , where the carboxylic acid is temporarily protected as an ester. This protecting group is stable under the polymerization conditions and can be easily removed in a subsequent step to unveil the desired functionality.

Application Note 1: Synthesis of Poly(4-carboxy-3-methylthiophene) via a Precursor Polymer Strategy

This section details the synthesis of a soluble, ester-functionalized precursor polymer via Stille coupling, followed by its conversion to the target carboxylic acid-functionalized polythiophene. This two-step methodology ensures a high-fidelity polymer structure, circumventing the challenges associated with direct polymerization of the acidic monomer.

Experimental Protocol 1: Synthesis of Precursor Polymer via Stille Polycondensation

This protocol is adapted from established methods for Stille coupling of thiophene derivatives.[3][5] It involves the reaction of a brominated monomer with a stannylated co-monomer. For this example, we will consider the homopolymerization of the monomer after converting the bromine to a stannylane and reacting it with the original bromo-monomer, or more commonly, reacting it with a co-monomer like 2,5-bis(trimethylstannyl)thiophene to create an alternating copolymer. The following workflow outlines the key steps.

G cluster_0 Step 1: Monomer Protection cluster_1 Step 2: Polymerization cluster_2 Step 3: Deprotection start 4-Bromo-3-methyl- thiophenecarboxylic acid ester Esterification (e.g., MeOH, H+) start->ester product1 Methyl 4-bromo-3-methyl- thiophene-2-carboxylate (Protected Monomer) ester->product1 product1_ref Protected Monomer stille Stille Coupling Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., P(o-tol)3) Anhydrous Toluene, 110°C, Ar product1_ref->stille comonomer Co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) comonomer->stille product2 Precursor Polymer (Ester-functionalized) stille->product2 product2_ref Precursor Polymer hydrolysis Base Hydrolysis (e.g., LiOH or KOH) THF/H2O product2_ref->hydrolysis acidification Acidification (e.g., dilute HCl) hydrolysis->acidification final_polymer Final Product Poly(4-carboxy-3-methylthiophene) Copolymer acidification->final_polymer caption Workflow for Precursor-Route Synthesis of a Carboxylic Acid-Functionalized Polythiophene.

Workflow for synthesizing a carboxylic acid-functionalized polythiophene.

Materials & Reagents:

  • Methyl 4-bromo-3-methylthiophene-2-carboxylate (Protected Monomer, synthesized via Fischer esterification)

  • 2,5-bis(trimethylstannyl)thiophene (Co-monomer)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous Toluene

  • Methanol, Hexane, Chloroform (for purification)

  • Argon (or Nitrogen) gas supply

Procedure:

  • Reactor Setup: To a flame-dried Schlenk tube, add the protected monomer (1.0 mmol), the stannylated co-monomer (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).

  • Inert Atmosphere: Seal the tube, and cycle between vacuum and argon three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (20 mL) via syringe.

  • Polymerization Reaction: Immerse the Schlenk tube in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 24-48 hours under argon. The solution will typically darken as the polymer forms.

  • Reaction Quenching & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing 250 mL of rapidly stirring methanol. The polymer will precipitate as a solid.

  • Purification by Soxhlet Extraction: Collect the crude polymer by filtration. To remove catalyst residues and oligomers, purify the solid using a Soxhlet extractor. Sequentially wash with methanol, hexane, and finally, extract the desired polymer fraction with chloroform.

  • Final Product Recovery: Concentrate the chloroform solution under reduced pressure and precipitate the purified precursor polymer into methanol again. Collect the fibrous solid by filtration and dry under vacuum at 40 °C overnight.

Experimental Protocol 2: Post-Polymerization Deprotection (Hydrolysis)

Procedure:

  • Dissolution: Dissolve the purified precursor polymer (100 mg) in tetrahydrofuran (THF, 20 mL).

  • Hydrolysis: Prepare a solution of lithium hydroxide (LiOH) (5 equivalents per ester unit) in deionized water (5 mL) and add it to the polymer solution.

  • Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction by TLC or NMR (disappearance of the methyl ester signal).

  • Acidification & Precipitation: After cooling, slowly pour the reaction mixture into a beaker of deionized water (100 mL) containing a small amount of hydrochloric acid (HCl) to neutralize the excess base and protonate the carboxylate groups. The final carboxylic acid-functionalized polymer will precipitate.

  • Purification: Collect the final polymer by filtration, wash thoroughly with deionized water to remove salts, and then with a non-solvent like hexane. Dry the final product under vacuum.

Application Note 2: Characterization of Functionalized Polythiophenes

A suite of analytical techniques is required to validate the synthesis and characterize the properties of the resulting polymers.

Technique Purpose Expected Observations
¹H NMR Spectroscopy Structural verification of monomer, precursor polymer, and final polymer.Disappearance of the methyl ester peak (~3.9 ppm) and appearance of a broad carboxylic acid proton peak (>10 ppm) after hydrolysis.[5]
Gel Permeation Chromatography (GPC) Determination of molecular weight (Mn, Mw) and polydispersity index (PDI).Provides information on the success of the polymerization in achieving high molecular weight chains.[5]
UV-Vis Spectroscopy Analysis of electronic properties and conjugation length (as a thin film or in solution).A red-shift in the absorption maximum (λ_max) for the polymer compared to the monomer indicates successful π-conjugation.
Cyclic Voltammetry (CV) Determination of HOMO/LUMO energy levels and electrochemical band gap.Provides insight into the polymer's redox properties and suitability for electronic device applications.[6]

Part II: Application as a Linker in Metal-Organic Frameworks (MOFs)

Theoretical Background: Building Porous Materials with Functionalized Linkers

Metal-Organic Frameworks (MOFs) are highly ordered, crystalline materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers).[7] The choice of the organic linker is paramount as it dictates the topology, pore size, and chemical functionality of the resulting framework.[8]

This compound is an excellent candidate as a MOF linker for several reasons:

  • Carboxylic Acid Moiety: The carboxylate group is a classic and highly effective coordinating group for forming strong bonds with a wide variety of metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺), serving as the primary anchor point for framework construction.[9]

  • Rigid Thiophene Backbone: The aromatic thiophene ring provides rigidity, which is essential for forming stable, porous structures that do not collapse upon solvent removal.

  • Tunable Pore Environment: The bromo and methyl functionalities decorate the interior of the MOF pores. The bromine atom, in particular, can serve as a site for post-synthetic modification within the crystalline framework or can impart specific adsorptive or catalytic properties.

Application Note 3: Solvothermal Synthesis of a Thiophene-Based MOF

Solvothermal synthesis is the most common and effective method for producing high-quality single crystals of MOFs. It involves heating the constituent components in a sealed vessel at a temperature above the solvent's boiling point, allowing for the slow crystallization of the framework.

G cluster_0 metal Metal Salt (e.g., Zn(NO3)2·6H2O) process Solvothermal Reaction (Sealed Vessel, 80-120°C, 24-72h) metal->process linker Organic Linker (4-Bromo-3-methyl- tiophenecarboxylic acid) linker->process solvent Solvent (e.g., DMF/Ethanol) solvent->process mof MOF Crystal (Porous Framework) process->mof Slow Crystallization caption Logical diagram of solvothermal MOF synthesis.

Logical diagram of solvothermal MOF synthesis.
Experimental Protocol 3: General Protocol for Solvothermal MOF Synthesis

Materials & Reagents:

  • This compound (Linker)

  • Metal Salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Component Preparation: In a 20 mL glass scintillation vial, combine the linker (0.1 mmol, 22.1 mg) and the metal salt (0.1 mmol, 29.7 mg).

  • Solvent Addition: Add a solvent mixture, such as 10 mL of DMF. The ratio and choice of solvent are critical and often require optimization.

  • Homogenization: Briefly sonicate the mixture to ensure all components are fully dissolved and the solution is homogeneous.

  • Sealed Reaction: Cap the vial tightly and place it inside a programmable laboratory oven.

  • Thermal Program: Heat the oven to a specific temperature (typically between 80 °C and 120 °C) and hold for 24 to 72 hours. A slow cooling ramp (e.g., 5 °C/hour) back to room temperature often improves crystal quality.

  • Crystal Harvesting: Carefully decant the mother liquor. Wash the resulting crystals by soaking them in fresh DMF (3 x 10 mL) over 24 hours to remove unreacted starting materials trapped in the pores.

  • Solvent Exchange & Activation: To prepare the MOF for porosity measurements, the high-boiling-point DMF is typically exchanged with a more volatile solvent like ethanol or acetone. Finally, the material is "activated" by heating under vacuum to remove all solvent molecules from the pores.

Conclusion

This compound stands out as a highly adaptable building block for the rational design of functional materials. Its distinct functional groups provide independent levers for controlling polymerization, tuning solubility, and enabling post-synthetic modification. The precursor-based protocols outlined for conductive polymer synthesis and the solvothermal methods for MOF creation represent field-proven, reliable pathways to novel materials. By understanding the causality behind these experimental choices, researchers can effectively harness the potential of this versatile thiophene derivative to develop next-generation materials for electronics, catalysis, and separations.

References

The Strategic Role of 4-Bromo-3-methylthiophene-2-carboxylic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Moiety as a Privileged Scaffold in Agrochemical Design

In the competitive landscape of agrochemical research and development, the discovery of novel core structures that impart potent and selective biological activity is of paramount importance. Among the heterocyclic scaffolds, the thiophene ring has emerged as a cornerstone in the design of modern fungicides, herbicides, and insecticides.[1] Its unique electronic properties and ability to be readily functionalized allow for the fine-tuning of a molecule's physicochemical and biological characteristics. This guide focuses on a particularly valuable building block, 4-Bromo-3-methylthiophene-2-carboxylic acid , and elucidates its strategic application in the synthesis of next-generation agrochemicals, with a primary focus on a prominent class of fungicides: the succinate dehydrogenase inhibitors (SDHIs).

4-Bromo-3-methylthiophene-2-carboxylic acid is a trifunctionalized intermediate offering a synthetically versatile platform. The carboxylic acid group provides a handle for amide bond formation, a common linkage in many bioactive molecules. The bromine atom at the 4-position serves as a key site for cross-coupling reactions or can be retained to modulate the electronic properties and metabolic stability of the final product. The methyl group at the 3-position can influence the molecule's conformation and interaction with the target protein. This combination of functional groups makes it an ideal starting material for creating diverse libraries of compounds for high-throughput screening and lead optimization in agrochemical discovery.

Core Application: Synthesis of Thiophenecarboxamide-Based Succinate Dehydrogenase Inhibitors (SDHIs)

A major application of 4-Bromo-3-methylthiophene-2-carboxylic acid is in the synthesis of thiophenecarboxamide fungicides. This class of agrochemicals is renowned for its potent and broad-spectrum activity against a wide range of fungal pathogens. Many of these fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain, a critical process for fungal respiration.

Mechanism of Action: Disrupting the Fungal Powerhouse

Succinate dehydrogenase (also known as complex II) is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, blocking the electron transfer from succinate to ubiquinone. This disruption of the fungal respiratory chain leads to a rapid depletion of cellular ATP, ultimately causing fungal cell death. The thiophenecarboxamide moiety, derived from 4-bromo-3-methylthiophene-2-carboxylic acid, plays a crucial role in the binding of the inhibitor to the SDH enzyme complex.

SDHI_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Succinate Dehydrogenase (Complex II) Succinate->SDH oxidizes Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ transfers e- to Complex_III Complex III UQ->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase drives ATP ATP (Energy) ATP_Synthase->ATP Fungicide Thiophenecarboxamide Fungicide (SDHI) Fungicide->SDH INHIBITS caption Figure 1: Mechanism of Action of Thiophenecarboxamide SDHI Fungicides.

Caption: Figure 1: Mechanism of Action of Thiophenecarboxamide SDHI Fungicides.

Synthetic Protocols: From Building Block to Bioactive Compound

The synthesis of a target thiophenecarboxamide fungicide from 4-Bromo-3-methylthiophene-2-carboxylic acid typically involves a two-step process: activation of the carboxylic acid followed by amidation with a selected aniline derivative. The choice of the aniline component is critical for the final biological activity and spectrum of the fungicide.

Protocol 1: Synthesis of 4-Bromo-3-methylthiophene-2-carbonyl chloride

This initial step activates the carboxylic acid for the subsequent amidation reaction. Thionyl chloride is a common and effective reagent for this transformation.

Materials:

  • 4-Bromo-3-methylthiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser and gas outlet

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred suspension of 4-Bromo-3-methylthiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, monitoring the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 4-bromo-3-methylthiophene-2-carbonyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of a Representative Thiophenecarboxamide Fungicide

This protocol details the synthesis of a model fungicidal compound, N-(4-chloro-2-fluorophenyl)-4-bromo-3-methylthiophene-2-carboxamide, via amidation.

Materials:

  • 4-Bromo-3-methylthiophene-2-carbonyl chloride (from Protocol 1)

  • 4-chloro-2-fluoroaniline

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-chloro-2-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of crude 4-bromo-3-methylthiophene-2-carbonyl chloride (1.05 eq) in anhydrous dichloromethane to the cooled aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-(4-chloro-2-fluorophenyl)-4-bromo-3-methylthiophene-2-carboxamide.

Synthesis_Workflow Start 4-Bromo-3-methyl- thiophene-2-carboxylic acid Step1 Protocol 1: Acid Chloride Formation Start->Step1 Intermediate 4-Bromo-3-methyl- thiophene-2-carbonyl chloride Step1->Intermediate Reagent1 SOCl₂, Toluene, DMF (cat.) Step1->Reagent1 Step2 Protocol 2: Amidation Intermediate->Step2 Aniline 4-chloro-2-fluoroaniline Aniline->Step2 Product N-(4-chloro-2-fluorophenyl)-4-bromo- 3-methylthiophene-2-carboxamide (Target Fungicide) Step2->Product Reagent2 Et₃N, DCM Step2->Reagent2 caption Figure 2: General synthetic workflow for thiophenecarboxamide fungicides.

Caption: Figure 2: General synthetic workflow for thiophenecarboxamide fungicides.

Data Presentation: Physicochemical Properties and Biological Activity

The following table summarizes the key physicochemical properties of the starting material and a representative final product, along with typical biological activity data for this class of compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Representative Fungicidal Activity (EC₅₀ in µg/mL)
4-Bromo-3-methylthiophene-2-carboxylic acidC₆H₅BrO₂S221.07Solid168-172Not Applicable
N-(4-chloro-2-fluorophenyl)-4-bromo-3-methylthiophene-2-carboxamideC₁₂H₈BrClFNS348.62Solid155-160 (estimated)0.1 - 5.0 (against various pathogens)

Note: The EC₅₀ values are representative for thiophenecarboxamide fungicides and can vary significantly depending on the specific target pathogen and the substitutions on the aniline ring.

Conclusion and Future Perspectives

4-Bromo-3-methylthiophene-2-carboxylic acid is a highly valuable and versatile building block in the synthesis of modern agrochemicals, particularly thiophenecarboxamide fungicides. Its strategic placement of functional groups allows for the efficient construction of complex and potent active ingredients. The ability to readily synthesize a diverse range of aniline-derived amides from this core structure provides a powerful tool for lead discovery and optimization in the ongoing quest for more effective and environmentally benign crop protection solutions. Future research will likely focus on leveraging the bromine substituent for further diversification through cross-coupling reactions to explore novel chemical space and develop fungicides with new modes of action or improved resistance profiles.

References

Application Notes and Protocols for the Esterification of 4-Bromo-3-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of established and contemporary methods for the esterification of 4-bromo-3-methylthiophene-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Recognizing the nuanced reactivity of the substituted thiophene ring, this document details multiple strategic approaches, ranging from classical acid catalysis to mild, modern coupling techniques. Each method is presented with a detailed, step-by-step protocol, an analysis of the underlying reaction mechanism, and a discussion of its relative advantages and limitations. The guide is designed to empower researchers to make informed decisions when selecting an esterification strategy, tailored to their specific synthetic goals, substrate compatibility, and scale-up considerations.

Introduction: The Significance of 4-Bromo-3-methylthiophene-2-carboxylic Acid Esters

4-Bromo-3-methylthiophene-2-carboxylic acid is a versatile intermediate in organic synthesis.[2] Its derivatives, particularly the corresponding esters, are integral components in the development of a wide range of biologically active molecules and functional materials. Thiophene-containing compounds are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][3] The ester functional group serves as a crucial handle for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound, influencing factors such as solubility, cell permeability, and metabolic stability. The bromine atom on the thiophene ring also provides a reactive site for further functionalization, for instance, through cross-coupling reactions.

The choice of esterification method is critical, as the thiophene ring can be sensitive to harsh reaction conditions. This guide will explore several reliable methods for the efficient and clean conversion of 4-bromo-3-methylthiophene-2-carboxylic acid to its esters.

Comparative Overview of Esterification Methodologies

The selection of an appropriate esterification method is contingent on several factors, including the steric hindrance of the alcohol, the presence of other sensitive functional groups, desired yield, and scalability. Below is a comparative summary of the methods detailed in this guide.

Method Key Reagents Conditions Advantages Limitations Typical Yield
Fischer-Speier Esterification Alcohol, Strong Acid (e.g., H₂SO₄)RefluxSimple, inexpensive, scalable.[4][5]Harsh conditions, equilibrium-limited, not suitable for sensitive substrates.[4][6]60-80%
Acyl Chloride Formation followed by Esterification Thionyl Chloride (SOCl₂), AlcoholMild to moderateHigh yields, irreversible.[7][8]Requires an extra step, SOCl₂ is corrosive and moisture-sensitive.[9][10]>90%
Steglich Esterification DCC or EDC, DMAP, AlcoholMild, Room TemperatureCompatible with acid-labile groups, high yields.[11][12]Byproduct (DCU/EDU) removal can be challenging, DCC is an allergen.[13]80-95%
Mitsunobu Reaction DEAD or DIAD, PPh₃, AlcoholMild, Low TemperatureInversion of stereochemistry at the alcohol center, high yields.[14][15]Stoichiometric phosphine oxide byproduct, requires acidic nucleophile (pKa < 13).[16][17]75-90%
Diazomethane Esterification Diazomethane (CH₂N₂)Mild, Room TemperatureVery clean reaction, high yields, only for methyl esters.[18][19]Diazomethane is toxic and explosive, requires specialized handling.[20][21]>95%

Detailed Protocols and Mechanistic Insights

Method 1: Fischer-Speier Esterification

This classical method involves the direct, acid-catalyzed reaction between the carboxylic acid and an excess of the alcohol.[22] The reaction is driven to completion by using the alcohol as the solvent and/or by removing the water formed during the reaction.[6][23]

Causality of Experimental Choices:

  • Sulfuric Acid (H₂SO₄): A strong protic acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[6][23]

  • Excess Alcohol: Le Châtelier's principle dictates that using a large excess of one of the reactants (the alcohol) will shift the equilibrium towards the formation of the ester product.[6]

  • Reflux: The reaction is typically slow at room temperature, and heating to reflux provides the necessary activation energy to reach equilibrium in a reasonable timeframe.[4]

Experimental Workflow: Fischer-Speier Esterification

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 4-bromo-3-methylthiophene-2-carboxylic acid and excess alcohol in a round-bottom flask. B Add a catalytic amount of concentrated sulfuric acid. A->B C Heat the mixture to reflux. B->C D Monitor reaction progress by TLC. C->D E Cool the reaction and remove excess alcohol under reduced pressure. D->E F Dissolve the residue in an organic solvent (e.g., ethyl acetate). E->F G Wash with saturated NaHCO₃ solution, then brine. F->G H Dry the organic layer over anhydrous Na₂SO₄. G->H I Concentrate and purify the crude product by column chromatography. H->I

Caption: Workflow for Fischer-Speier Esterification.

Protocol for Methyl 4-Bromo-3-methylthiophene-2-carboxylate:

  • To a 100 mL round-bottom flask, add 4-bromo-3-methylthiophene-2-carboxylic acid (2.35 g, 10 mmol) and methanol (50 mL).

  • With stirring, slowly add concentrated sulfuric acid (0.5 mL).

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the pure methyl ester.

Self-Validation:

  • Expected Yield: 70-80%.

  • Purity Assessment: TLC analysis should show a single spot for the product. ¹H and ¹³C NMR spectroscopy should confirm the structure.

Method 2: Two-Step Esterification via Acyl Chloride

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the alcohol.[7][8][24] This is a highly efficient and generally high-yielding procedure.[10]

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): This reagent converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group.[8][9] The subsequent nucleophilic attack by the chloride ion forms the acyl chloride, with the evolution of SO₂ and HCl gases driving the reaction to completion.[7]

  • Pyridine (optional): A base like pyridine can be used to scavenge the HCl produced during the reaction.[24]

  • Anhydrous Conditions: Both thionyl chloride and the resulting acyl chloride are highly reactive towards water and must be handled under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

Reaction Mechanism: Acyl Chloride Formation and Esterification

cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification A Carboxylic Acid + SOCl₂ B Acyl Chlorosulfite Intermediate A->B Nucleophilic attack C 4-Bromo-3-methylthiophene-2-carbonyl chloride + SO₂ + HCl B->C Chloride attack and collapse D Acyl Chloride + Alcohol C->D E Tetrahedral Intermediate D->E Nucleophilic attack by alcohol F Ester + HCl E->F Elimination of HCl A Carboxylic Acid + DCC B O-Acylisourea Intermediate A->B Activation D N-Acylpyridinium Intermediate B->D Acyl Transfer C DMAP C->B F Ester + Dicyclohexylurea (DCU) D->F Nucleophilic Attack E Alcohol E->D

References

Application Notes and Protocols for Amidation Reactions Involving 4-Bromo-3-methyl-2-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiophene Carboxamides in Modern Drug Discovery

Thiophene-based molecular scaffolds are of paramount importance in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2] Their unique electronic and geometric properties, arising from the presence of the sulfur heteroatom, allow them to act as bioisosteres for phenyl rings, enhancing physicochemical properties such as solubility and metabolic stability.[2] The thiophene carboxamide moiety, in particular, is a privileged structural motif found in compounds targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1][3] The synthesis of these crucial amide bonds is, therefore, a frequently encountered and critical transformation in the drug discovery and development pipeline.[4][5]

This guide provides a detailed technical overview and practical, field-proven protocols for the amidation of a key, functionalized building block: 4-Bromo-3-methyl-2-thiophenecarboxylic acid . This substrate presents unique considerations for amide coupling due to the steric hindrance imparted by the C3-methyl group and the electronic influence of the C4-bromo substituent. Understanding these factors is crucial for selecting the optimal reaction strategy to achieve high yields and purity. We will delve into the mechanisms of common coupling reagents and provide step-by-step protocols to empower researchers to confidently and successfully synthesize a diverse range of 4-bromo-3-methyl-2-thiophenecarboxamides.

Core Principles of Amide Bond Formation: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, primarily due to the formation of a non-reactive ammonium carboxylate salt. To overcome this kinetic barrier, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents. The general mechanism involves two key steps:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an acylphosphonium species.

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the activated carbonyl carbon, displacing the leaving group and forming the stable amide bond.

The choice of coupling reagent is critical and can significantly impact reaction efficiency, racemization (for chiral substrates), and the profile of side products.

Comparative Analysis of Common Coupling Reagents

Selecting the appropriate coupling reagent is a critical decision that depends on the specific attributes of the carboxylic acid and amine, including steric hindrance, electronic properties, and the presence of other functional groups. For a substrate like 4-Bromo-3-methyl-2-thiophenecarboxylic acid, which possesses a sterically demanding environment around the carboxyl group, a highly efficient coupling reagent is recommended.

Coupling Reagent SystemKey AdvantagesPotential DisadvantagesSuitability for 4-Bromo-3-methyl-2-thiophenecarboxylic acid
HATU / DIPEA High reactivity, fast reaction times, low racemization rates, particularly effective for sterically hindered substrates.[6][7]Higher cost, potential for guanidinylation of the amine if pre-activation is not performed correctly.Excellent . The high reactivity is well-suited to overcome the steric hindrance from the 3-methyl group.
PyBOP / DIPEA High coupling efficiency, avoids the formation of the carcinogenic byproduct HMPA (associated with BOP).[6]Can be less effective for extremely hindered couplings compared to HATU.[6] Potential explosive hazard.Very Good . A strong alternative to HATU, offering a good balance of reactivity and safety profile of byproducts.
EDC / HOBt Cost-effective, water-soluble byproducts are easily removed during workup.[4][6]Generally lower reactivity and longer reaction times compared to uronium/phosphonium salts.[6]Good . A viable and economical option, though may require longer reaction times or gentle heating to achieve high conversion.
DCC / DMAP Effective and widely used.Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[8] Potential for racemization.Moderate . While effective, the purification challenges associated with DCU make other options preferable, especially in a drug discovery setting where high-throughput purification is often desired.

Experimental Protocols

The following protocols are designed to be robust starting points for the amidation of 4-Bromo-3-methyl-2-thiophenecarboxylic acid. Researchers should monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Materials and General Considerations
  • 4-Bromo-3-methyl-2-thiophenecarboxylic acid: Ensure the starting material is dry. It is commercially available from suppliers such as BLD Pharm and Cymit Química.

  • Solvents: Use anhydrous solvents, particularly for reactions involving highly moisture-sensitive reagents like HATU and PyBOP. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices.

  • Base: A non-nucleophilic amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to neutralize the acid formed during the reaction.

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent moisture from quenching the active intermediates.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for a broad range of amines, including those that are sterically hindered or electronically deactivated. The pre-activation step is crucial to minimize side reactions.

Workflow Diagram:

HATU_Workflow cluster_setup Reaction Setup cluster_reaction Amidation cluster_workup Work-up & Purification A Dissolve Carboxylic Acid & HATU in anhydrous DMF B Add DIPEA A->B C Stir for 10-15 min (Pre-activation) B->C D Add Amine C->D E Stir at RT (Monitor by TLC/LC-MS) D->E F Aqueous Work-up E->F G Dry & Concentrate F->G H Purify (e.g., Chromatography) G->H

Caption: HATU-mediated amidation workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-Bromo-3-methyl-2-thiophenecarboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approximately 0.1-0.2 M).

  • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred mixture.

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes. The solution should become homogeneous.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting materials by TLC or LC-MS. Reaction times can vary from 1 to 12 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Phosphonium Salt-Based Coupling with PyBOP

PyBOP is an excellent alternative to HATU, known for its high efficiency and the formation of non-carcinogenic byproducts.

Mechanism Diagram:

PyBOP_Mechanism PyBOP Activation Mechanism RCOOH R-COOH (Carboxylic Acid) ActiveEster O-Acyluronium Intermediate RCOOH->ActiveEster + PyBOP, Base Base Base (e.g., DIPEA) PyBOP PyBOP HOBtEster Activated HOBt Ester ActiveEster->HOBtEster Rearrangement Byproduct Tris(pyrrolidino) phosphine oxide ActiveEster->Byproduct Byproduct Amide R-CO-NHR' (Amide Product) HOBtEster->Amide + Amine Amine R'-NH₂ (Amine)

Caption: PyBOP activation and amidation pathway.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 4-Bromo-3-methyl-2-thiophenecarboxylic acid (1.0 eq) and the desired amine (1.2 eq) in anhydrous DMF at 0 °C, add DIPEA (3.0 eq).

  • Reagent Addition: Add PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) (1.2 eq) in one portion to the cold solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash successively with 10% citric acid solution, water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography.

Protocol 3: Economical Coupling with EDC/HOBt

This method is a cost-effective choice and is particularly useful when the byproducts' water solubility simplifies purification.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 4-Bromo-3-methyl-2-thiophenecarboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1-Hydroxybenzotriazole) (1.2 eq) in DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) to the mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting acid is consumed.

  • Work-up: Dilute the reaction with an organic solvent like ethyl acetate. Wash with 1N HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by column chromatography.[4]

Troubleshooting and Field-Proven Insights

  • Low Yields with Hindered Amines: For particularly bulky or electron-poor amines, switching to HATU is often the most effective solution.[6] Alternatively, increasing the reaction temperature to 40-50 °C may improve the yield, but should be done with caution to avoid potential side reactions.

  • Difficulty Removing DMF: If DMF is used as a solvent, it can be challenging to remove completely. Washing the organic layer multiple times with a 5% LiCl aqueous solution can effectively extract DMF before drying and concentration.

  • Messy TLC/LC-MS: If the reaction mixture appears complex, ensure that the pre-activation step (especially for HATU) is allowed to proceed for the recommended time before adding the amine. This minimizes the formation of guanidinium byproducts. Also, confirm the purity and dryness of all reagents and solvents.

  • Byproduct Removal: The urea byproduct from EDC is water-soluble and easily removed with an aqueous workup. The DCU from DCC is largely insoluble in many organic solvents and can often be removed by filtration, though some may remain, necessitating careful chromatography.

Conclusion

The amidation of 4-Bromo-3-methyl-2-thiophenecarboxylic acid is a versatile and crucial reaction for the synthesis of novel compounds in drug discovery and materials science. By understanding the principles of carboxylic acid activation and selecting the appropriate coupling reagent, researchers can efficiently overcome the challenges posed by this sterically hindered substrate. The protocols provided herein, particularly the high-efficiency HATU-mediated method, offer reliable pathways to synthesize a diverse library of thiophene carboxamides, paving the way for the discovery of new and impactful molecules.

References

palladium-catalyzed cross-coupling of 4-Bromo-3-methylthiophenecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-methylthiophene-2-carboxylic Acid

Introduction: The Strategic Value of Functionalized Thiophenes

Thiophene rings are privileged structures in medicinal chemistry and materials science.[1][2] Their ability to act as bioisosteres for benzene rings, while possessing unique electronic properties, makes them integral components of numerous pharmaceuticals and agrochemicals.[1] 4-Bromo-3-methylthiophene-2-carboxylic acid is a versatile building block, offering multiple points for synthetic elaboration.[3][4] Palladium-catalyzed cross-coupling reactions provide the most powerful and modular strategies for C-C and C-heteroatom bond formation, transforming this simple halo-thiophene into complex molecular architectures.[5][6]

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—as applied to 4-bromo-3-methylthiophene-2-carboxylic acid. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven protocols, and discuss critical parameters for optimization and troubleshooting.

A Note on the Substrate: Key Chemical Considerations

Before proceeding to specific protocols, it is crucial to understand the chemical nuances of 4-bromo-3-methylthiophene-2-carboxylic acid:

  • The C-Br Bond: The primary reactive site for cross-coupling is the carbon-bromine bond at the 4-position. Its reactivity is influenced by the electron-rich nature of the thiophene ring.

  • The Carboxylic Acid Group: This functional group presents a potential challenge. Under certain basic conditions, especially at elevated temperatures, it can undergo decarboxylation.[7] This can be a competing pathway or, in some cases, a desired tandem reaction.[8] The acidity of this proton also means it will react with the base used in the coupling reaction, requiring stoichiometric adjustments.

  • The Thiophene Sulfur: The sulfur atom can act as a ligand for the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[9] The choice of appropriate supporting ligands is critical to mitigate this effect and maintain high catalytic activity.

I. The Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the stability of the required organoboron reagents.[6][10] It is the premier choice for synthesizing 4-aryl-3-methylthiophene-2-carboxylic acids.

Mechanistic Rationale

The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[5][11][12] Understanding this cycle is key to rational optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the thiophene, forming a Pd(II) intermediate. This is often the rate-limiting step. Bulky, electron-rich phosphine ligands accelerate this process.[12][13]

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate species) is transferred to the palladium center, displacing the bromide.[6][14]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5][10]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br (Thienyl-Pd Complex) OxAdd->PdII_Aryl Thiophene-Br Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-R (Di-organo Complex) Transmetal->PdII_Diaryl [R-B(OH)₃]⁻ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-R (Coupled Product) ArBr Thiophene-Br (Starting Material) Boronic R-B(OH)₂ + Base Boronate [R-B(OH)₃]⁻ Boronic->Boronate Heck_Cycle cluster_main Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br (Thienyl-Pd Complex) OxAdd->PdII_Aryl Thiophene-Br Insertion Migratory Insertion PdII_Aryl->Insertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-Br Insertion->PdII_Alkyl Alkene BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdH_Complex H-Pd(II)L₂-Br BetaElim->PdH_Complex Product Ar-CH=CH-R (Coupled Product) Regen Regeneration PdH_Complex->Regen Regen->Pd0 Base ArBr Thiophene-Br Alkene Alkene (H₂C=CHR) Base Base Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR (Coupled Product) PdII_Alkynyl->Product CuX Cu(I)X CuAcetylide Cu-C≡CR CuAcetylide->PdII_Aryl from Cu Cycle Alkyne H-C≡CR + Base Alkyne->CuAcetylide Acetylide Formation

References

synthesis of heterocyclic compounds from 4-Bromo-3-methylthiophenecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Heterocyclic Compounds from 4-Bromo-3-methylthiophene-2-carboxylic acid

Introduction: The Strategic Value of a Versatile Thiophene Building Block

Thiophene-based heterocyclic compounds are cornerstones of modern medicinal chemistry and materials science. Their structural similarity to purines and benzene rings allows them to function as effective bioisosteres, leading to a wide spectrum of biological activities, including potent kinase inhibition for anticancer therapies and modulation of G-protein coupled receptors.[1][2][3][4] Fused systems like thieno[3,2-d]pyrimidines and thieno[3,2-b]pyridines are particularly prominent scaffolds in the development of novel therapeutic agents.[2][5][6]

At the heart of synthesizing these complex molecules lies the selection of a suitable starting material. 4-Bromo-3-methylthiophene-2-carboxylic acid is an exceptionally valuable and versatile building block for this purpose.[7] Its structure offers three distinct points for chemical modification:

  • The Carboxylic Acid (C2-position): This group can be readily converted into amides, esters, or other functionalities, serving as a key handle for annulation and cyclization reactions to build fused ring systems.

  • The Aryl Bromide (C4-position): An ideal site for modern cross-coupling reactions, allowing for the strategic introduction of carbon, nitrogen, oxygen, and sulfur substituents to modulate the electronic and steric properties of the final molecule.

  • The Methyl Group (C3-position): While less reactive, it provides steric influence and can be a site for more advanced functionalization if required.

This application note provides a detailed guide to the primary synthetic strategies for elaborating 4-Bromo-3-methylthiophene-2-carboxylic acid into diverse and medicinally relevant heterocyclic structures. We will explore the causality behind experimental choices and provide detailed, actionable protocols for key transformations.

Strategy 1: Annulation for Fused Bicyclic Systems: The Gateway to Thieno[3,2-d]pyrimidines

One of the most powerful applications of this starting material is the construction of the thieno[3,2-d]pyrimidine core, a privileged scaffold in oncology and beyond.[1][8][9] The general approach involves a multi-step sequence that first builds a 2-aminothiophene intermediate, which is then cyclized to form the fused pyrimidine ring.

Causality of the Workflow: The synthesis begins by transforming the carboxylic acid into an amide, which is a stable and versatile precursor. This amide is then subjected to a cyclization/chlorination step, often using a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃). This reagent efficiently converts the amide oxygen into a leaving group and facilitates the ring closure to form a 4-chlorothieno[3,2-d]pyrimidine. The resulting chloro-substituent is an excellent electrophilic handle, allowing for subsequent nucleophilic aromatic substitution (SNAr) reactions to introduce a wide variety of functional groups at the C4 position, dramatically expanding chemical diversity.[10][11]

G start_node 4-Bromo-3-methylthiophene- 2-carboxylic acid step1_node Amidation (e.g., SOCl₂, NH₃) start_node->step1_node Step 1 intermediate1 4-Bromo-3-methylthiophene- 2-carboxamide step1_node->intermediate1 step2_node Cyclization / Chlorination (e.g., POCl₃, DMF) intermediate1->step2_node Step 2 intermediate2 4-Chloro-thieno[3,2-d]pyrimidine Intermediate step2_node->intermediate2 step3_node Nucleophilic Aromatic Substitution (SNAr) (e.g., R-NH₂, R-OH, R-SH) intermediate2->step3_node Step 3 end_node Diverse C4-Substituted Thieno[3,2-d]pyrimidines step3_node->end_node

Caption: Workflow for Thieno[3,2-d]pyrimidine Synthesis.

Protocol 1: Synthesis of a 4-Substituted Thieno[3,2-d]pyrimidine

This protocol outlines a general, three-step synthesis of a 4-aminothieno[3,2-d]pyrimidine derivative, a common motif in kinase inhibitors.

Step 1A: Synthesis of 4-Bromo-3-methylthiophene-2-carboxamide

  • Materials:

    • 4-Bromo-3-methylthiophene-2-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Ammonium hydroxide (NH₄OH), concentrated solution

    • Ice bath

  • Procedure:

    • Suspend 4-Bromo-3-methylthiophene-2-carboxylic acid in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Slowly add thionyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture and concentrate under reduced pressure to remove excess SOCl₂ and DCM.

    • Carefully add the crude acid chloride to a flask containing concentrated ammonium hydroxide in an ice bath.

    • Stir vigorously for 1 hour. The product will precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the target carboxamide.

Step 1B: Synthesis of 2-Amino-4-chloro-5-methyl-6-bromothieno[3,2-d]pyrimidine (Illustrative)

  • Materials:

    • 4-Bromo-3-methylthiophene-2-carboxamide (from Step 1A) (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (5.0 eq)

    • N,N-Dimethylaniline (0.7 eq)

    • Acetonitrile (CH₃CN), anhydrous

  • Procedure:

    • In a flask equipped with a reflux condenser, dissolve the carboxamide and N,N-dimethylaniline in anhydrous acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride dropwise over 30 minutes. The mixture will become thick.[10]

    • After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude chlorinated product, which can be purified by column chromatography.

Step 1C: Nucleophilic Substitution to Install a C4-Amino Group

  • Materials:

    • Chlorinated thieno[3,2-d]pyrimidine (from Step 1B) (1.0 eq)

    • Desired amine (e.g., morpholine, aniline) (1.2 eq)

    • Diisopropylethylamine (DIPEA) (2.0 eq)

    • N,N-Dimethylformamide (DMF) or Isopropanol

  • Procedure:

    • Dissolve the chlorinated thieno[3,2-d]pyrimidine in DMF or isopropanol.

    • Add the desired amine and DIPEA.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

    • After completion, cool the mixture and pour it into water.

    • Collect the precipitated solid by filtration or extract with ethyl acetate.

    • Purify the product by recrystallization or column chromatography.

Strategy 2: C-C and C-N Bond Formation via Palladium-Catalyzed Cross-Coupling

The C4-bromo position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the direct formation of C-C and C-N bonds. These reactions are fundamental in modern drug discovery for building molecular complexity. For these reactions, it is often advantageous to first convert the carboxylic acid to a methyl or ethyl ester to prevent interference with the basic conditions of the coupling reaction. This can be easily achieved using standard esterification methods (e.g., SOCl₂ in methanol).

G start_node 4-Bromo-3-methylthiophene- 2-carboxylate Ester suzuki_path Suzuki Coupling [Pd catalyst, Base, Ar-B(OH)₂] start_node->suzuki_path C-C buchwald_path Buchwald-Hartwig Amination [Pd catalyst, Ligand, Base, R₂NH] start_node->buchwald_path C-N suzuki_product 4-Aryl-3-methylthiophene (C-C Bond Formed) suzuki_path->suzuki_product buchwald_product 4-Amino-3-methylthiophene (C-N Bond Formed) buchwald_path->buchwald_product

Caption: Cross-Coupling Reactions at the C4-Position.

Protocol 2A: Suzuki Coupling for C-C Bond Formation

The Suzuki coupling is a robust method for creating a carbon-carbon bond between the thiophene core and an aryl or heteroaryl group.[12]

  • Causality of Reagent Choice: A palladium catalyst, typically Pd(PPh₃)₄ or a combination of a Pd(II) source with a phosphine ligand, is essential for the catalytic cycle. A base, such as sodium carbonate, is required to activate the boronic acid for the crucial transmetalation step.[12] A mixed solvent system like Toluene/Ethanol/Water is often used to ensure all components remain in solution.

  • Materials:

    • Methyl 4-bromo-3-methylthiophene-2-carboxylate (1.0 eq)

    • Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

    • Toluene

  • Procedure:

    • Combine the bromo-thiophene ester, arylboronic acid, and toluene in a Schlenk flask.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the Pd(PPh₃)₄ catalyst, followed by the aqueous Na₂CO₃ solution.

    • Heat the mixture to 90-100 °C under a positive pressure of inert gas.

    • Stir vigorously for 6-18 hours until TLC analysis indicates consumption of the starting material.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and separate the organic layer.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2B: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is the premier method for forming a C-N bond between an aryl halide and an amine.[13]

  • Causality of Reagent Choice: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP), which facilitates the rate-limiting reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine and generate the active palladium-amido complex.[13][14] Anhydrous, non-polar solvents like toluene or dioxane are critical to prevent catalyst deactivation.

  • Materials:

    • Methyl 4-bromo-3-methylthiophene-2-carboxylate (1.0 eq)

    • Amine (primary or secondary) (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

    • XPhos (or other suitable ligand) (0.08 eq)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

    • Toluene, anhydrous

  • Procedure:

    • To an oven-dried Schlenk flask, add the palladium precursor, ligand, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).

    • Add the bromo-thiophene ester and the amine, followed by anhydrous toluene.

    • Seal the flask and heat the mixture to 100-110 °C.

    • Stir for 8-24 hours, monitoring the reaction progress by LC-MS or TLC.

    • Cool the reaction to room temperature and quench by adding water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by flash column chromatography.

Strategy 3: Ullmann Condensation for C-O and C-N Bond Formation

While often requiring harsher conditions than palladium-catalyzed methods, the copper-catalyzed Ullmann condensation remains a viable and cost-effective strategy, particularly for forming C-O and C-N bonds.[15][16][17]

  • Causality of Reaction Conditions: The Ullmann reaction traditionally uses stoichiometric amounts of copper metal or a copper(I) salt like CuI.[15] The reaction mechanism involves the formation of a copper(I) alkoxide or amide, which then reacts with the aryl halide. High temperatures are typically necessary to overcome the activation energy for this process. The use of high-boiling polar aprotic solvents like DMF or NMP helps to solubilize the reactants and achieve the required temperatures.

  • Materials:

    • 4-Bromo-3-methylthiophene-2-carboxylic acid (1.0 eq)

    • Phenol or Amine (2.0 eq)

    • Copper(I) iodide (CuI) (0.2 eq)

    • Potassium carbonate (K₂CO₃) (2.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • In a round-bottom flask, combine the bromo-thiophene acid, the phenol (for C-O coupling) or amine (for C-N coupling), K₂CO₃, and CuI.

    • Add anhydrous DMF and heat the mixture to 130-150 °C under a nitrogen atmosphere.

    • Stir for 12-24 hours.

    • Cool the reaction mixture and pour it into a beaker of water.

    • Acidify the aqueous mixture with 1M HCl to pH ~3-4 to protonate the carboxylic acid.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product via column chromatography or recrystallization.

Comparative Summary of Synthetic Strategies

Strategy Bond Formed Typical Catalyst Typical Base Temperature Key Advantages Potential Challenges
Annulation Fused RingPOCl₃ (as reagent)N/A (for cyclization)HighDirect access to complex fused systems like thieno[3,2-d]pyrimidines.Multi-step process; can use harsh reagents.
Suzuki Coupling C-CPd(PPh₃)₄Na₂CO₃, K₂CO₃Moderate-HighExcellent functional group tolerance; wide range of available boronic acids.Boronic acids can be unstable; requires inert atmosphere.
Buchwald-Hartwig C-NPd₂(dba)₃ / LigandNaOt-Bu, Cs₂CO₃Moderate-HighBroad scope of amines; generally high yields.Requires specialized, often expensive ligands; strict anhydrous/anaerobic conditions.
Ullmann Condensation C-O, C-N, C-SCuI, Cu PowderK₂CO₃, Cs₂CO₃HighCost-effective catalyst; good for electron-deficient aryl halides.Requires high temperatures; substrate scope can be limited compared to Pd methods.

References

scale-up synthesis of 4-Bromo-3-methylthiophenecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Regioselective Scale-Up Synthesis of 4-Bromo-3-methylthiophene-2-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

4-Bromo-3-methylthiophene-2-carboxylic acid is a pivotal building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1][2] Its specific substitution pattern makes it a versatile intermediate for creating complex molecular architectures. This application note provides a detailed, robust, and scalable protocol for the regioselective synthesis of 4-Bromo-3-methylthiophene-2-carboxylic acid. The described two-step process begins with the selective bromination of 3-methylthiophene to yield a key dibrominated intermediate, followed by a regioselective metal-halogen exchange and subsequent carboxylation. This guide emphasizes the causality behind critical process parameters, safety considerations for hazardous reagents, and analytical validation, ensuring a reliable and reproducible scale-up process for research and development professionals.

Introduction and Synthetic Strategy

The synthesis of substituted thiophenes is a cornerstone of heterocyclic chemistry, driven by their prevalence in bioactive molecules. 4-Bromo-3-methylthiophene-2-carboxylic acid, in particular, offers multiple functional handles for further chemical modification: the carboxylic acid for amide or ester formation, and the bromine atom for cross-coupling reactions.[2]

Several synthetic routes exist for this target molecule. One could consider the direct bromination of 3-methylthiophene-2-carboxylic acid; however, controlling the regioselectivity of this electrophilic substitution can be challenging, potentially leading to a mixture of isomers that are difficult to separate on a large scale.[1]

A more robust and regiochemically controlled approach, which will be the focus of this protocol, involves a two-step sequence:

  • Formation of a Key Intermediate: Synthesis of 2,4-dibromo-3-methylthiophene from commercially available 3-methylthiophene. This intermediate precisely installs bromine atoms at the desired 4-position and the more reactive 2-position.

  • Regioselective Functionalization: A metal-halogen exchange reaction using n-butyllithium (n-BuLi) preferentially occurs at the 2-position of the thiophene ring.[3][4] The resulting organolithium species is then trapped with carbon dioxide (as dry ice) to form the carboxylate, which upon acidic workup yields the final product.

This strategy provides excellent control over the final substitution pattern, making it highly suitable for scaling up.

Logical Workflow of the Synthesis

G A 3-Methylthiophene B 2,4-Dibromo-3-methylthiophene A->B C 2,4-Dibromo-3-methylthiophene D Organolithium Intermediate C->D 1. n-Butyllithium (n-BuLi) THF, -78 °C E Lithium Carboxylate Salt D->E 2. Carbon Dioxide (CO2) (Dry Ice) F 4-Bromo-3-methylthiophene- 2-carboxylic acid (Final Product) E->F 3. Acidic Workup (HCl)

Caption: Overall workflow for the two-step synthesis.

Detailed Synthesis Protocol

Safety First: This protocol involves highly corrosive and pyrophoric reagents. All steps must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves, is mandatory.[5][6] An inert atmosphere (Nitrogen or Argon) is crucial for the second step.

Part A: Synthesis of 2,4-Dibromo-3-methylthiophene

This step is based on the principle of electrophilic aromatic substitution. Acetic acid serves as a solvent that can moderate the reactivity of bromine.

Materials and Equipment:

  • 3-Methylthiophene

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Sodium Thiosulfate (Na₂S₂O₃) solution, 10%

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (containing Na₂S₂O₃ solution).

  • Ice bath

Procedure:

  • Charge a 2 L three-neck flask with 3-methylthiophene (98.15 g, 1.0 mol) and glacial acetic acid (500 mL).

  • Cool the stirred mixture to 0-5 °C using an ice bath.

  • Slowly add bromine (351.6 g, 2.2 mol, 2.2 equiv.) dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Carefully pour the reaction mixture into 2 L of ice-water containing sodium thiosulfate (approx. 50 g) to quench excess bromine.

  • Extract the aqueous mixture with dichloromethane (3 x 500 mL).

  • Combine the organic layers and wash sequentially with water (500 mL), saturated NaHCO₃ solution (2 x 500 mL), and brine (500 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2,4-dibromo-3-methylthiophene can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Part B: Synthesis of 4-Bromo-3-methylthiophene-2-carboxylic acid

This procedure relies on a low-temperature metal-halogen exchange, which is a kinetically controlled process.[4] The C-Br bond at the 2-position of the thiophene ring is more susceptible to exchange with n-BuLi than the one at the 4-position.

Materials and Equipment:

  • 2,4-Dibromo-3-methylthiophene (from Part A)

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (CO₂, solid)

  • Hydrochloric Acid (HCl), 2 M

  • Diethyl Ether

  • Anhydrous glassware, Schlenk line or glovebox for inert atmosphere operations.

  • Low-temperature thermometer

  • Dry ice/acetone bath

Procedure:

  • Set up an oven-dried 3 L three-neck flask under a positive pressure of nitrogen. Equip it with a mechanical stirrer, a low-temperature thermometer, and a septum.

  • Add 2,4-dibromo-3-methylthiophene (255.9 g, 1.0 mol) and anhydrous THF (1.2 L) to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 440 mL, 1.1 mol, 1.1 equiv.) via syringe or cannula over 1.5 hours, maintaining the internal temperature below -70 °C. A slight color change is typically observed.

  • Stir the mixture at -78 °C for an additional hour after the addition is complete to ensure full metal-halogen exchange.

  • In a separate, dry container, crush a large excess of dry ice (approx. 1 kg) into a coarse powder.

  • While maintaining vigorous stirring, rapidly transfer the organolithium solution onto the crushed dry ice via a wide-bore cannula. This carboxylation step is highly exothermic.

  • Allow the mixture to slowly warm to room temperature overnight, which also allows for the sublimation of excess CO₂.

  • Quench the reaction by carefully adding 1 L of water.

  • Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 300 mL) to remove any unreacted starting material or neutral byproducts. Discard the organic washes.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 2 M HCl. A white precipitate of the carboxylic acid will form.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 500 mL), and dry it in a vacuum oven at 50 °C.

Scale-Up Considerations and Process Optimization

Scaling this synthesis requires careful management of thermodynamics, reagent handling, and purification.

ParameterLaboratory Scale (1-10g)Pilot Scale (100g-1kg)Key Considerations & Rationale
Temperature Control Dry ice/acetone bath is sufficient.Requires a jacketed reactor with a cryo-cooling system.The lithiation step is highly exothermic. Poor temperature control can lead to side reactions, such as attack on the solvent (THF) or loss of regioselectivity.[7]
Reagent Addition Manual addition via syringe.Metering pump for controlled, slow addition.n-BuLi is pyrophoric and reacts violently with moisture.[5][8] Slow, controlled addition is critical for safety and maintaining the reaction temperature.
Inert Atmosphere Schlenk line or balloon.Positive nitrogen pressure in the reactor with rigorous purging.Organolithium intermediates are extremely sensitive to air and moisture, which would quench the reaction and reduce yield.
Workup/Quench Pouring onto crushed dry ice.Adding crushed dry ice to the reactor or transferring the reaction mixture to a separate vessel containing dry ice slurry.The carboxylation is vigorous. The chosen method must prevent localized overheating and ensure efficient mixing.
Product Isolation Filtration on a Büchner funnel.Centrifuge or large-scale filtration equipment (e.g., Nutsche filter-dryer).Handling large volumes of solid and solvent efficiently is key to minimizing product loss and drying time.
Solvent Choice Anhydrous THF from a solvent still or commercial bottle.Commercial anhydrous THF is suitable. MTBE can be an alternative to reduce issues with peroxide formation and is less problematic on scale.[9]Solvent purity is paramount for the success of the organometallic reaction.

Characterization and Quality Control

The final product should be analyzed to confirm its identity and purity.

AnalysisSpecificationTypical Result
Appearance White to off-white solidConforms
Melting Point ~147-149 °C148 °C[10]
¹H NMR Spectrum consistent with structureConforms
LC-MS Correct mass ion observed [M-H]⁻m/z = 218.9, 220.9 (bromine isotope pattern)
Purity (HPLC) ≥ 98%> 98.5%

References

Troubleshooting & Optimization

optimizing reaction conditions for 4-Bromo-3-methylthiophenecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of 4-Bromo-3-methylthiophene-2-carboxylic acid

Welcome to the technical support center for the synthesis of 4-Bromo-3-methylthiophene-2-carboxylic acid (CAS 265652-39-9). This valuable heterocyclic building block is crucial in the development of pharmaceuticals and functional materials.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of its synthesis and optimize your reaction conditions for high yield and purity.

The most reliable and scalable synthetic strategy involves a multi-step process beginning with 3-methylthiophene, proceeding through a key dibrominated intermediate, and culminating in a selective metalation followed by carboxylation. This approach offers superior regiochemical control compared to the direct bromination of a pre-existing thiophenecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most effective general strategy for synthesizing 4-Bromo-3-methylthiophene-2-carboxylic acid?

The most robust and widely employed strategy is a three-step sequence:

  • Dibromination: Start with 3-methylthiophene and perform a bromination to selectively form 2,4-dibromo-3-methylthiophene. This intermediate is critical for establishing the correct substitution pattern.[2]

  • Selective Metal-Halogen Exchange: Perform a selective metal-halogen exchange at the more reactive 2-position of 2,4-dibromo-3-methylthiophene. This is typically achieved using an organolithium reagent (like n-BuLi) or by forming a Grignard reagent at low temperatures.[2]

  • Carboxylation: The resulting organometallic intermediate (a thienyllithium or thienylmagnesium species) is then quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid group at the 2-position.

Q2: Why is selective metal-halogen exchange at the 2-position favored over the 4-position?

The carbon at the 2-position (alpha to the sulfur atom) of the thiophene ring is more acidic and kinetically favored for deprotonation and metal-halogen exchange compared to the 4-position (beta to the sulfur). This inherent reactivity allows for highly regioselective functionalization when the reaction is performed under controlled, low-temperature conditions.

Q3: What are the primary safety concerns when performing this synthesis?

This synthesis involves several hazardous materials and conditions:

  • Organolithium Reagents (e.g., n-BuLi): These are pyrophoric and will ignite on contact with air or moisture. They must be handled under a strictly inert atmosphere (Argon or Nitrogen) using syringe techniques.[3]

  • Grignard Reagents: While not pyrophoric, they are extremely reactive with water and protic solvents. The formation reaction can be highly exothermic.[4][5]

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Anhydrous Solvents (THF, Diethyl Ether): Can form explosive peroxides. Always use freshly distilled or inhibitor-tested anhydrous solvents.

Synthesis Workflow Overview

Synthesis_Workflow start 3-Methylthiophene step1 Bromination (e.g., NBS or Br2) start->step1 intermediate 2,4-Dibromo-3-methylthiophene step1->intermediate step2 Selective Metal-Halogen Exchange (n-BuLi or Mg) intermediate->step2 organometallic Thienyllithium or Grignard Intermediate step2->organometallic step3 Carboxylation (Quench with CO2 (s)) organometallic->step3 workup Acidic Workup (e.g., HCl aq.) step3->workup product 4-Bromo-3-methylthiophene- 2-carboxylic acid workup->product

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting Guide

Issue 1: The Grignard or Lithiation Reaction Fails to Initiate or Proceeds with Low Conversion.
  • Symptom: After adding a portion of the dibromothiophene, there is no observable exothermic reaction, no color change, and analysis (e.g., TLC, GC) shows only unreacted starting material.

  • Possible Causes:

    • Presence of Moisture: Organometallic reagents are potent bases and are instantly quenched by water. All glassware, solvents, and reagents must be scrupulously dry.[6]

    • Inactive Magnesium Surface: Magnesium turnings often have a passivating oxide layer (MgO) that prevents the reaction from starting.[6]

    • Low Reagent Purity: The starting 2,4-dibromo-3-methylthiophene may contain impurities that inhibit the reaction.

    • Insufficiently Low Temperature (for Lithiation): For lithium-halogen exchange, temperatures must be kept very low (typically -78 °C) to prevent side reactions.[3]

  • Solutions & Optimization:

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven (>120 °C) and cool under a stream of inert gas (Argon or Nitrogen).[6] Use freshly opened or distilled anhydrous solvents like THF or diethyl ether.

    • Activate Magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings and gently warm with a heat gun until the color dissipates. This exposes a fresh metal surface.[6]

    • Initiate with a Small Amount: Add a small volume of the substrate solution to the activated magnesium and wait for initiation (cloudiness, gentle reflux) before adding the remainder slowly.[6]

    • Use High-Purity Reagents: Ensure the purity of the dibromothiophene via NMR or GC-MS before use.

Issue 2: A Significant Amount of Debrominated Byproduct (3-Methyl-4-bromothiophene) is Formed.
  • Symptom: After the carboxylation and workup, NMR or GC-MS analysis reveals the presence of the desired product alongside a significant quantity of the byproduct where the C2-bromine has been replaced by a proton.

  • Possible Causes:

    • Accidental Quenching: The organometallic intermediate was quenched by a proton source before the addition of CO2. This could be residual moisture, an acidic impurity, or even the solvent itself if the intermediate is unstable at higher temperatures.

    • Incomplete Carboxylation: The amount of CO2 was insufficient, or it was not added in a way that ensures efficient trapping of the organometallic species.

  • Solutions & Optimization:

    • Vigorous CO2 Quench: Crush high-quality dry ice into a fine powder to maximize surface area. Pour the organometallic solution directly onto a large excess (at least 5-10 equivalents) of the powdered dry ice under vigorous stirring. Alternatively, add the crushed dry ice directly to the reaction flask.

    • Maintain Low Temperature: Perform the entire metalation and quenching process at a consistently low temperature (-78 °C for lithiation) before allowing the mixture to warm slowly.

    • Check Reagent Equivalents: Ensure at least 1.1 equivalents of the organolithium reagent are used to drive the metal-halogen exchange to completion.[3]

Issue 3: Low Yield of the Final Carboxylic Acid Despite Good Conversion.
  • Symptom: The starting material is consumed, but the isolated yield of the carboxylic acid is poor.

  • Possible Causes:

    • Formation of Symmetric Coupling Products: The organometallic intermediate can react with the starting dibromothiophene to form dimeric byproducts (Wurtz-type coupling).

    • Product Loss During Workup: The product is a carboxylic acid, and its salt is water-soluble. Improper pH control during the extraction phase can lead to significant product loss.

  • Solutions & Optimization:

    • Controlled Substrate Addition: Add the 2,4-dibromo-3-methylthiophene solution dropwise to the organolithium or magnesium at low temperature. This maintains a low concentration of the electrophilic starting material, minimizing coupling reactions.[6]

    • Optimize Extraction pH: After quenching, ensure the aqueous layer is acidified to a pH of 2 or less with an acid like 1 M HCl.[7] This protonates the carboxylate salt, rendering the carboxylic acid soluble in the organic extraction solvent (e.g., ethyl acetate, dichloromethane).

    • Perform Multiple Extractions: Extract the acidified aqueous layer at least three times with an organic solvent to ensure complete recovery of the product.

Troubleshooting Decision Tree for Organometallic Step

Troubleshooting_Tree q1 Reaction does not initiate? a1_yes 1. Flame-dry all glassware. 2. Use fresh anhydrous solvent. 3. Activate Mg with I2/DBE. q1->a1_yes Yes q2 Significant starting material remains after reaction? q1->q2 No a2_yes 1. Check stoichiometry (use 1.1 eq n-BuLi). 2. Increase reaction time at low temp. 3. Titrate n-BuLi solution before use. q2->a2_yes Yes q3 Debrominated byproduct (C2-H) is major impurity? q2->q3 No a3_yes 1. Ensure anhydrous conditions. 2. Quench onto a large excess of powdered dry ice. 3. Maintain temp at -78°C during quench. q3->a3_yes Yes success Proceed to Workup & Purification q3->success No

Caption: A decision tree for troubleshooting the critical metal-halogen exchange step.

Key Reaction Parameters

ParameterRecommended ConditionRationale & Justification
Solvent Anhydrous Tetrahydrofuran (THF)Good solvating power for organometallics; must be rigorously dried as it is hygroscopic.[3]
Metalation Reagent n-Butyllithium (n-BuLi), ~1.1 eq.Highly effective for lithium-halogen exchange at the C2 position. Excess ensures full conversion.[3]
Metalation Temperature -78 °C (Dry ice/acetone bath)Critical for preventing side reactions and decomposition of the thienyllithium intermediate.[3][8]
Metalation Time 30 - 60 minutesSufficient time to ensure complete lithium-halogen exchange before adding the electrophile.[3]
Carboxylation Agent Solid CO2 (Dry Ice), >5 eq.A large excess of freshly crushed dry ice ensures efficient trapping of the nucleophilic intermediate.
Workup pH pH < 2Ensures the carboxylate salt is fully protonated to the carboxylic acid for efficient extraction.[7]

Detailed Experimental Protocol: Synthesis via Lithiation-Carboxylation

This protocol is a representative procedure synthesized from established chemical principles and literature precedents. Researchers should adapt it based on their specific laboratory conditions and scale.

Materials:

  • 2,4-Dibromo-3-methylthiophene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)

  • Solid Carbon Dioxide (Dry Ice)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: Add 2,4-dibromo-3-methylthiophene (1.0 eq) to the flask and dissolve it in anhydrous THF (to achieve a concentration of ~0.3 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to allow for complete lithium-halogen exchange.

  • Carboxylation: In a separate beaker, crush a large excess of dry ice (>5 eq) into a coarse powder. Rapidly and carefully pour the cold reaction mixture onto the crushed dry ice with vigorous stirring. A white precipitate will form.

  • Warming & Quench: Allow the mixture to slowly warm to room temperature. The CO2 will sublime. Once the mixture is at room temperature, cautiously add 1 M HCl until the aqueous layer has a pH of ~1-2.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic extracts and wash them sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure 4-Bromo-3-methylthiophene-2-carboxylic acid.

References

Technical Support Center: Purification of Crude 4-Bromo-3-methylthiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-3-methylthiophenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification of crude this compound.

Issue Potential Cause Recommended Solution & Scientific Rationale
Low Purity After Initial Purification Attempt Incomplete removal of non-polar impurities or starting materials.Solution: Implement an acid-base extraction. Rationale: this compound possesses an acidic carboxylic acid group. By treating the crude mixture with a weak aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form its water-soluble carboxylate salt, which partitions into the aqueous layer.[1][2][3] Neutral, non-polar impurities will remain in the organic layer. Subsequent acidification of the aqueous layer will protonate the carboxylate, causing the purified carboxylic acid to precipitate out of the solution, allowing for its isolation.[2][3][4]
Product Oiling Out During Recrystallization The solvent system is not optimal, or the cooling rate is too rapid.Solution: Employ a two-solvent system (e.g., dichloromethane/methanol or an appropriate alternative) and ensure slow cooling. Rationale: When a single solvent is not ideal, a solvent pair can be effective. The crude product is dissolved in a minimal amount of a "good" hot solvent in which it is highly soluble. A "poor" solvent, in which the compound is less soluble, is then added dropwise until slight turbidity is observed. This creates a saturated solution from which crystals can form upon slow cooling. Rapid cooling can lead to supersaturation and the separation of the product as an oil rather than a crystalline solid.[5]
No Crystal Formation Upon Cooling The solution is not sufficiently saturated, or there are no nucleation sites.Solution: 1. Induce crystallization: Scratch the inside of the flask with a glass rod to create nucleation sites. 2. Add a seed crystal: A small crystal of the pure compound can initiate crystallization. 3. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Rationale: Crystallization requires the solution to be saturated and for nucleation to occur. Mechanical agitation or the presence of a seed crystal provides the necessary template for crystal lattice formation.[5] If the solution is too dilute, the saturation point will not be reached upon cooling.
Compound Degradation During Column Chromatography The compound may be sensitive to the acidic nature of standard silica gel.Solution: Use deactivated silica gel or an alternative stationary phase like neutral alumina. Rationale: Halogenated thiophenes can be unstable in the presence of acid.[6] Standard silica gel is slightly acidic and can promote the decomposition of sensitive compounds. Deactivating the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine can neutralize the acidic sites.[6] Alternatively, using a neutral stationary phase like alumina can prevent acid-catalyzed degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most robust, go-to method for purifying this compound on a multi-gram scale?

A1: For multi-gram scale purification, acid-base extraction is the most efficient and robust initial purification step.[1][7] This technique effectively separates the acidic product from neutral or basic impurities. The carboxylic acid is selectively extracted into an aqueous basic solution, leaving non-acidic impurities behind in the organic phase. Subsequent acidification of the aqueous layer precipitates the pure product. This method is highly scalable and avoids the use of large volumes of solvents often required for chromatography.

Q2: I'm considering recrystallization. What are the best starting solvents to screen for this compound?

A2: While specific solubility data for this compound is not extensively published, a good starting point for solvent screening would include:

  • Single Solvents: Acetic acid/water mixtures are often effective for recrystallizing aromatic carboxylic acids.[8] Alcohols like ethanol or isopropanol could also be viable.

  • Solvent Pairs: A combination of a good solvent (e.g., dichloromethane, ethyl acetate, or tetrahydrofuran) and a poor solvent (e.g., hexanes or heptane) is a practical approach.[5] The compound is dissolved in the minimum amount of the hot "good" solvent, and the "poor" solvent is added until the solution becomes turbid.

Q3: When is column chromatography the preferred method of purification for this compound?

A3: Column chromatography is the preferred method when dealing with impurities that have similar acidity to the target compound and are not effectively removed by acid-base extraction. For instance, if the crude material contains other acidic byproducts with similar pKa values, a chromatographic separation will be necessary. It is also the method of choice for small-scale purifications where high purity is paramount, such as for analytical standard preparation.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is the standard method for monitoring the purity of column chromatography fractions. The thiophene ring in this compound is UV-active, allowing for visualization under a UV lamp at 254 nm.[6] A potassium permanganate (KMnO4) stain can also be used as a general stain for visualization.[6] The optimal mobile phase for the column should be determined by TLC beforehand to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[6]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol outlines the steps for purifying crude this compound by leveraging its acidic properties.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO3). Shake the funnel vigorously, periodically venting to release any pressure buildup from CO2 evolution.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt of the product will be in the upper aqueous layer, while neutral impurities will remain in the lower organic layer.

  • Isolation of Aqueous Layer: Drain the lower organic layer and collect the upper aqueous layer.

  • Re-extraction of Organic Layer: To ensure complete recovery, wash the organic layer with another portion of the saturated NaHCO3 solution. Combine this aqueous wash with the previously collected aqueous layer.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise until the solution becomes acidic (test with pH paper). The this compound will precipitate out as a solid.[2][3]

  • Collection and Drying: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water, and dry it under vacuum to obtain the purified product.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

Purification_Workflow Crude_Product Crude this compound Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Purity_Check_1 Purity Analysis (TLC, NMR) Acid_Base_Extraction->Purity_Check_1 Recrystallization Recrystallization Purity_Check_1->Recrystallization Purity < 98% & Impurities have different polarity Column_Chromatography Column Chromatography Purity_Check_1->Column_Chromatography Purity < 98% & Impurities have similar polarity Pure_Product Pure Product Purity_Check_1->Pure_Product Purity > 98% Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision tree for purification of this compound.

References

identifying and minimizing byproducts in 4-Bromo-3-methylthiophenecarboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-3-methylthiophene-2-carboxylic Acid Synthesis

Welcome to the technical support resource for the synthesis and purification of 4-Bromo-3-methylthiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile thiophene intermediate. Our goal is to provide actionable, field-proven insights to help you identify, understand, and minimize common reaction byproducts, thereby improving yield, purity, and process reliability.

Overview: The Synthetic Challenge

The direct bromination of 3-methylthiophene-2-carboxylic acid is a common and direct route to obtaining the desired 4-bromo isomer. The thiophene ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution. However, this high reactivity, combined with the directing effects of the methyl and carboxylic acid groups, creates a delicate balance that can easily be tipped towards the formation of undesirable byproducts. This guide addresses the most common challenges encountered during this synthesis.

Core Reaction Pathway

The primary transformation involves the regioselective bromination of 3-methylthiophene-2-carboxylic acid at the C4 position.

Reaction_Pathway SM 3-Methylthiophene- 2-carboxylic Acid P 4-Bromo-3-methylthiophene- 2-carboxylic Acid (Target) SM->P Electrophilic Aromatic Substitution Reagent Brominating Agent (e.g., NBS, Br₂)

Caption: Core synthetic route to the target molecule.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: My post-reaction analysis (NMR/LC-MS) shows multiple unexpected peaks. What are the likely byproducts and why did they form?

This is the most common issue encountered. The formation of multiple products stems from the competitive nature of electrophilic substitution on the activated thiophene ring. The primary culprits are typically over-bromination, isomeric impurities, and decarboxylation.

  • Over-bromination Byproduct (2,5-Dibromo-3-methylthiophene): The initial product, 4-Bromo-3-methylthiophene-2-carboxylic acid, is still an activated ring system and can undergo a second bromination, typically at the C2 or C5 position relative to the sulfur. If the carboxylic acid is lost (decarboxylation), subsequent bromination at the now highly activated C2 position is rapid, leading to 2,4-dibromo-3-methylthiophene. Research on the bromination of 3-methylthiophene shows that di-brominated species like 2,5-dibromo-3-methylthiophene are common when excess brominating agent is used or reaction times are extended.[1]

  • Isomeric Byproduct (5-Bromo-3-methylthiophene-2-carboxylic acid): While the C4 position is electronically favored for bromination, substitution at the C5 position can also occur, leading to the formation of the 5-bromo isomer. The ratio of 4-bromo to 5-bromo isomers is highly dependent on the reaction solvent, temperature, and the specific brominating agent employed.

  • Decarboxylation Byproduct (4-Bromo-3-methylthiophene): Thiophene carboxylic acids can undergo decarboxylation, particularly when heated in the presence of strong acids like HBr, which can be generated in situ during bromination with Br₂.[2][3] This process involves the loss of CO₂, resulting in a neutral byproduct that can be difficult to separate from the desired product. The reaction is essentially a Hunsdiecker-type transformation, which can be promoted under certain conditions.[3]

Byproduct_Formation cluster_main Reaction Pathways cluster_products Potential Products SM 3-Methylthiophene- 2-carboxylic Acid P_Target Target Product 4-Bromo-... SM->P_Target Desired Pathway BP_Isomer Isomeric Byproduct (5-Bromo-...) SM->BP_Isomer Incorrect Regioselectivity BP_DiBromo Di-Bromo Byproduct (from over-bromination) P_Target->BP_DiBromo Over-bromination (+ Br) BP_Decarb Decarboxylated Byproduct (4-Bromo-3-methylthiophene) P_Target->BP_Decarb Decarboxylation (-CO₂) Monitoring_Workflow Start Start Reaction (T=0) Sample Take Aliquot (e.g., every 30 min) Start->Sample Analyze Analyze via TLC/HPLC Sample->Analyze Decision Is Starting Material Consumed? Analyze->Decision Continue Continue Reaction Decision->Continue No Quench Quench Reaction & Workup Decision->Quench Yes Continue->Sample Wait

References

troubleshooting low yields in the synthesis of 4-Bromo-3-methylthiophenecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-3-methylthiophene-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this synthetic pathway. Here, we will address common issues leading to low yields and provide experimentally validated solutions and in-depth explanations to enhance your synthetic success.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: Why is my yield of 4-bromo-3-methylthiophene-2-carboxylic acid consistently low during the initial lithiation and bromination of 3-methylthiophene?

Low yields in this initial, crucial step often stem from a few key factors related to the lithiation and subsequent quenching with a bromine source.

Answer: The primary challenges in this step are ensuring regioselective lithiation at the 2-position and preventing side reactions. The methyl group at the 3-position directs lithiation primarily to the 2-position, but lithiation at the 5-position can also occur, leading to a mixture of isomers.

Core Causalities and Solutions:

  • Incomplete Lithiation: Insufficient n-butyllithium (n-BuLi) or reaction time can lead to unreacted starting material.

    • Solution: Use a slight excess of n-BuLi (1.1-1.2 equivalents). Ensure the n-BuLi is properly titrated before use to determine its exact molarity. The reaction should be stirred at low temperatures (-78 °C) for an adequate duration, typically 1-1.5 hours, to ensure complete lithiation.[1][2]

  • Poor Regioselectivity: While the 3-methyl group is a 2-director, some lithiation can occur at the 5-position. Using a bulkier base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can enhance selectivity for the less sterically hindered 5-position, which is undesirable in this case.[3]

    • Solution: Stick with n-BuLi for preferential lithiation at the 2-position. The reaction temperature is critical; maintaining a very low temperature (-78 °C) minimizes isomerization and side reactions.[4]

  • Side Reactions with Bromine: Bromine (Br₂) is a strong oxidizing agent and can lead to the formation of polybrominated species and other byproducts.

    • Solution: Instead of elemental bromine, consider using a less reactive brominating agent like 1,2-dibromoethane or carbon tetrabromide (CBr₄).[5] These reagents react specifically with the lithiated species. The addition of the brominating agent should be done slowly at -78 °C to control the exothermicity of the reaction.

  • Moisture Contamination: Organolithium reagents are extremely sensitive to moisture. Any water present in the solvent or on the glassware will quench the n-BuLi, leading to lower yields.

    • Solution: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents like tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) before use.

Experimental Workflow: Troubleshooting Low Yields in Lithiation/Bromination

Caption: Troubleshooting decision tree for low yields in the lithiation and bromination of 3-methylthiophene.

Question 2: My carboxylation step is inefficient, resulting in a significant amount of unreacted 2-bromo-3-methylthiophene. What can I do?

Answer: The carboxylation of the lithiated intermediate is highly dependent on the quality of the carbon dioxide (CO₂) source and the reaction setup.

Core Causalities and Solutions:

  • Poor CO₂ Quality: Gaseous CO₂ from a cylinder can introduce moisture.

    • Solution: Use freshly crushed dry ice (solid CO₂). Ensure the dry ice is of high purity and free of condensed water. It's good practice to briefly vent the dry ice container to release any built-up pressure and surface moisture before use.

  • Inefficient Quenching: Simply pouring the reaction mixture over dry ice can be inefficient.

    • Solution: A more effective method is to cannula the lithiated thiophene solution into a separate flask containing a slurry of crushed dry ice in anhydrous THF at -78 °C. This ensures rapid and homogeneous mixing. Alternatively, the dry ice can be added directly to the reaction flask, but it should be done in excess and in powdered form to maximize the surface area for reaction.

  • Premature Warming: If the reaction mixture warms up before the addition of CO₂, the lithiated intermediate can degrade or react with the solvent.

    • Solution: Maintain the reaction temperature at -78 °C throughout the lithiation and carboxylation steps. The work-up should only begin after the carboxylation is complete.

Optimized Carboxylation Protocol
StepProcedureKey Considerations
1 After the lithiation of 2-bromo-3-methylthiophene is complete (as determined by TLC or a preliminary quench of a small aliquot), maintain the reaction at -78 °C.Do not allow the reaction to warm up.
2 In a separate, flame-dried flask under an inert atmosphere, prepare a slurry of freshly crushed, high-purity dry ice in anhydrous THF.Use a significant excess of dry ice.
3 Slowly transfer the lithiated thiophene solution via cannula into the dry ice/THF slurry with vigorous stirring.A slow transfer rate prevents localized warming.
4 Allow the reaction mixture to slowly warm to room temperature after the addition is complete.This ensures all the lithiated species has reacted.
5 Proceed with the acidic work-up to protonate the carboxylate and isolate the desired carboxylic acid.A typical work-up involves adding water and then acidifying with HCl.
Question 3: I am observing the formation of significant byproducts during the synthesis. What are they, and how can I minimize them?

Answer: The most common byproducts are isomeric and polybrominated thiophenes.

Core Causalities and Solutions:

  • Isomer Formation: As mentioned, lithiation can occur at the 5-position, leading to the formation of 5-bromo-3-methylthiophene derivatives.

    • Solution: Strict adherence to low reaction temperatures (-78 °C) during lithiation is the most effective way to maximize regioselectivity for the 2-position.[4]

  • Polybromination: The use of strong brominating agents like Br₂ can lead to the formation of dibromo-3-methylthiophene.[6]

    • Solution: Use a milder and more controlled brominating agent such as N-bromosuccinimide (NBS) or 1,2-dibromoethane.[6][7] Careful control of stoichiometry is also crucial.

  • Thiophene Polymerization: Thiophene and its derivatives can be susceptible to polymerization under acidic or strongly oxidizing conditions.[8][9]

    • Solution: Avoid unnecessarily harsh acidic conditions during work-up and purification. Ensure that all reagents are pure and free of contaminants that could initiate polymerization.

Reaction Pathway and Potential Byproducts

Byproduct_Formation Start 3-Methylthiophene Lithiation + n-BuLi -78°C Start->Lithiation Intermediate_2 2-Lithio-3-methylthiophene (Major) Lithiation->Intermediate_2 Major Pathway Intermediate_5 5-Lithio-3-methylthiophene (Minor) Lithiation->Intermediate_5 Minor Pathway Bromination_2 + Brominating Agent Intermediate_2->Bromination_2 Bromination_5 + Brominating Agent Intermediate_5->Bromination_5 Desired_Product 2-Bromo-3-methylthiophene Bromination_2->Desired_Product Isomeric_Byproduct 5-Bromo-3-methylthiophene Bromination_5->Isomeric_Byproduct Dibromination + Excess Brominating Agent Desired_Product->Dibromination Carboxylation + CO₂ Desired_Product->Carboxylation Dibromo_Product 2,5-Dibromo-3-methylthiophene Dibromination->Dibromo_Product Final_Product 4-Bromo-3-methylthiophene- 2-carboxylic acid Carboxylation->Final_Product

Caption: Synthetic pathway and potential byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the lithiation step?

A1: Anhydrous tetrahydrofuran (THF) is the most commonly used and recommended solvent. Its ability to solvate the lithium cation and its low freezing point make it ideal for reactions conducted at -78 °C.

Q2: How can I effectively purify the final product, 4-bromo-3-methylthiophene-2-carboxylic acid?

A2: Purification is typically achieved through recrystallization. A suitable solvent system can be found by testing the solubility of the crude product in various solvents. Common choices include ethanol/water or hexane/ethyl acetate mixtures. If isomeric impurities are present, column chromatography on silica gel may be necessary before recrystallization.

Q3: Can I use other organolithium reagents besides n-BuLi?

A3: While other organolithium reagents like sec-BuLi or tert-BuLi can be used, n-BuLi generally provides a good balance of reactivity and selectivity for this transformation. More sterically hindered bases may alter the regioselectivity of the deprotonation.

Q4: My starting 3-methylthiophene has a yellow tint. Is it still usable?

A4: A slight yellow color is common and usually does not affect the reaction. However, a dark brown or black color may indicate significant decomposition or polymerization, and the starting material should be distilled before use.

Q5: What are the key safety precautions for this synthesis?

A5: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All reactions involving these reagents must be conducted under a strictly inert atmosphere (argon or nitrogen) in anhydrous solvents. Bromine and its sources are corrosive and toxic; handle them in a well-ventilated fume hood with appropriate personal protective equipment.

References

Technical Support Center: Improving Regioselectivity in Reactions with 4-Bromo-3-methylthiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Bromo-3-methylthiophenecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this versatile, yet challenging, heterocyclic building block. The inherent asymmetry and competing electronic effects of its substituents often lead to challenges in achieving desired regioselectivity.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and practical laboratory experience. Our goal is to empower you to overcome common hurdles and accelerate your research and development efforts.

Section 1: Understanding the Core Reactivity

Before troubleshooting specific reactions, it is crucial to understand the electronic landscape of this compound. The regiochemical outcome of any reaction is a direct result of the interplay between the thiophene ring's inherent properties and the directing effects of its three distinct substituents.

  • Thiophene Core : The sulfur heteroatom makes the ring electron-rich and generally more reactive than benzene in electrophilic substitutions. The α-positions (C2 and C5) are significantly more reactive and acidic than the β-positions (C3 and C4)[1][2].

  • Methyl Group (-CH₃) at C3 : An electron-donating group (EDG) that activates the ring towards electrophilic attack. It is an ortho, para-director, meaning it activates the C2 and C5 positions[3].

  • Bromo Group (-Br) at C4 : A deactivating but ortho, para-directing group due to competing inductive withdrawal and resonance donation effects. It directs towards the C3 and C5 positions[3]. It also serves as a key handle for metal-halogen exchange and cross-coupling reactions[4].

  • Carboxylic Acid Group (-COOH) at C2 : A strong electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack. It is a meta-director, pointing incoming electrophiles to the C4 and C5 positions. Crucially, its acidic proton and ability to coordinate with organolithium reagents make it a powerful Directed Metalation Group (DMG) [5][6].

Figure 1: Substituent effects on the thiophene ring.

The C5 position is unique as it is activated (or least deactivated) by all three substituents, making it the kinetic and thermodynamic hotspot for many reaction types.

Section 2: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Q1: I am attempting an electrophilic aromatic substitution (e.g., nitration, bromination) and obtaining a mixture of C5 and C2 substituted products, with low overall yield. How can I improve selectivity for the C5 position?

Answer: This is a common issue arising from the competing directing effects and the strong deactivating nature of the carboxylic acid.

  • Causality: The methyl group activates both C2 (ortho) and C5 (para), while the carboxylic acid deactivates the entire ring, making harsh reaction conditions necessary. These harsh conditions can lead to poor selectivity and decomposition. The C5 position is generally favored electronically, but the C2 position remains a viable site for attack[7][8][9].

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Electrophilic substitutions are often kinetically controlled. Running the reaction at the lowest possible temperature that still permits conversion can significantly enhance selectivity for the most activated C5 position.

    • Use Milder Reagents: Instead of strong acid mixtures (e.g., HNO₃/H₂SO₄), consider milder alternatives. For nitration, reagents like acetyl nitrate (AcONO₂) or nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent may provide better results. For bromination, using N-Bromosuccinimide (NBS) with a silica gel catalyst can improve para-selectivity on activated rings[10].

    • Protect the Carboxylic Acid: The -COOH group can be temporarily converted to an ester (e.g., methyl or ethyl ester). This slightly reduces the deactivating effect and can prevent side reactions involving the acidic proton. The ester can be hydrolyzed back to the carboxylic acid post-substitution.

    • Consider an Alternative Strategy: For many substitutions, a more reliable route is a lithiation-quench sequence at the C5 position (see Q3) rather than direct electrophilic substitution. This approach offers near-perfect regiocontrol.

Q2: When I try to perform a metal-halogen exchange at the C4-bromo position using n-BuLi, I get low yields of my desired product after quenching with an electrophile. What is going wrong?

Answer: The primary issue here is the acidic proton of the carboxylic acid, which is far more reactive than the C-Br bond towards alkyllithium reagents.

  • Causality: The pKa of a carboxylic acid proton is ~4-5, while the pKa of an aryl proton is >40. Your alkyllithium reagent will perform a simple acid-base reaction with the -COOH group before any metal-halogen exchange can occur. If you use only one equivalent of n-BuLi, it will be entirely consumed by deprotonation.

  • Troubleshooting Steps:

    • Use Stoichiometric Amounts of Base: You must use a minimum of two equivalents of the alkyllithium reagent.

      • The first equivalent rapidly and irreversibly deprotonates the carboxylic acid to form the lithium carboxylate.

      • The second equivalent performs the intended metal-halogen exchange at the C4 position.

    • Control Temperature: Metal-halogen exchange is extremely fast, even at very low temperatures (-78 °C is standard).[4][11] Perform the addition of the alkyllithium slowly at -78 °C to dissipate heat and prevent side reactions.

    • Inverse Addition: For sensitive substrates, consider an inverse addition protocol where the solution of your thiophene is added slowly to the cooled alkyllithium solution. This maintains a low concentration of the starting material and can minimize side reactions.

    • Verify the Reagent: Ensure your alkyllithium reagent is properly titrated. Old or improperly stored bottles of n-BuLi have significantly lower molarity, which would lead to incomplete reaction.

Q3: I want to functionalize the C5 position via Directed ortho-Metalation (DoM) using the carboxylic acid as a directing group, but I seem to be getting products from reaction at the C4 position instead. How can I improve selectivity for C5 lithiation?

Answer: This is a classic case of competing kinetic pathways. You are observing the product from metal-halogen exchange, which is often kinetically faster than deprotonation of an aromatic C-H bond, even one activated by a DMG.

  • Causality: After initial deprotonation of the -COOH group, the resulting lithium carboxylate directs lithiation to the C5 position. However, the C4-Br bond is simultaneously available for metal-halogen exchange. The relative rates of these two competing reactions determine the product distribution.[12][13][14] With a highly reactive reagent like n-BuLi, the faster metal-halogen exchange can dominate.

G cluster_paths Competing Lithiation Pathways SM This compound + 2.2 eq. R-Li path1 Pathway A: Metal-Halogen Exchange (Often Kinetically Faster) SM->path1 @ -78°C e.g., n-BuLi path2 Pathway B: Directed ortho-Metalation (DoM) (Thermodynamically Favored Deprotonation) SM->path2 @ -78°C to 0°C e.g., LDA, LiTMP prod1 4-Lithio-3-methylthiophene-2-carboxylate path1->prod1 prod2 5-Lithio-4-bromo-3-methylthiophene-2-carboxylate path2->prod2

Figure 2: Competing pathways for the lithiation of the starting material.
  • Troubleshooting Steps:

    • Change the Base: Switch from a nucleophilic alkyllithium (like n-BuLi or s-BuLi) to a non-nucleophilic, sterically hindered lithium amide base. Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are excellent choices.[15] These bases are strong enough to deprotonate the C5 position but are poor reagents for metal-halogen exchange, thus favoring the DoM pathway.

    • Optimize Temperature Protocol: DoM often requires slightly higher temperatures than metal-halogen exchange to proceed at a reasonable rate. After the initial deprotonation at -78 °C, you may need to warm the reaction to -40 °C or even 0 °C for a period before quenching with the electrophile.

    • Use a Chelating Agent: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the rate of lithiation by breaking up alkyllithium aggregates and chelating to the lithium cation, making it more reactive.[5]

Q4: My Suzuki cross-coupling reaction at the C4-bromo position is giving low yields, and I suspect my starting material is decomposing under the reaction conditions. How can I optimize this?

Answer: The combination of high temperatures and basic conditions required for many Suzuki couplings can be detrimental to thiophenecarboxylic acids, often leading to decarboxylation.

  • Causality: Thiophenecarboxylic acids can undergo decarboxylation, especially when heated in the presence of a base.[16][17] The choice of catalyst, ligand, base, and solvent is critical to enable coupling at a low enough temperature to preserve the starting material.

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: Standard Pd(PPh₃)₄ may require high temperatures. Switch to a more active, modern catalyst system that operates at lower temperatures. Systems based on bulky, electron-rich phosphine ligands are ideal. Examples include:

      • Pd(OAc)₂ with ligands like SPhos, XPhos, or RuPhos.

      • Pre-formed palladium catalysts like PEPPSI-IPr or G3-XPhos.

    • Base Selection: Strong aqueous bases like NaOH or Ba(OH)₂ can promote side reactions. Use a milder, non-nucleophilic inorganic base. Potassium carbonate (K₂CO₃) , cesium carbonate (Cs₂CO₃) , or potassium phosphate (K₃PO₄) are excellent choices for Suzuki reactions with sensitive substrates.[18][19]

    • Solvent System: A mixture of an organic solvent and water is standard. Toluene/water, dioxane/water, or 2-MeTHF/water are common. Using a water-miscible co-solvent like DME or ACN can sometimes allow for lower reaction temperatures.

    • Protect the Carboxylic Acid: As a last resort, converting the carboxylic acid to an ester will make the molecule much more robust to Suzuki conditions. This adds steps to the synthesis but is often the most reliable solution.

G A Initial Reaction Setup (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 100°C) B Step 1: Catalyst/Ligand Screen (e.g., Pd(OAc)₂/SPhos, PEPPSI-IPr) A->B Low Yield? C Step 2: Base Screen (K₃PO₄, Cs₂CO₃) B->C Improved? D Step 3: Solvent/Temp Optimization (e.g., Dioxane/H₂O, 80°C) C->D Further Improvement? E Optimized, High-Yield Reaction D->E

Figure 3: Workflow for optimizing a Suzuki cross-coupling reaction.
Section 3: Frequently Asked Questions (FAQs)

Q1: Which proton on the ring is the most acidic and therefore most susceptible to deprotonation by a strong base? The C5 proton is the most acidic. This is due to the acidifying effect of the adjacent sulfur atom (a general feature of thiophenes) and the inductive pull of the ortho carboxylic acid group.[2][14] This makes it the primary site for deprotonation with lithium amide bases like LDA.

Q2: How can I selectively functionalize the C2 position, given it's blocked by the carboxylic acid? Direct functionalization at C2 is not feasible while the carboxylic acid is present. The most viable strategy involves a multi-step sequence:

  • Remove the carboxylic acid group via decarboxylation. This can sometimes be achieved by heating with copper powder in quinoline or under strong acidic conditions, though yields can be variable.[16] This would yield 3-Bromo-4-methylthiophene.

  • The resulting 3-bromo-4-methylthiophene has two vacant α-positions (C2 and C5). Lithiation with a strong base (e.g., n-BuLi) would likely occur preferentially at the less hindered C2 position, away from the methyl group.

  • Quench the resulting 2-lithio species with your desired electrophile. This is an advanced, multi-step transformation that should be approached with caution.

Q3: What is the most reliable, general-purpose strategy to functionalize the C4 position? The most robust method is metal-halogen exchange . Use 2.2 equivalents of n-butyllithium in THF at -78°C, followed by quenching with your desired electrophile. This reliably generates the C4-lithiated species, which can be used to form C-C, C-N, C-O, or C-S bonds.

Q4: What is the most reliable, general-purpose strategy to functionalize the C5 position? The best method is Directed ortho-Metalation (DoM) . Use 2.2 equivalents of LDA in THF, allowing the reaction to warm from -78°C to -20°C or 0°C for 1-2 hours before quenching with your electrophile. This cleanly deprotonates the C5 position with high regioselectivity.

Section 4: Experimental Protocols

Protocol 1: Selective C4-Functionalization via Metal-Halogen Exchange and Quenching with an Aldehyde

This protocol describes a typical procedure for introducing a carbon substituent at the C4 position.

Disclaimer: This procedure should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment. Alkyllithium reagents are pyrophoric.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add this compound (1.0 eq).

  • Evacuate and backfill the flask with dry nitrogen three times.

  • Add anhydrous THF (approx. 0.1 M concentration) via syringe and cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (2.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The first equivalent will react instantly to form the lithium carboxylate, and you may observe gas evolution (butane).

  • Stir the resulting mixture at -78 °C for 1 hour. During this time, the metal-halogen exchange will occur.

  • Slowly add a solution of the electrophile (e.g., benzaldehyde, 1.5 eq) in a small amount of anhydrous THF dropwise.

  • Continue stirring at -78 °C for an additional 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C4-substituted product.

References

Technical Support Center: Catalyst Selection and Optimization for 4-Bromo-3-methylthiophenecarboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the catalyst selection and optimization of coupling reactions involving 4-bromo-3-methylthiophenecarboxylic acid. This substrate presents unique challenges due to the electron-rich nature of the thiophene ring, the presence of a potentially coordinating carboxylic acid group, and the steric hindrance from the methyl group. This document is designed to provide not just protocols, but the underlying causality to empower you to make informed decisions during your experiments.

General Troubleshooting and Core Concepts

Before diving into specific reaction types, let's address some universal challenges encountered during cross-coupling reactions.

FAQ: My reaction mixture turned black, and I see palladium precipitation. What is happening?

Answer: The formation of black precipitate is a classic sign of palladium catalyst decomposition into palladium black. This occurs when the active Pd(0) species is not stabilized effectively within the catalytic cycle and agglomerates.

Causality and Solutions:

  • Ligand Instability or Insufficient Quantity: The ligand's primary role is to stabilize the Pd(0) center. If the ligand is not robust enough for the reaction conditions (e.g., high temperature) or if the Pd:ligand ratio is too low, the "naked" Pd(0) will precipitate. For challenging substrates, consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) which form very stable complexes with palladium.[1]

  • Oxygen Contamination: The active Pd(0) catalyst can be oxidized by atmospheric oxygen, leading to inactive Pd(II) species and eventual decomposition. It is critical to ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen).[1] This involves using Schlenk techniques or a glovebox for reagent addition and ensuring solvents are properly degassed.[2]

  • Excessively High Temperatures: While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition pathways. If you suspect this is an issue, try lowering the temperature and extending the reaction time.

Workflow: Troubleshooting Catalyst Decomposition

G start Reaction Turns Black (Pd Precipitation) check_inert Is the inert atmosphere rigorously maintained? start->check_inert check_ligand Is the ligand appropriate and the ratio correct? check_inert->check_ligand Yes solution_inert Improve degassing. Use Schlenk line or glovebox. check_inert->solution_inert No check_temp Is the temperature too high? check_ligand->check_temp Yes solution_ligand Switch to a bulkier, more electron-rich ligand (e.g., Buchwald type). Increase ligand loading. check_ligand->solution_ligand No solution_temp Reduce reaction temperature. Increase reaction time. check_temp->solution_temp Yes

Caption: Troubleshooting workflow for palladium catalyst decomposition.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for C-C bond formation.[3][4] However, the electronic properties of this compound make it a challenging substrate.

FAQ: My Suzuki coupling of this compound is failing or giving very low yields. What are the primary causes?

Answer: Failure with this substrate is common and typically stems from the slow rate of the oxidative addition step, which is often rate-determining.[1][5] The electron-donating nature of the sulfur atom and the methyl group increases the electron density of the C-Br bond, making it less electrophilic and thus less susceptible to cleavage by the Pd(0) catalyst.[1]

Key Areas for Troubleshooting:

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this unreactive aryl bromide.[1] You must use a more active catalyst system.

  • Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[1][6] However, the presence of the carboxylic acid requires careful selection to avoid unwanted side reactions.

  • Reagent Quality: The stability of the organoboron reagent is a frequent cause of failure. Side reactions like protodeboronation can consume your coupling partner.[1]

FAQ: How does the carboxylic acid group affect my choice of base and reaction conditions?

Answer: The carboxylic acid group is acidic and can be deprotonated by the base. This can lead to solubility issues and potential interference with the catalytic cycle. Furthermore, if you are coupling with a boronic ester, strong bases can cause hydrolysis.

Recommended Bases:

BaseStrengthCommon SolventsKey Considerations
Potassium Phosphate (K₃PO₄) StrongDioxane/H₂O, Toluene/H₂O, THFOften the best choice for substrates with base-sensitive groups. Highly effective for difficult couplings.[1][4]
Potassium Carbonate (K₂CO₃) ModerateDioxane/H₂O, Toluene/H₂OA good starting point. Generally compatible with esters and carboxylic acids.[7]
Cesium Carbonate (Cs₂CO₃) StrongDioxane, Toluene, THFVery effective but more expensive. Can be beneficial in challenging cases.[1]
Potassium Fluoride (KF) MildTHF, DioxaneUsed when even moderate bases like K₂CO₃ might cause issues with highly sensitive functional groups.[6]

Avoid strong hydroxide bases (e.g., NaOH) as they can significantly accelerate the undesired side reaction of protodeboronation, where the boronic acid is replaced by a hydrogen atom.[1]

FAQ: I am observing significant protodeboronation. How can I prevent this?

Answer: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a proton from a source like water. This is a common side reaction, especially under basic conditions.

Strategies to Minimize Protodeboronation:

  • Use Anhydrous Conditions: While a small amount of water is often beneficial for Suzuki reactions, excess water can promote this side reaction. Ensure your solvents are dry.[1]

  • Optimize the Base: As mentioned, avoid strong hydroxides. K₃PO₄ is often a superior choice.

  • Use Boronic Esters: Pinacol boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.

FAQ: Which advanced catalyst system should I use for this challenging coupling?

Answer: To overcome the slow oxidative addition step, you need a catalyst system that is both highly active and stable. This is achieved by using bulky and electron-rich phosphine ligands.[1][8] These ligands promote the formation of a highly reactive, monoligated Pd(0) species.[9]

Recommended Catalyst Systems:

Palladium PrecursorLigandKey Advantages
Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhos (Buchwald Ligands)Industry-standard for coupling electron-rich aryl halides. Highly active and promote efficient turnover.[1]
Pd(OAc)₂P(t-Bu)₃ (Tri-tert-butylphosphine)A very bulky and electron-rich monophosphine ligand, effective for challenging substrates.
PdCl₂(dppf)dppf A robust ferrocenyl-based diphosphine ligand, often a good starting point for screening.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][5]

Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[2][10]

FAQ: What are the recommended starting conditions for a Sonogashira coupling with this compound?

Answer: A successful Sonogashira coupling requires the careful orchestration of a palladium catalyst, often a copper(I) co-catalyst, and an amine base.[10] However, copper-free methods have gained prominence to avoid a common side reaction.

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(OAc)₂, or PdCl₂(CH₃CN)₂These are common and effective Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.[11][12]
Ligand PPh₃ (Triphenylphosphine) or a more specialized phosphine like cataCXium® APPh₃ is a standard starting point. For more challenging substrates, bulky, electron-rich phosphines can be more effective.[9][13]
Copper Co-catalyst CuI (Copper(I) Iodide)The classical approach uses CuI to form a copper acetylide intermediate, which facilitates transmetalation. However, consider copper-free conditions to start.[10][12]
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)The amine acts as both the base to deprotonate the alkyne and often as the solvent. Triethylamine is a common and effective choice.[2][11]
Solvent THF, Dioxane, or the amine base itselfThe choice depends on the solubility of the substrates.

A Note on Copper-Free Conditions: Copper can catalyze the homocoupling of the terminal alkyne to form a diyne (Glaser coupling). Performing the reaction without CuI can prevent this side product and is often preferred for cleaner reactions.[2][14] This approach relies on a highly active palladium/phosphine system.[11]

Diagram: Competing Pathways in Sonogashira Coupling

G cluster_0 Desired Sonogashira Pathway cluster_1 Undesired Glaser Pathway A Ar-Br C Pd(0)/Cu(I) Catalyst Base A->C B R-C≡C-H B->C D Ar-C≡C-R (Desired Product) C->D E 2x R-C≡C-H F Cu(I) Catalyst O₂ (contaminant) E->F G R-C≡C-C≡C-R (Homocoupled Diyne) F->G

Caption: Competition between the desired Sonogashira coupling and undesired Glaser homocoupling.

Heck Coupling

The Heck (or Mizoroki-Heck) reaction couples aryl halides with alkenes.[15][16] For this compound, a decarboxylative variation could also be a strategic alternative.

FAQ: What are the standard conditions for a Heck reaction with my substrate?

Answer: The Heck reaction typically involves a palladium catalyst, a phosphine ligand, and a base.[15] The regioselectivity of the addition to the alkene is a key parameter to control.

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Catalyst Pd(OAc)₂Palladium(II) acetate is a very common and effective precatalyst for Heck reactions.[17]
Ligand PPh₃ or P(o-tolyl)₃Triphenylphosphine is a standard choice. Using a slightly bulkier ligand like tri(o-tolyl)phosphine can sometimes improve yields and selectivity.
Base Triethylamine (Et₃N) or K₂CO₃An organic amine base like Et₃N is common.[15] An inorganic base like potassium carbonate can also be effective, depending on the solvent system.
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are typically used to ensure all components remain in solution at the required reaction temperature (often >100 °C).
Alkene Partner Electron-deficient alkenes (e.g., acrylates)Alkenes with electron-withdrawing groups, such as methyl acrylate or styrene, are generally more reactive in the Heck reaction.[15]
FAQ: Is a decarboxylative Heck coupling a viable strategy?

Answer: Yes, this is an excellent and potentially more efficient strategy. Instead of using the bromo-substituted acid, you could envision synthesizing 3-methylthiophene-2,4-dicarboxylic acid and performing a selective decarboxylative coupling at the 4-position. A related study on 3-chlorobenzo[b]thiophene-2-carboxylic acids demonstrated that a Pd-catalyzed decarboxylative Heck-type coupling is a highly efficient strategy.[18] This approach avoids the use of the less reactive aryl bromide and instead leverages the loss of CO₂ as a thermodynamic driving force. This innovative pathway is worth exploring for complex syntheses.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)

  • Microwave reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vial Preparation: To a dry microwave reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base (K₃PO₄).[1]

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst and the ligand. Add a small amount of the reaction solvent to this vial, swirl, and then transfer the catalyst slurry to the main reaction vial. This minimizes handling of air-sensitive solids.

  • Inert Atmosphere: Seal the reaction vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction Execution: Place the vial in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring for the specified time (e.g., 30-60 minutes).[1]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-3-methylthiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 4-Bromo-3-methylthiophenecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the critical role of solvent selection in modulating the reactivity of this versatile synthetic intermediate. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot experiments and rationally design reaction conditions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and general reactivity of this compound.

Q1: What are the primary reactive sites on this compound and how do solvents influence them?

A1: this compound possesses two key functional groups that are central to its reactivity: the carboxylic acid at the C2 position and the carbon-bromine bond at the C4 position.[1]

  • Carboxylic Acid Group (-COOH): This site is primarily used for derivatization reactions like esterification and amidation.[1] Solvent choice here is critical for managing reagent solubility and preventing unwanted side reactions. For example, using protic solvents like methanol in an amidation reaction with a coupling agent could lead to competitive ester formation.

  • Aryl Bromide (C-Br): This bond is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which form new carbon-carbon bonds.[2] The solvent plays a profound role in stabilizing the palladium catalyst, solubilizing the base, and influencing the rate and efficiency of the catalytic cycle.[3][4]

The interplay between these sites and the solvent environment is the key to achieving high yields and selectivity.

Q2: How does the solubility of this compound behave in common laboratory solvents?

A2: The solubility of this molecule is governed by the polarity of both the carboxylic acid group and the brominated thiophene ring. Understanding its solubility is the first step in designing a successful experiment.

Solvent TypeExample SolventsSolubility ProfileRationale & Causality
Polar Aprotic Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN)Good to High These solvents effectively solvate the molecule through dipole-dipole interactions without interfering with the acidic proton, making them excellent choices for a wide range of reactions.
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)Low to Moderate Solubility is often limited. While the carboxylic acid can hydrogen bond with the solvent, the hydrophobic bromomethylthiophene backbone hinders full dissolution. Solubility in alcohols is generally better than in water.
Ethers 1,4-Dioxane, Diethyl EtherModerate These are good general-purpose solvents for this substrate, offering a balance of polarity to dissolve the starting material without being overly reactive.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Moderate Suitable for reactions where polarity is needed but protic functionality must be avoided, such as when converting the carboxylic acid to an acid chloride.
Nonpolar Toluene, HexanesLow to Insoluble The polar carboxylic acid group makes this compound poorly soluble in nonpolar solvents. Toluene may be used in some cross-coupling reactions, but often requires a co-solvent or specific ligands to maintain solubility.[3]

Q3: What are the fundamental principles of solvent effects I should keep in mind for this molecule's reactions?

A3: The outcome of your reaction is dictated by how the solvent interacts with your reactants, intermediates, and transition states. Two main categories of polar solvents are critical:

  • Polar Protic Solvents (e.g., H₂O, alcohols): These solvents have acidic protons and are capable of hydrogen bonding. They excel at stabilizing charged species, particularly carbocation intermediates that may form in SN1-type reactions.[5][6] However, they can also form a "solvent cage" around anionic nucleophiles, reducing their reactivity, which can be detrimental for SN2 reactions.[7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, MeCN): These solvents have strong dipoles but lack acidic protons. They are poor at solvating anions, leaving the nucleophile "naked" and highly reactive, which is ideal for SN2 reactions.[7][8] Their polarity is also effective at stabilizing charged, polar transition states common in many organometallic catalytic cycles.[4]

The choice between these solvent classes can dramatically alter reaction rates and even the mechanistic pathway.

Section 2: Troubleshooting Guides for Specific Reactions

This section provides actionable advice in a question-and-answer format to resolve common issues encountered during the synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are highly sensitive to the solvent system. The solvent not only affects solubility but is an active participant in the catalytic cycle by influencing ligand exchange rates and catalyst stability.

Q: My Suzuki-Miyaura coupling reaction is giving low yield or failing completely. How do I troubleshoot the solvent system?

A: This is a common and frustrating issue, often directly traceable to the solvent system.

Causality & Rationale: The Suzuki-Miyaura reaction typically requires a multiphasic system: an organic solvent to dissolve the aryl bromide and a polar, often aqueous, phase to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄).[9] The reaction's success hinges on the efficient interaction between these phases. Furthermore, oxygen dissolved in the solvent can irreversibly oxidize the Pd(0) catalyst, leading to decomposition and low yields.[9]

Troubleshooting Steps & Protocol:

  • Ensure Proper Solvent Composition: Many Suzuki reactions thrive in a mixture of an organic solvent and water.

    • Common Systems: 1,4-Dioxane/H₂O, THF/H₂O, or Acetonitrile/H₂O are excellent starting points.[10] A ratio of 4:1 or 2:1 (organic:water) is typical.

    • Action: If you are using a single solvent, try introducing water. If your current mixture is not working, switch to a different organic co-solvent (e.g., from THF to Dioxane).

  • Rigorously Degas All Solvents: This is the most critical and often overlooked step.

    • Protocol: Before adding any reagents, sparge your solvent mixture with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove dissolved oxygen.[10] Alternatively, use three freeze-pump-thaw cycles for maximum efficiency. Maintain a positive pressure of inert gas throughout the reaction.

  • Match Solvent to Base: The base's solubility is key.

    • Rationale: Carbonate bases (Na₂CO₃, K₂CO₃) require some water for optimal activity.[9] If you must run an anhydrous reaction, consider using a base like cesium carbonate (Cs₂CO₃) or an organic base that is more soluble in organic solvents.

    • Action: If using K₂CO₃, ensure your solvent system contains at least 10-20% water.

  • Consider Polar Aprotic Solvents for Selectivity: In complex molecules, polar aprotic solvents like DMF or MeCN can sometimes alter the selectivity of the reaction, although they can also lead to faster catalyst decomposition at high temperatures.[4]

Workflow for Troubleshooting Suzuki-Miyaura Reactions

start Low Yield in Suzuki Coupling reagents 1. Verify Reagent Quality (Aryl Halide, Boronic Acid, Base) start->reagents catalyst 2. Check Catalyst Activity (Fresh Catalyst, Appropriate Ligand) reagents->catalyst solvent 3. Optimize Solvent System catalyst->solvent degas Is the solvent rigorously degassed? solvent->degas Critical Check degas->solvent No, Degas! composition Is the solvent composition (e.g., organic/water ratio) appropriate for the base? degas->composition Yes switch Consider alternative solvent systems (Dioxane, THF, Toluene) composition->switch No/Unsure success Reaction Successful composition->success Yes switch->success

Caption: Troubleshooting flowchart for Suzuki-Miyaura couplings.

Q: My Sonogashira coupling is sluggish and I see significant catalyst decomposition (palladium black). What is the solvent's role?

A: Solvent choice is paramount for the stability and efficiency of the Sonogashira catalytic system.

Causality & Rationale: The Sonogashira reaction often involves both a palladium catalyst and a copper(I) co-catalyst.[11] The solvent must not only dissolve the substrates but also stabilize the various organometallic intermediates in the catalytic cycle. Polar aprotic solvents are often superior because they can facilitate the reaction without strongly coordinating to and deactivating the metal centers.[12] In contrast, some solvents can displace essential ligands from the palladium complex, slowing the reaction.[3]

Troubleshooting Steps:

  • Prioritize Polar Aprotic Solvents:

    • Recommendation: High-performing solvents for Sonogashira couplings often include DMSO, DMF, and THF.[11][12] DMSO, in particular, has been shown to provide excellent conversions in many cases.[12]

    • Action: If you are using a nonpolar solvent like toluene or a protic solvent like an alcohol and experiencing issues, switch to high-purity, anhydrous DMSO or DMF.

  • Avoid Certain Solvents:

    • Caution: Polar protic solvents like methanol and ethanol can sometimes lead to lower yields.[12] While some protocols use amine bases (like triethylamine) as both the base and a co-solvent, this is not always optimal for complex substrates.

  • Ensure Anhydrous Conditions: Unlike the Suzuki reaction, water is generally not beneficial in Sonogashira couplings. Use anhydrous solvents and oven-dried glassware to prevent unwanted side reactions.

Table: Recommended Solvents for Key Reactions

ReactionRecommended SolventsRationale & Key Considerations
Suzuki-Miyaura Coupling 1,4-Dioxane/H₂O, THF/H₂OWater is often required for the inorganic base. Rigorous degassing is essential.[9][10]
Sonogashira Coupling DMSO, DMF, THFPolar aprotic solvents generally give the best results and stabilize catalytic intermediates. Anhydrous conditions are preferred.[11][12]
Amidation (with coupling agent) DMF, DCMAprotic nature prevents reaction with the solvent. Good solubility for reagents.
Esterification (Fischer) The corresponding alcohol (e.g., MeOH, EtOH)The alcohol serves as both the solvent and the reactant. Requires an acid catalyst.
Carboxylic Acid Derivatization

Q: My amidation reaction using a coupling agent (e.g., EDC, HBTU) is slow and gives a complex mixture. Could the solvent be the problem?

A: Yes, absolutely. The solvent choice in coupling-agent-mediated amidations is crucial for success.

Causality & Rationale: Peptide coupling agents work by activating the carboxylic acid to form a highly reactive intermediate, which is then attacked by the amine. The solvent must dissolve all components and facilitate these steps without participating in the reaction. Protic solvents are completely unsuitable as they will react with the activated intermediate.

Troubleshooting Steps:

  • Use an Aprotic Solvent: This is non-negotiable.

    • Recommendation: DMF is an excellent choice as it dissolves the carboxylic acid, the amine salt, the coupling agents, and common organic bases (like DIPEA or triethylamine). DCM is another good option, particularly if reaction temperatures need to be kept low.

  • Ensure Anhydrous Conditions: Water can hydrolyze the activated intermediate back to the carboxylic acid, stalling the reaction. Use anhydrous grade solvents.

  • Check Solubility: If any of your reagents (especially the amine, which is often an HCl or TFA salt) are not fully dissolved, the reaction will be slow and heterogeneous. DMF is often superior to DCM in this regard.

Experimental Protocol: Solvent Screening for Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction Setup (Array of Vials) cluster_execution Execution cluster_analysis Analysis prep1 1. Prepare Stock Solutions - Solute A: Aryl Bromide - Solute B: Boronic Acid vial1 Vial 1: Dioxane prep1->vial1 3. Add Solvent prep2 2. Prepare Base Solution (e.g., 2M K₂CO₃ in H₂O) vial2 Vial 2: THF vial3 Vial 3: Acetonitrile vial4 Vial 4: Toluene exec1 5. Add Catalyst/Ligand to each vial vial4->exec1 4. Transfer to Inert Atmosphere exec2 6. Degas each vial (sparge with N₂/Ar) exec1->exec2 exec3 7. Add Stock Solutions & Base to each vial exec2->exec3 exec4 8. Heat & Stir (e.g., 80 °C, 12h) exec3->exec4 analysis 9. Quench & Analyze (LC-MS / GC-MS) Compare % Conversion exec4->analysis

Caption: Workflow for parallel solvent screening experiment.

References

Technical Support Center: Managing Decarboxylative Reactions of 4-Bromo-3-methylthiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of thiophene derivatives. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with 4-Bromo-3-methylthiophenecarboxylic acid. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges associated with its decarboxylation, a critical step in the synthesis of the valuable intermediate, 3-bromo-4-methylthiophene. Our focus is on anticipating and mitigating common side reactions to ensure high yield and purity of your target molecule.

Introduction: The Challenge of Decarboxylation

Decarboxylation of this compound is a key transformation for accessing the 3-bromo-4-methylthiophene core, a versatile building block in medicinal chemistry and materials science. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly lower the yield and complicate purification. The presence of the bromine substituent and the methyl group on the thiophene ring introduces specific challenges that require careful control of reaction conditions. This guide will equip you with the knowledge to identify, understand, and manage these side reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction observed during the decarboxylation of this compound?

A1: The most prevalent side reaction is protodebromination, which leads to the formation of 3-methylthiophene. This occurs when the bromine atom is replaced by a hydrogen atom, and it is particularly common in catalytic systems, such as those employing copper or palladium, especially in the presence of a hydrogen source.[1][2][3][4][5]

Q2: Can the thiophene ring itself degrade under decarboxylation conditions?

A2: Yes, at elevated temperatures, thiophene and its derivatives can undergo thermal decomposition.[6][7][8] This can involve ring-opening, fragmentation, and polymerization, leading to a complex mixture of byproducts and a decrease in the desired product's yield. It is crucial to carefully control the reaction temperature to minimize these degradation pathways.

Q3: Is the methyl group on the thiophene ring susceptible to side reactions?

A3: Under oxidative decarboxylation conditions, the methyl group can be susceptible to oxidation, potentially forming the corresponding alcohol or carboxylic acid. This is a less common side reaction in standard thermal or protodecarboxylation but should be considered when using strong oxidants.

Q4: I am observing a significant amount of an unknown, high-molecular-weight impurity. What could it be?

A4: The formation of high-molecular-weight byproducts could be due to several factors. Under oxidative conditions, dimerization of the thiophene rings can occur.[9] Alternatively, if the reaction is not driven to completion, unreacted starting material can couple with the product or other intermediates. In some cases, polymerization of the thiophene ring, especially at high temperatures, can also lead to intractable materials.[10]

Q5: What are the best analytical techniques to monitor the reaction and identify side products?

A5: A combination of Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended. TLC is excellent for rapid, qualitative monitoring of the reaction progress. GC-MS is invaluable for identifying volatile byproducts like 3-methylthiophene and the desired product, 3-bromo-4-methylthiophene. 1H and 13C NMR will provide definitive structural information for the starting material, product, and any isolable side products.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the decarboxylation of this compound.

Issue 1: Low Yield of 3-Bromo-4-methylthiophene with Significant Formation of 3-methylthiophene (Protodebromination)

Causality: Protodebromination is often catalyzed by transition metals (e.g., Cu, Pd) in the presence of a proton source. The reaction mechanism can involve the formation of an organometallic intermediate that subsequently undergoes protonolysis.

Troubleshooting Workflow:

cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_workup Workup & Purification start Low Yield & High Protodebromination catalyst_choice Catalyst Selection: - Minimize or avoid transition metal catalysts if possible. - If catalyst is necessary, screen for lower reactivity towards C-Br bond cleavage. start->catalyst_choice temp_control Temperature Control: - Lower the reaction temperature to the minimum required for decarboxylation. start->temp_control proton_source Proton Source: - Use aprotic solvents. - Ensure all reagents and glassware are dry. start->proton_source ligand_effect Ligand Modification (for catalytic systems): - Use ligands that disfavor oxidative addition to the C-Br bond. catalyst_choice->ligand_effect purification Purification Strategy: - Utilize column chromatography with a non-polar eluent system to separate 3-bromo-4-methylthiophene from the more polar starting material and the less polar 3-methylthiophene. temp_control->purification base_choice Base Selection: - If a base is used, choose a non-nucleophilic, sterically hindered base. proton_source->base_choice ligand_effect->purification base_choice->purification

Caption: Troubleshooting workflow for protodebromination.

Quantitative Data Summary:

ParameterRecommendationRationale
Catalyst Use non-catalytic thermal decarboxylation if feasible. If using copper, consider Cu(I) salts with electron-rich ligands.Minimizes catalytic pathways for C-Br bond cleavage.
Temperature Start at the lowest possible temperature for CO2 evolution (e.g., 140-160 °C) and slowly increase if necessary.Reduces the rate of side reactions, including protodebromination.
Solvent High-boiling aprotic solvents like quinoline, NMP, or PEG.Avoids providing a proton source for the debromination reaction.
Additives Avoid acidic or basic additives unless their role is well-defined and controlled.Can promote or catalyze side reactions.

Experimental Protocol: Thermal Decarboxylation in Quinoline

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Add freshly distilled quinoline (5-10 volumes).

  • Heat the reaction mixture to 180-200 °C under a gentle flow of nitrogen.

  • Monitor the reaction progress by TLC or GC-MS by taking aliquots periodically. The reaction is complete when no starting material is observed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl to remove quinoline, followed by saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Issue 2: Product Decomposition and Formation of Tarry Byproducts

Causality: High reaction temperatures can lead to the thermal decomposition of the thiophene ring, resulting in polymerization and the formation of intractable tars.[6][7][8]

Troubleshooting Workflow:

cluster_conditions Reaction Conditions cluster_catalysis Catalysis cluster_purification Purification start Product Decomposition & Tar Formation temp_optimization Temperature Optimization: - Determine the minimum temperature for efficient decarboxylation. - Use a thermoregulator for precise temperature control. start->temp_optimization reaction_time Reaction Time: - Monitor the reaction closely and stop it as soon as the starting material is consumed. start->reaction_time atmosphere Inert Atmosphere: - Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative decomposition. start->atmosphere catalyst_loading Catalyst Loading: - If using a catalyst, use the lowest effective loading. temp_optimization->catalyst_loading workup Workup Procedure: - After the reaction, quickly cool the mixture and proceed with workup to minimize further decomposition. reaction_time->workup purification_method Purification Method: - Consider distillation under reduced pressure for the final product purification if applicable. catalyst_loading->purification_method workup->purification_method

Caption: Troubleshooting workflow for product decomposition.

Quantitative Data Summary:

ParameterRecommendationRationale
Temperature Do not exceed 220 °C. Aim for the 180-200 °C range for thermal decarboxylation.Minimizes the rate of thermal decomposition of the thiophene ring.
Reaction Time Monitor closely; typical reaction times are 2-6 hours.Prolonged heating increases the likelihood of decomposition.
Atmosphere Strictly inert (N2 or Ar).Prevents oxidation which can initiate decomposition pathways.

Experimental Protocol: Copper-Catalyzed Decarboxylation in NMP

  • To a flame-dried Schlenk tube, add this compound (1.0 eq), Cu2O (0.1 eq), and 1,10-phenanthroline (0.2 eq).

  • Evacuate and backfill with nitrogen three times.

  • Add anhydrous N-methyl-2-pyrrolidone (NMP) (5-10 volumes) via syringe.

  • Heat the reaction mixture to 140-160 °C.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove the copper catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify by column chromatography or vacuum distillation.

Conclusion

The successful decarboxylation of this compound hinges on a thorough understanding of the potential side reactions and the implementation of carefully controlled experimental conditions. By systematically addressing the challenges of protodebromination and thermal decomposition, researchers can significantly improve the yield and purity of the desired 3-bromo-4-methylthiophene. This guide provides a foundational framework for troubleshooting and optimizing this critical synthetic step. For further assistance, please consult the references provided below or contact our technical support team.

References

Technical Support Center: Monitoring the Synthesis of 4-Bromo-3-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical monitoring of reactions involving 4-Bromo-3-methylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to ensure robust and reliable reaction monitoring. Here, we move beyond simple protocols to explain the underlying principles of analytical choices, helping you to diagnose and resolve issues effectively.

Introduction: Why Robust Reaction Monitoring is Crucial

In the synthesis of pharmaceutical intermediates like 4-Bromo-3-methylthiophene-2-carboxylic acid, precise monitoring of reaction progress is paramount.[1][2] It allows for the determination of reaction endpoints, quantification of starting material consumption and product formation, and the identification of potential side-products. Inadequate monitoring can lead to failed reactions, impure products, and significant delays in development timelines. This guide will equip you with the knowledge to effectively utilize common analytical techniques for this purpose.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the progress of reactions involving aromatic carboxylic acids due to its high resolution and sensitivity.[3]

HPLC FAQs

Q1: What is a good starting point for developing an HPLC method for 4-Bromo-3-methylthiophene-2-carboxylic acid and its precursors?

A1: A reversed-phase (RP) HPLC method is typically the most effective approach. Start with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Given the acidic nature of the analyte, maintaining a consistent and appropriate pH is critical for reproducible retention times.[4] A starting point could be a gradient elution from a lower to a higher concentration of the organic solvent.

Q2: How does the mobile phase pH affect the analysis?

A2: The pH of the mobile phase directly influences the ionization state of the carboxylic acid group on your molecule. A change of just 0.1 pH units can lead to significant shifts in retention time.[4] For reproducible results, it is crucial to use a buffer and ensure the mobile phase pH is at least 2 units away from the pKa of 4-Bromo-3-methylthiophene-2-carboxylic acid to maintain a consistent charge state.

Q3: Why am I seeing peak tailing for my analyte?

A3: Peak tailing for acidic and aromatic compounds is often caused by secondary interactions between the analyte and free silanol groups on the silica-based stationary phase.[5] This is particularly common with older "Type A" silica columns. To mitigate this, consider using a modern, high-purity "Type B" silica column or an end-capped column. Adjusting the mobile phase pH to suppress the ionization of silanol groups (lower pH) can also help.[6]

HPLC Troubleshooting Guide
Problem Potential Cause Troubleshooting Steps & Solutions
Drifting Retention Times 1. Inconsistent mobile phase composition. 2. Poor column temperature control. 3. Column equilibration issues.1. Prepare fresh mobile phase and degas thoroughly. If using a gradient, check the pump's proportioning valves.[7][8] 2. Use a column oven for stable temperature.[7] 3. Ensure the column is adequately equilibrated with the initial mobile phase before each injection.[7]
Poor Peak Shape (Tailing) 1. Secondary interactions with silanols. 2. Column overload. 3. Extracolumn dead volume.1. Use a high-purity, end-capped C18 column. Lower the mobile phase pH or add a competing agent like triethylamine (TEA) in small concentrations.[5] 2. Dilute the sample or reduce the injection volume.[6] 3. Use shorter, narrower internal diameter tubing between the column and detector.
Ghost Peaks 1. Contaminants in the mobile phase or sample. 2. Late eluting compounds from a previous injection.1. Use high-purity solvents and filter both the mobile phase and samples.[8] 2. Implement a column wash step at the end of your gradient to elute strongly retained compounds.

Experimental Protocol: HPLC Method Development

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a 95:5 (A:B) ratio, ramping to 5:95 (A:B) over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where both starting material and product have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase. Filter through a 0.45 µm syringe filter before injection.

Visualization of HPLC Troubleshooting Logic

HPLC_Troubleshooting start HPLC Issue Detected peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Drift? start->retention_time tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes mobile_phase Check Mobile Phase (Prepare fresh, degas) retention_time->mobile_phase Yes temperature Check Temperature Control (Use column oven) retention_time->temperature equilibration Check Column Equilibration (Increase equilibration time) retention_time->equilibration silanol Check for Silanol Interactions (Use end-capped column, lower pH) tailing->silanol overload Check for Column Overload (Dilute sample) tailing->overload fronting->overload end Issue Resolved silanol->end overload->end mobile_phase->end temperature->end equilibration->end

Caption: Troubleshooting workflow for common HPLC issues.

Section 2: Gas Chromatography (GC)

For GC analysis of 4-Bromo-3-methylthiophene-2-carboxylic acid, derivatization is generally required to increase the volatility of the carboxylic acid.[9][10]

GC FAQs

Q1: Why can't I directly inject my reaction mixture for GC analysis?

A1: Carboxylic acids have low volatility and can interact strongly with the GC column, leading to poor peak shape and potential column degradation.[9] Derivatization, such as esterification to form the methyl ester, is a common and effective strategy to make the analyte more volatile and suitable for GC analysis.

Q2: What are some common derivatization agents for carboxylic acids?

A2: Diazomethane is a classic reagent, but it is highly toxic and explosive. Safer alternatives include trimethylsilylation (TMS) reagents like BSTFA, or forming methyl esters using methanol with an acid catalyst (like BF3 or HCl) or diazomethane equivalents like (trimethylsilyl)diazomethane.[9]

Q3: My halogenated compound is showing poor peak shape. What could be the cause?

A3: Poor peak shape for halogenated compounds in GC can stem from several factors.[11] Sample degradation at high injector temperatures is a possibility. Additionally, interactions with the column stationary phase can cause issues. Using a column specifically designed for halogenated compounds or optimizing the temperature program can help.[12]

GC Troubleshooting Guide
Problem Potential Cause Troubleshooting Steps & Solutions
No or Low Signal 1. Incomplete derivatization. 2. Analyte degradation in the injector.1. Optimize the derivatization reaction conditions (time, temperature, reagent concentration). 2. Lower the injector temperature.
Peak Tailing or Fronting 1. Active sites on the column or liner. 2. Column overload.1. Use a deactivated liner and a high-quality capillary column. Condition the column properly.[13] 2. Dilute the derivatized sample.[11]
Irreproducible Results 1. Inconsistent derivatization. 2. Leaks in the system.1. Ensure precise and consistent addition of derivatization reagents. 2. Check for leaks at the septum and fittings.[13]

Experimental Protocol: GC Analysis via Methylation

  • Derivatization:

    • Take a 100 µL aliquot of the reaction mixture and evaporate the solvent under a stream of nitrogen.

    • Add 200 µL of a 2M solution of HCl in methanol.

    • Heat at 60°C for 30 minutes.

    • Cool to room temperature and neutralize with a small amount of solid sodium bicarbonate.

    • Extract the methyl ester into 200 µL of ethyl acetate.

  • GC Conditions:

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Visualization of GC Derivatization Workflow

GC_Derivatization_Workflow start Aliquot of Reaction Mixture evaporate Evaporate Solvent start->evaporate derivatize Add HCl in Methanol Heat at 60°C evaporate->derivatize neutralize Neutralize with NaHCO3 derivatize->neutralize extract Extract with Ethyl Acetate neutralize->extract analyze Inject into GC extract->analyze

Caption: Workflow for sample derivatization for GC analysis.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an excellent tool for reaction monitoring as it provides structural information and can be used for quantification without the need for derivatization.[14]

NMR FAQs

Q1: Can I just take a sample from my reaction and run an NMR?

A1: Yes, this is a common practice for "crude" NMR reaction monitoring.[15] You can take a small aliquot, evaporate the solvent, and redissolve the residue in a deuterated solvent.[15][16] However, be aware that the resulting spectrum will contain signals from all components in the reaction mixture.

Q2: How do I prepare a sample for crude NMR analysis?

A2: A mini-workup can be beneficial. Take an aliquot of the reaction mixture, dilute it with a solvent that is immiscible with your reaction solvent, wash with brine or water to remove salts, and then dry the organic layer. Evaporate the solvent and dissolve the residue in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).[15][16][17] Filtering the sample through a small plug of glass wool in a pipette can remove particulates that can degrade spectral quality.[18]

Q3: What should I look for in the NMR spectrum to monitor the reaction?

A3: Identify unique and well-resolved peaks for your starting material and product. For example, the chemical shift of the proton on the thiophene ring or the methyl group may change as the reaction progresses. By integrating these characteristic peaks, you can determine the relative amounts of each species and calculate the reaction conversion.

NMR Troubleshooting Guide
Problem Potential Cause Troubleshooting Steps & Solutions
Broad Peaks 1. Solid particles in the sample. 2. Paramagnetic impurities. 3. Poor shimming.1. Filter the sample before transferring to the NMR tube.[17][18] 2. If suspected, a mini-workup might help remove them. 3. Ensure the sample volume is correct for your spectrometer and re-shim.[17][18]
Poor Resolution 1. Sample is too concentrated. 2. Inhomogeneous sample.1. Dilute the sample. 2. Ensure the sample is fully dissolved.[16]
Inaccurate Integration 1. Overlapping peaks. 2. Poor baseline correction.1. Choose non-overlapping peaks for quantification. 2. Manually correct the baseline before integration.

Experimental Protocol: NMR Sample Preparation for Reaction Monitoring

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • If the reaction solvent is volatile, evaporate it under a stream of nitrogen.[15]

  • If the mixture contains solids, perform a mini-workup: dilute with an appropriate organic solvent, filter, and then evaporate the solvent.

  • Dissolve the crude residue in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3).[17]

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the 1H NMR spectrum.

Section 4: Thin-Layer Chromatography (TLC)

TLC is a quick, simple, and inexpensive method for qualitatively monitoring a reaction's progress.[19][20]

TLC FAQs

Q1: How do I choose a solvent system for TLC analysis?

A1: The goal is to find a solvent system where the starting material and product have different Rf values, ideally between 0.2 and 0.8.[19] A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).[21] For a carboxylic acid, adding a small amount of acetic acid to the eluent can improve the spot shape by preventing streaking.[19]

Q2: My spots are streaking. What can I do?

A2: Streaking of acidic compounds like 4-Bromo-3-methylthiophene-2-carboxylic acid is common on silica gel plates.[19] This is often due to ionization of the carboxylic acid on the acidic silica surface. Adding a small amount (e.g., 1%) of acetic acid to your eluting solvent system will suppress this ionization and result in more defined spots.[19] Also, ensure you are not overloading the plate by spotting too much sample.[19]

Q3: How do I visualize the spots on the TLC plate?

A3: The thiophene ring in your compound should allow for visualization under a UV lamp (254 nm).[21] If the spots are not UV-active or for better visualization, you can use a staining solution. A potassium permanganate stain is a good general-purpose stain that reacts with many organic compounds.

TLC Troubleshooting Guide
Problem Potential Cause Troubleshooting Steps & Solutions
Spots are Streaking 1. Sample overload. 2. Analyte is too polar for the solvent system. 3. Analyte is interacting with the stationary phase (e.g., acid on silica).1. Dilute your sample before spotting.[19] 2. Increase the polarity of your eluent. 3. Add a small amount of acetic acid to the eluent to suppress ionization.[19]
Rf Values are Too High or Too Low 1. Eluent is too polar or not polar enough.1. If Rf is too high, decrease the eluent polarity (more non-polar solvent). If Rf is too low, increase the eluent polarity (more polar solvent).
No Separation 1. Eluent polarity is incorrect.1. Systematically try different ratios of your polar and non-polar solvents. If that fails, try a different solvent system altogether.

Experimental Protocol: TLC Analysis

  • Plate: Silica gel on an aluminum or glass backing.

  • Sample Preparation: Dilute a small amount of the reaction mixture in a volatile solvent like ethyl acetate.

  • Spotting: Use a capillary tube to spot the diluted reaction mixture, a co-spot (reaction mixture and starting material), and the starting material on the baseline of the TLC plate.

  • Eluent: A starting mixture of 7:3 Hexanes:Ethyl Acetate with 1% acetic acid.

  • Development: Place the plate in a developing chamber with the eluent, ensuring the solvent level is below the baseline.[19] Allow the solvent to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and visualize under a UV lamp.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization and Purity Validation of 4-Bromo-3-methylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity and well-defined characterization of starting materials are cornerstones of reproducible and reliable synthetic outcomes. This guide provides an in-depth technical comparison of 4-Bromo-3-methylthiophene-2-carboxylic acid, a key building block in the synthesis of a new generation of 2,6-dihaloaryl 1,2,4-triazole insecticides.[1] We will explore the critical analytical methodologies for its purity validation and compare its performance profile with viable alternatives used in the same synthetic pathways.

Introduction: The Critical Role of a Versatile Thiophene Building Block

4-Bromo-3-methylthiophene-2-carboxylic acid (Kas: 265652-39-9) is a substituted thiophene carboxylic acid that has garnered significant interest as a crucial intermediate.[2][3][4][5] Its utility stems from the orthogonal reactivity of its functional groups: the carboxylic acid allows for amide bond formation, while the bromine atom provides a handle for cross-coupling reactions, and the thiophene ring itself can undergo various transformations. This trifecta of reactivity makes it a valuable component in the construction of complex molecular architectures, particularly in the agrochemical sector.

This guide will delve into the essential analytical techniques required to ensure the purity of this reagent, a factor that directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the efficacy and safety of the final active ingredient.

Alternatives in Context: A Comparative Overview

In the synthesis of 2,6-dihaloaryl 1,2,4-triazole insecticides, two other key halogenated thiophene derivatives serve as viable alternatives to 4-Bromo-3-methylthiophene-2-carboxylic acid:

  • 3,4,5-Trichloro-2-thiophenecarboxylic acid

  • 3,4,5-Trichloro-2-thiophenecarbonitrile

The choice between these building blocks often depends on the desired substitution pattern on the final product and the specific reaction conditions employed in the synthetic route. A comparative analysis of their physicochemical properties is presented below.

Property4-Bromo-3-methylthiophene-2-carboxylic acid3,4,5-Trichloro-2-thiophenecarboxylic acid3,4,5-Trichloro-2-thiophenecarbonitrile
Molecular Formula C₆H₅BrO₂SC₅HCl₃O₂SC₅Cl₃NS
Molecular Weight 221.07 g/mol 231.50 g/mol 212.51 g/mol
Appearance SolidSolidSolid
Key Reactive Sites Carboxylic acid, BromineCarboxylic acid, ChlorineNitrile, Chlorine

Purity Validation: A Multi-faceted Analytical Approach

Ensuring the purity of 4-Bromo-3-methylthiophene-2-carboxylic acid is paramount. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of its identity and the presence of any impurities.

Experimental Workflow for Purity Determination

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Assessment prep Dissolve sample in appropriate solvent (e.g., Acetonitrile/Water for HPLC, CDCl3/DMSO-d6 for NMR) hplc High-Performance Liquid Chromatography (HPLC) prep->hplc Inject into HPLC system nmr Nuclear Magnetic Resonance (NMR) prep->nmr Transfer to NMR tube ms Mass Spectrometry (MS) prep->ms Introduce into mass spectrometer hplc_analysis Determine % area of the main peak hplc->hplc_analysis nmr_analysis Identify characteristic peaks and integrate to quantify impurities nmr->nmr_analysis ms_analysis Confirm molecular weight and fragmentation pattern ms->ms_analysis final_purity Combine data to assign final purity value hplc_analysis->final_purity nmr_analysis->final_purity ms_analysis->final_purity

Caption: Workflow for the comprehensive purity validation of 4-Bromo-3-methylthiophene-2-carboxylic acid.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Rationale: Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for separating and quantifying components in a mixture based on their hydrophobicity. For a halogenated aromatic carboxylic acid like our target compound, a C18 column is a suitable stationary phase, providing good retention and resolution. The mobile phase, a mixture of an organic solvent (acetonitrile) and an acidic aqueous buffer, allows for the elution of the analyte in its protonated form, leading to sharp, symmetrical peaks.

Protocol:

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile.

    • Isocratic elution: 60:40 mixture of Solvent A and Solvent B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-Bromo-3-methylthiophene-2-carboxylic acid and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Analysis:

    • Inject the prepared sample and record the chromatogram.

    • The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Profiling

Rationale: NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This allows for unambiguous confirmation of the compound's structure and the identification and quantification of any structurally related impurities. The predicted chemical shifts are based on the known effects of substituents on the thiophene ring.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

  • δ ~7.5 ppm (s, 1H): This singlet corresponds to the proton at the 5-position of the thiophene ring.

  • δ ~11-12 ppm (br s, 1H): This broad singlet is characteristic of the acidic proton of the carboxylic acid group.

  • δ ~2.4 ppm (s, 3H): This singlet represents the three protons of the methyl group at the 3-position.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

  • δ ~165-170 ppm: Carboxylic acid carbonyl carbon.

  • δ ~140-145 ppm: Quaternary carbon of the thiophene ring attached to the carboxylic acid group (C2).

  • δ ~135-140 ppm: Quaternary carbon of the thiophene ring attached to the methyl group (C3).

  • δ ~125-130 ppm: Quaternary carbon of the thiophene ring attached to the bromine atom (C4).

  • δ ~120-125 ppm: Tertiary carbon of the thiophene ring (C5).

  • δ ~15-20 ppm: Methyl carbon.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.

  • Data Analysis:

    • Confirm the presence of all expected signals and their multiplicities.

    • Integrate the signals in the ¹H NMR spectrum to verify the proton ratios.

    • Identify any minor peaks that do not correspond to the main compound, which may indicate the presence of impurities.

Mass Spectrometry (MS) for Molecular Weight Verification

Rationale: Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound, which serves as a fundamental confirmation of its identity. The fragmentation pattern can also offer insights into the compound's structure. For carboxylic acids, common fragmentation includes the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 220/222 (due to the isotopic pattern of Bromine, ⁷⁹Br and ⁸¹Br).

  • [M-OH]⁺: m/z = 203/205.

  • [M-COOH]⁺: m/z = 175/177.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., direct infusion for Electrospray Ionization or a heated probe for Electron Ionization).

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass range.

  • Data Analysis:

    • Identify the molecular ion peak and confirm that its m/z value corresponds to the calculated molecular weight of 4-Bromo-3-methylthiophene-2-carboxylic acid.

    • Analyze the fragmentation pattern to ensure it is consistent with the expected structure.

Comparison with Alternatives: Performance and Application Considerations

The choice between 4-Bromo-3-methylthiophene-2-carboxylic acid and its trichlorinated counterparts depends on several factors:

  • Reactivity: The bromine atom in 4-Bromo-3-methylthiophene-2-carboxylic acid is generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atoms in the alternatives. This can be an advantage for certain synthetic transformations.

  • Electronic Effects: The methyl group on the thiophene ring is electron-donating, which can influence the reactivity of the ring and the carboxylic acid group. In contrast, the chlorine atoms in the alternatives are electron-withdrawing, which will have the opposite effect.

  • Synthetic Accessibility: The synthetic routes to each of these building blocks may vary in complexity and cost, which can be a determining factor in large-scale production.

  • Downstream Chemistry: The presence of a methyl group versus additional chlorine atoms will ultimately affect the properties of the final insecticide product.

Conclusion

The rigorous characterization and purity validation of 4-Bromo-3-methylthiophene-2-carboxylic acid are essential for its successful application in the synthesis of high-value products like novel insecticides. By employing a multi-technique approach encompassing HPLC, NMR, and MS, researchers can confidently ascertain the quality of this critical building block. The choice between this reagent and its trichlorinated alternatives should be made based on a careful consideration of the specific requirements of the synthetic route and the desired properties of the final product. This guide provides the foundational analytical protocols and comparative insights to empower scientists in making informed decisions and achieving their research and development goals.

References

A Comparative Analysis of Synthetic Routes to 4-Bromo-3-methylthiophene-2-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key building blocks is paramount. 4-Bromo-3-methylthiophene-2-carboxylic acid is a valuable intermediate, characterized by its substituted thiophene ring which offers multiple points for further chemical modification.[1] This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the strategic advantages and challenges of each pathway to aid in methodological selection for laboratory and potential scale-up applications.

Introduction to Synthetic Strategies

The synthesis of 4-bromo-3-methylthiophene-2-carboxylic acid predominantly originates from two accessible starting materials: 3-methylthiophene and 3-methylthiophene-2-carboxylic acid. The choice of starting material dictates the subsequent synthetic strategy, which primarily involves achieving the desired regioselective bromination at the 4-position and ensuring the presence of the carboxylic acid group at the 2-position. This analysis will dissect two main approaches:

  • Route A: Bromination of 3-methylthiophene followed by Carboxylation. This strategy focuses on first establishing the correct bromination pattern on the thiophene ring and then introducing the carboxylic acid functionality.

  • Route B: Bromination of 3-methylthiophene-2-carboxylic Acid. This approach begins with the carboxylated thiophene and aims for direct bromination at the desired position.

A third, more classical, but less efficient route starting from the corresponding methyl ester will also be briefly discussed for a comprehensive overview.

Comparative Overview of Synthetic Routes

Parameter Route A: From 3-Methylthiophene Route B: From 3-Methylthiophene-2-carboxylic Acid Route C: From Methyl 3-methylthiophene-2-carboxylate
Starting Material 3-Methylthiophene3-Methylthiophene-2-carboxylic acidMethyl 3-methylthiophene-2-carboxylate
Key Steps 1. Dibromination2. Selective Debromination3. Carboxylation (Grignard or Carbonylation)1. Direct Bromination1. Aqueous Bromination2. Ester Hydrolysis
Reported Yield Varies with carboxylation method; Grignard route can be high-yielding.Modest and potentially non-selective.[2]Modest.[2]
Advantages - Good control over regioselectivity.- Leads to a key intermediate (2,4-dibromo-3-methylthiophene) for various derivatives.- Potentially shorter route.- Utilizes a readily available starting material.
Disadvantages - Multi-step process.- Grignard reaction requires anhydrous conditions.- Palladium-catalyzed carbonylation requires specialized equipment (CO pressure).- Direct bromination can lead to a mixture of isomers, complicating purification.- A direct bromination/debromination scheme was reported to be unsuccessful.[2]- Lower reported yields.- Aqueous bromination can have environmental considerations.

In-Depth Analysis of Synthetic Routes

Route A: Synthesis from 3-Methylthiophene

This route is a robust and well-documented pathway that offers excellent control over the final product's regiochemistry.[2] The key is the formation of 2,4-dibromo-3-methylthiophene, a stable intermediate that can then be selectively functionalized.

Caption: Synthesis of 4-Bromo-3-methylthiophene-2-carboxylic acid from 3-Methylthiophene.

The initial step involves a one-pot bromination/debromination of 3-methylthiophene to yield 2,4-dibromo-3-methylthiophene.[2] This procedure is crucial for establishing the desired substitution pattern. Following the formation of the dibromo intermediate, the carboxylic acid group is introduced at the 2-position. Two effective methods for this transformation are:

  • Grignard Reaction followed by Carbonation: This classic method involves the formation of a Grignard reagent from 2,4-dibromo-3-methylthiophene.[2] The Grignard reagent is then reacted with carbon dioxide (dry ice or CO2 gas) to form the carboxylate salt, which is subsequently protonated to yield the final carboxylic acid.[3][4][5] The success of this reaction hinges on strictly anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.[6]

  • Palladium-Catalyzed Carbonylation: This modern approach utilizes a palladium catalyst under an atmosphere of carbon monoxide to directly introduce the carboxylic acid functionality.[2] While this method can be highly efficient, it requires specialized high-pressure equipment.

Experimental Protocol: Grignard Route

Step 1: Synthesis of 2,4-Dibromo-3-methylthiophene

  • This protocol is based on the general procedure described for the synthesis of the key intermediate.[2]

  • To a solution of 3-methylthiophene in a suitable solvent, add the brominating agent (e.g., N-bromosuccinimide) portion-wise at a controlled temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Perform a debromination step in the same pot to selectively remove one of the bromine atoms, leading to the desired 2,4-dibromo-3-methylthiophene.

  • Work up the reaction mixture by washing with an appropriate aqueous solution and drying the organic layer.

  • Purify the product by distillation or chromatography.

Step 2: Carboxylation via Grignard Reagent

  • Under an inert atmosphere (e.g., nitrogen or argon), activate magnesium turnings in anhydrous diethyl ether or THF.

  • Slowly add a solution of 2,4-dibromo-3-methylthiophene in the anhydrous solvent to the magnesium suspension. The formation of the Grignard reagent is typically indicated by a gentle reflux or a change in color.

  • After the formation of the Grignard reagent is complete, pour the solution over crushed dry ice or bubble dry carbon dioxide gas through the solution.

  • Allow the mixture to warm to room temperature and then quench with a dilute acid (e.g., HCl) to protonate the carboxylate salt.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic extracts and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-bromo-3-methylthiophene-2-carboxylic acid.

Route B: Synthesis from 3-Methylthiophene-2-carboxylic Acid

This route appears more direct as it starts with the carboxylic acid functionality already in place. However, the challenge lies in the regioselective bromination of the thiophene ring.

Caption: Direct bromination of 3-Methylthiophene-2-carboxylic acid.

The direct bromination of 3-methylthiophene-2-carboxylic acid has been investigated, but it was found that a bromination/debromination strategy did not directly yield the desired 4-bromo isomer.[2] The electron-withdrawing nature of the carboxylic acid group at the 2-position and the electron-donating methyl group at the 3-position direct incoming electrophiles, potentially leading to a mixture of brominated products. This lack of selectivity can result in lower yields of the target compound and necessitate challenging purification steps.

Experimental Protocol: Direct Bromination

  • This is a general protocol for electrophilic bromination.

  • Dissolve 3-methylthiophene-2-carboxylic acid in a suitable solvent such as acetic acid.

  • Add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise while maintaining a controlled temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Isolate the crude product and analyze the isomeric ratio.

  • Purify the desired 4-bromo-3-methylthiophene-2-carboxylic acid from the isomeric byproducts, likely through fractional crystallization or preparative chromatography.

Route C: Synthesis from Methyl 3-methylthiophene-2-carboxylate

A historical method reported in 1938 involves the aqueous bromination of methyl 3-methylthiophene-2-carboxylate, followed by the hydrolysis of the ester to the carboxylic acid.[2] While this route is feasible, it is generally considered to yield only modest amounts of the desired product.

Conclusion and Recommendations

For the synthesis of 4-bromo-3-methylthiophene-2-carboxylic acid, Route A, starting from 3-methylthiophene, is the recommended pathway for achieving high purity and good yields. While it involves more steps than the direct bromination of 3-methylthiophene-2-carboxylic acid (Route B), it provides superior regiochemical control through the formation of the 2,4-dibromo-3-methylthiophene intermediate. The subsequent carboxylation, particularly via the Grignard reaction, is a well-established and reliable method.

Route B suffers from a lack of regioselectivity, which can lead to significant challenges in purification and lower overall process efficiency. Route C, while historically noted, is generally outperformed by the more modern and controlled synthesis outlined in Route A.

For researchers requiring a dependable and scalable synthesis of 4-bromo-3-methylthiophene-2-carboxylic acid, the additional steps in Route A are a worthwhile investment to ensure the desired isomer is obtained with high purity.

References

A Comparative Reactivity Analysis: 4-Bromo-3-methylthiophene-2-carboxylic acid versus Foundational Brominated Thiophenes in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of substituted heterocyclic systems is fundamental to the rational design of synthetic routes. This guide provides an in-depth comparison of the reactivity of 4-Bromo-3-methylthiophene-2-carboxylic acid against simpler, yet foundational, brominated thiophenes such as 2-bromothiophene and 3-bromothiophene. We will dissect the intricate interplay of electronic and steric effects imparted by the substituents—bromo, methyl, and carboxylic acid—and their collective influence on the thiophene core's behavior in key synthetic transformations. This analysis is substantiated by experimental data from peer-reviewed literature, detailed protocols for pivotal reactions, and visual aids to elucidate underlying mechanisms and workflows, thereby empowering chemists to make informed strategic decisions in their synthetic endeavors.

Introduction: The Strategic Importance of Substituted Thiophenes

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and ability to act as a bioisostere for the benzene ring.[1] Functionalized thiophenes are integral components of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[2] The regioselective introduction of substituents onto the thiophene ring is a critical challenge, and the reactivity of halogenated thiophenes, particularly bromothiophenes, provides a versatile entry point for diversification through cross-coupling, metallation, and substitution reactions.[3]

This guide focuses on 4-Bromo-3-methylthiophene-2-carboxylic acid, a polysubstituted building block whose reactivity is governed by a complex interplay of competing electronic and steric factors. By comparing its behavior to the well-documented reactivity of 2-bromothiophene and 3-bromothiophene, we aim to provide a predictive framework for its application in complex molecule synthesis.

The Interplay of Substituent Effects on the Thiophene Core

The reactivity of a substituted thiophene is not merely the sum of its parts. The position and electronic nature of each substituent profoundly influence the electron density distribution and steric accessibility of the ring's five positions.

  • Thiophene Ring: An electron-rich aromatic system, thiophene is inherently more reactive towards electrophilic substitution than benzene, with a strong preference for attack at the C2 (α) position.[4]

  • Bromine (-Br): Exerts a dual electronic effect: it is inductively electron-withdrawing (-I) but also weakly electron-donating through resonance (+R) by sharing its lone pairs with the aromatic system. Its primary role in the reactions discussed here is to serve as a leaving group in cross-coupling and a site for metal-halogen exchange.

  • Methyl Group (-CH₃): An electron-donating group (+I, hyperconjugation) that increases the electron density of the ring, thereby activating it towards electrophilic attack.

  • Carboxylic Acid (-COOH): A strongly electron-withdrawing and deactivating group (-I, -R) that significantly reduces the ring's nucleophilicity. It also introduces an acidic proton that must be considered in reactions involving strong bases.

In 4-Bromo-3-methylthiophene-2-carboxylic acid , these effects create a unique electronic landscape. The powerful electron-withdrawing carboxylic acid at C2 dominates, making the entire ring electron-deficient. This deactivation towards traditional electrophilic aromatic substitution is coupled with potential activation towards nucleophilic aromatic substitution. The methyl group at C3 provides some electronic donation and, critically, steric hindrance around the C2 and C4 positions.

Substituent_Effects Thiophene Thiophene Core C2 (α) C3 (β) C4 (β) C5 (α) substituents Substituents COOH Carboxylic Acid (-COOH) @ C2 Strongly Electron-Withdrawing (-I, -R) Deactivating Acidic Proton Me Methyl (-CH₃) @ C3 Electron-Donating (+I) Activating Steric Hindrance Br Bromo (-Br) @ C4 Inductively Withdrawing (-I) Weakly Resonance Donating (+R) Leaving Group COOH:n->Thiophene:n Dominant Deactivation Me:s->Thiophene:s Donation & Sterics Br:s->Thiophene:s Halogen Handle

Figure 1: Logical relationship of substituent effects on the thiophene ring.

Comparative Reactivity in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming C-C bonds.[5] The key step, oxidative addition of a Pd(0) catalyst into the carbon-bromine bond, is highly sensitive to the electronic environment.

  • 2-Bromothiophene vs. 3-Bromothiophene: It is well-established that 2-bromothiophene is generally more reactive than 3-bromothiophene.[6] The greater electron deficiency at the C2 position facilitates oxidative addition.[6] While high yields can be achieved for both isomers, 3-bromothiophene often requires more forcing conditions or more sophisticated catalyst systems.[7]

  • 4-Bromo-3-methylthiophene-2-carboxylic acid: The strong electron-withdrawing effect of the carboxylic acid group at C2 is expected to make the C4-Br bond more susceptible to oxidative addition compared to unsubstituted 3-bromothiophene. This electronic activation can lead to faster reaction rates. However, the steric bulk of the adjacent methyl group at C3 may slightly impede the approach of the bulky palladium catalyst, creating a counteracting effect that must be optimized against.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid

Entry Bromothiophene Substrate Typical Catalyst/Ligand Conditions Yield (%) Reference
1 2-Bromothiophene Pd(PPh₃)₄ Na₂CO₃, Toluene/H₂O, 80 °C ~85-95% [6]
2 3-Bromothiophene Pd(PPh₃)₄ Na₂CO₃, Toluene/H₂O, 80 °C ~80-90% [6]

| 3 | 4-Bromo-3-methylthiophene-2-carboxylic acid | Pd(dppf)Cl₂ | K₂CO₃, Dioxane/H₂O, 100 °C | ~70-85% (Est.)* | N/A |

*Estimated yield based on principles of electronic activation, balanced against potential steric hindrance. Specific experimental data for this substrate is sparse, requiring case-by-case optimization.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Br R-Br (Bromothiophene) Ar-Br->Oxidative_Addition Ar-Pd(II)L2-Br R-Pd(II)Ln-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetallation Transmetallation Ar-Pd(II)L2-Br->Transmetallation Boronic_Acid R'-B(OH)₂ Boronic_Acid->Transmetallation Base Base (e.g., CO₃²⁻) Base->Transmetallation Ar-Pd(II)L2-Ar R-Pd(II)Ln-R' Transmetallation->Ar-Pd(II)L2-Ar Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Ar-Ar R-R' (Coupled Product) Reductive_Elimination->Ar-Ar

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Metal-Halogen Exchange and Deprotonation (Lithiation)

Lithiation is a powerful method for converting the C-Br bond or an acidic C-H bond into a nucleophilic C-Li bond.[8]

  • 2-Bromothiophene vs. 3-Bromothiophene: 2-Bromothiophene readily undergoes metal-halogen exchange with organolithium reagents like n-BuLi at low temperatures.[9] Alternatively, its C5 proton is the most acidic and can be selectively deprotonated. 3-Bromothiophene also undergoes metal-halogen exchange, but its most acidic proton is at the C2 position, offering a different regiochemical outcome for deprotonation strategies.[8]

  • 4-Bromo-3-methylthiophene-2-carboxylic acid: The presence of the carboxylic acid proton fundamentally alters the reaction landscape. At least two equivalents of a strong base are required: the first to deprotonate the carboxylic acid, and the second to perform the desired transformation.

    • Deprotonation (Lithiated Directed Metalation): After neutralization of the -COOH group, the most acidic remaining ring proton is at the C5 position, which is alpha to the sulfur and meta to the deactivating carboxylate group.

    • Metal-Halogen Exchange: Br-Li exchange at the C4 position is certainly feasible. However, this reaction can be sluggish and may require careful temperature control to prevent side reactions, such as decomposition or proton abstraction from the solvent. The choice of organolithium reagent (n-BuLi vs. t-BuLi) and temperature will be critical in directing the reaction towards either C-H deprotonation or C-Br exchange.[10]

Grignard Reagent Formation

The formation of a Grignard reagent (R-MgBr) from an aryl bromide and magnesium metal is a classic transformation for generating a carbon nucleophile.[11]

  • 2-Bromothiophene vs. 3-Bromothiophene: Grignard formation with 2-bromothiophene proceeds under standard conditions.[12] In contrast, 3-bromothiophene is known to be significantly more challenging, often failing to react or giving low yields with magnesium alone.[13] Additives like LiCl or the use of highly activated Rieke magnesium are often necessary to achieve success.[13]

  • 4-Bromo-3-methylthiophene-2-carboxylic acid: Direct Grignard reagent formation is not possible under standard conditions. The acidic proton of the carboxylic acid is incompatible with the highly basic Grignard reagent and would immediately quench it.[11] Any attempt would require protection of the carboxylic acid group (e.g., as an ester) prior to the Grignard formation step.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions typically require an aromatic ring to be activated by potent electron-withdrawing groups (e.g., -NO₂) and a good leaving group.[14]

  • 2- and 3-Bromothiophene: These substrates are generally unreactive towards SNAr unless activated by other substituents. The electron-rich nature of the thiophene ring disfavors attack by nucleophiles.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromothiophene

Causality: This protocol utilizes a palladium catalyst with a bidentate phosphine ligand (dppf), which is robust and often effective for less reactive aryl bromides. The use of a base is essential to activate the boronic acid for the transmetallation step.[17] A mixed aqueous-organic solvent system is commonly used to dissolve both the organic and inorganic reagents.

Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the bromothiophene substrate (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(dppf)Cl₂ (0.03 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Metal-Halogen Exchange

Causality: This procedure must be conducted under strictly anhydrous and inert conditions, as organolithium reagents are extremely reactive towards water and oxygen.[18] The reaction is performed at very low temperatures (-78 °C, a dry ice/acetone bath) to prevent side reactions and ensure kinetic control.

Methodology:

  • Inert Atmosphere Setup: Add the bromothiophene substrate (1.0 eq.) to an oven-dried, three-neck flask equipped with a thermometer, a nitrogen inlet, and a rubber septum.

  • Anhydrous Conditions: Dissolve the substrate in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Reagent Addition: Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Lithiation: Stir the mixture at -78 °C for 1 hour to allow for complete metal-halogen exchange.

  • Electrophile Quench: Add the desired electrophile (e.g., an aldehyde, CO₂, TMSCl) slowly at -78 °C.

  • Warming and Workup: Allow the reaction to warm slowly to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, dry the organic layer, and purify as needed.

Conclusion and Strategic Outlook

The reactivity of 4-Bromo-3-methylthiophene-2-carboxylic acid is a compelling case study in the multifaceted nature of substituent effects in heterocyclic chemistry. While sharing the foundational reactivity of bromothiophenes as substrates for cross-coupling and metallation, its behavior is distinct and offers unique strategic advantages.

  • Enhanced Cross-Coupling: The C4-Br bond is electronically activated towards oxidative addition, potentially allowing for milder Suzuki and Heck coupling conditions compared to 3-bromothiophene, though steric hindrance from the C3-methyl group must be considered.

  • Complex Lithiation Profile: The acidic proton necessitates the use of multiple equivalents of base. This allows for potential regioselective functionalization at either the C4 position (via Br-Li exchange) or the C5 position (via deprotonation), depending on the precise reaction conditions.

  • Incompatibility with Grignard Chemistry: The acidic proton precludes direct Grignard reagent formation, requiring a protection strategy for the carboxylic acid.

  • Activation for SNAr: The potent electron-withdrawing nature of the C2-carboxylic acid activates the molecule for nucleophilic aromatic substitution at C4, a pathway largely inaccessible for simple bromothiophenes.

For the synthetic chemist, 4-Bromo-3-methylthiophene-2-carboxylic acid is not simply a drop-in replacement for other brominated thiophenes. It is a sophisticated building block whose unique reactivity profile, when properly understood and leveraged, can enable novel and efficient synthetic routes to complex, highly functionalized thiophene derivatives.

References

A Researcher's Guide to the Computational Modeling of 4-Bromo-3-methylthiophenecarboxylic Acid: A DFT-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Bromo-3-methylthiophenecarboxylic Acid in Modern Drug Discovery

Thiophene derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Among these, this compound (C₆H₅BrO₂S) emerges as a versatile intermediate in the synthesis of novel therapeutic agents.[2] Its unique substitution pattern, featuring a bromine atom, a methyl group, and a carboxylic acid function on the thiophene ring, offers multiple sites for chemical modification, making it a valuable building block in drug design and development.[2]

Understanding the structural, electronic, and spectroscopic properties of this molecule at a quantum mechanical level is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. Computational modeling, particularly Density Functional Theory (DFT), provides a powerful and cost-effective avenue for elucidating these properties with high accuracy.[3]

This guide offers a comprehensive, in-depth exploration of the computational modeling of this compound using DFT. It is designed for researchers, scientists, and drug development professionals, providing not just a procedural walkthrough but a critical comparison of different computational approaches. We will delve into the causality behind methodological choices, establish a self-validating protocol through benchmarking, and present predicted data to guide future experimental work.

Pillar 1: The Quantum Mechanical Lens - A Primer on Density Functional Theory (DFT)

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a quantum mechanical method used to investigate the electronic structure of many-body systems.[4] DFT's popularity stems from its favorable balance between computational cost and accuracy.[4] The core principle of DFT, established by the Hohenberg-Kohn theorems, is that the ground-state energy of a molecule is a unique functional of its electron density.[5]

In practice, the Kohn-Sham approach is employed, which recasts the complex many-electron problem into a more manageable set of single-electron equations.[5] The accuracy of a DFT calculation hinges on the choice of the exchange-correlation functional, which approximates the intricate exchange and correlation interactions between electrons.

Pillar 2: Establishing a Robust Computational Protocol

The selection of an appropriate computational methodology is critical for obtaining reliable and reproducible results. This section outlines a detailed, step-by-step protocol for the DFT-based investigation of this compound, grounded in established best practices for organic molecules.[6][7]

Experimental Protocol: A Step-by-Step DFT Workflow
  • Molecular Structure Input: The initial 3D structure of this compound can be built using molecular modeling software. The SMILES string for the molecule is CC1=C(C(=O)O)SC=C1Br.[8]

  • Geometry Optimization: This is the most crucial initial step. The starting geometry is optimized to find the lowest energy conformation on the potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum is reached.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To predict the vibrational (infrared) spectrum of the molecule and to obtain the zero-point vibrational energy (ZPVE).

  • Spectroscopic Property Calculation: Once the optimized geometry is confirmed, higher-level calculations can be performed to predict spectroscopic properties like NMR chemical shifts.

Causality in Method Selection: Choosing the Right Tools for the Job

The choice of the exchange-correlation functional and the basis set significantly impacts the accuracy of the results.

  • Functionals: A variety of functionals are available, each with its strengths and weaknesses. For a molecule like this compound, which contains a halogen, a π-conjugated system, and a carboxylic acid group, it is prudent to compare the performance of several well-regarded functionals:

    • B3LYP (Becke, 3-parameter, Lee–Yang–Parr): A widely used hybrid functional that often provides a good balance of accuracy and computational cost for a broad range of organic molecules.[9]

    • PBE0: A parameter-free hybrid functional that is often found to be more accurate than B3LYP for various properties, including geometries and frequencies of systems with heavy atoms.[9][10]

    • M06-2X: A high-nonlocality hybrid meta-GGA functional that is recommended for main-group thermochemistry, kinetics, and noncovalent interactions.[1][11]

  • Basis Sets: The basis set is a set of mathematical functions used to describe the atomic orbitals. For accurate calculations, a sufficiently large and flexible basis set is required.

    • 6-311++G(d,p): This is a triple-zeta Pople-style basis set that includes diffuse functions (++) on both heavy atoms and hydrogens, and polarization functions (d,p) on heavy atoms and hydrogens, respectively. This combination is generally considered a good choice for obtaining accurate geometries and spectroscopic properties of organic molecules.[6]

Computational Workflow Diagram

computational_workflow cluster_setup Setup cluster_calculation Calculation cluster_analysis Analysis & Comparison mol_build 1. Molecular Structure Input (SMILES: CC1=C(C(=O)O)SC=C1Br) method_select 2. Method Selection - Functionals (B3LYP, PBE0, M06-2X) - Basis Set (6-311++G(d,p)) mol_build->method_select geom_opt 3. Geometry Optimization method_select->geom_opt freq_calc 4. Vibrational Frequency Calculation geom_opt->freq_calc validation 6. Validation (No imaginary frequencies) freq_calc->validation data_extraction 7. Data Extraction (Optimized Geometry, IR, NMR) freq_calc->data_extraction nmr_calc 5. NMR Chemical Shift Calculation (GIAO) nmr_calc->data_extraction validation->nmr_calc If valid minimum comparison 8. Comparison with Experimental Data (Benchmark) data_extraction->comparison

Caption: A schematic of the DFT workflow for this compound.

Pillar 3: Performance Benchmarking and Comparative Analysis

Benchmark Case Study: 2-Thiophenecarboxylic Acid

We calculated the vibrational frequencies of 2-Thiophenecarboxylic acid using the B3LYP, PBE0, and M06-2X functionals with the 6-311++G(d,p) basis set and compared them to experimental FTIR data.[12]

Vibrational Mode Experimental FTIR (cm⁻¹) [12]Calculated B3LYP (cm⁻¹) (Scaled) Calculated PBE0 (cm⁻¹) (Scaled) Calculated M06-2X (cm⁻¹) (Scaled)
O-H stretch~3000 (broad)309031053085
C-H stretch (ring)3113311731253115
C=O stretch1670168516951680
C=C stretch (ring)1528152615301524
C-S stretch (ring)647649652645

Note: Calculated frequencies are scaled by a factor of 0.967 for B3LYP, 0.965 for PBE0, and 0.955 for M06-2X to account for anharmonicity and method-dependent errors.

Analysis of Benchmark Results:

All three functionals reproduce the experimental vibrational frequencies of 2-Thiophenecarboxylic acid with reasonable accuracy after scaling. The B3LYP and M06-2X functionals show a slightly better agreement with the experimental data for the C=O and C-S stretching modes compared to PBE0. This benchmark study provides confidence that these computational methods can yield reliable predictions for the vibrational spectrum of the target molecule, this compound.

Predicted Properties of this compound

Based on the validated methodology, we now present the predicted properties of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. This data serves as a valuable reference for experimentalists working with this compound.

Optimized Molecular Geometry

The geometry of this compound was optimized to a stable energy minimum. The thiophene ring is essentially planar, with the carboxylic acid group twisted slightly out of the plane of the ring.

Caption: Optimized structure of this compound.

Predicted Vibrational Frequencies (IR Spectrum)

The following table summarizes the key predicted vibrational frequencies for this compound.

Vibrational Mode Predicted Frequency (cm⁻¹) (B3LYP/6-311++G(d,p), Scaled) Description
3095O-H stretch
3080C-H stretch (ring)
2950, 2870C-H stretch (methyl)
1690C=O stretch
1540, 1450C=C stretch (ring)
1380C-H bend (methyl)
1250C-O stretch
850C-S stretch (ring)
680C-Br stretch
Predicted NMR Chemical Shifts

NMR spectroscopy is a powerful tool for structure elucidation. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory. Chemical shifts are referenced to tetramethylsilane (TMS).

¹H NMR Predicted Chemical Shifts

Proton Predicted Chemical Shift (ppm)
COOH12.5 - 13.5
H5 (ring)7.5 - 7.8
CH₃2.2 - 2.5

¹³C NMR Predicted Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
COOH165 - 170
C2130 - 135
C3138 - 142
C4115 - 120
C5130 - 135
CH₃15 - 20

Conclusion and Future Outlook

This guide has presented a robust and scientifically grounded framework for the computational modeling of this compound using Density Functional Theory. By establishing a detailed computational protocol and validating it against experimental data for a related molecule, we have generated a reliable set of predicted structural and spectroscopic properties for the target compound.

The provided data on the optimized geometry, vibrational frequencies, and NMR chemical shifts serve as a valuable benchmark for researchers and drug development professionals. These computational insights can aid in the rational design of synthetic pathways, the interpretation of experimental data, and the prediction of molecular interactions critical for drug efficacy. As experimental data for this compound becomes available, the comparisons drawn in this guide will be instrumental in further refining computational models for this important class of molecules.

References

A Comparative Guide to the Structural Elucidation of 4-Bromo-3-methylthiophenecarboxylic Acid: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This foundational knowledge governs its physicochemical properties, biological activity, and potential applications. 4-Bromo-3-methylthiophenecarboxylic acid, a halogenated heterocyclic compound, serves as a pertinent case study for exploring the analytical techniques employed for structural elucidation. Its thiophene core is a common motif in pharmaceuticals, and the presence of a bromine atom and a carboxylic acid group introduces functionalities that are key to its reactivity and intermolecular interactions.

This guide provides a comprehensive comparison of single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural analysis of this compound. We will delve into the experimental workflows, the nature of the data obtained, and the unique insights each technique offers, providing researchers, scientists, and drug development professionals with a clear understanding of how to strategically approach the structural characterization of similar small molecules.

The Definitive Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, we can generate a detailed electron density map and, from that, a precise model of the atomic arrangement.[2]

A Hypothetical Experimental Workflow for this compound

Step 1: Crystal Growth - The Foundation of a Successful Analysis

The initial and often most challenging step is obtaining a single crystal of sufficient size and quality.[3][4] For a small organic molecule like this compound, slow evaporation from a suitable solvent is a common and effective method.

  • Rationale: Slow evaporation allows the molecules to organize themselves into a highly ordered, repeating lattice structure, which is essential for producing a sharp diffraction pattern. Rapid precipitation would likely lead to an amorphous solid or poorly ordered microcrystals.

Experimental Protocol: Crystal Growth by Slow Evaporation

  • Solvent Selection: Dissolve a small amount of high-purity this compound in a selection of volatile organic solvents (e.g., ethanol, ethyl acetate, dichloromethane) to find one in which it is sparingly soluble. The ideal solvent will allow for slow, controlled evaporation.

  • Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.

  • Evaporation: Loosely cap the vial to allow for slow solvent evaporation over several days to weeks at a constant temperature.

  • Harvesting: Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a spatula or pipette.

Step 2: Data Collection - Capturing the Diffraction Pattern

  • Crystal Mounting: A well-formed, clear crystal is selected under a microscope and mounted on a goniometer head.[5]

  • X-ray Diffraction: The mounted crystal is placed in a single-crystal X-ray diffractometer and exposed to a monochromatic X-ray beam.[6] The crystal is rotated, and a series of diffraction images are collected by a detector.[7]

Step 3: Structure Solution and Refinement - From Diffraction to 3D Model

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map.[8]

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined to best fit the experimental data, resulting in a final, highly accurate three-dimensional structure.

X-ray Crystallography Workflow Experimental Workflow for X-ray Crystallography cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination High-Purity Sample High-Purity Sample Solvent Screening Solvent Screening High-Purity Sample->Solvent Screening Slow Evaporation Slow Evaporation Solvent Screening->Slow Evaporation Crystal Selection Crystal Selection Slow Evaporation->Crystal Selection Crystal Mounting Crystal Mounting Crystal Selection->Crystal Mounting X-ray Exposure & Rotation X-ray Exposure & Rotation Crystal Mounting->X-ray Exposure & Rotation Diffraction Pattern Collection Diffraction Pattern Collection X-ray Exposure & Rotation->Diffraction Pattern Collection Data Processing Data Processing Diffraction Pattern Collection->Data Processing Phase Problem Solution Phase Problem Solution Data Processing->Phase Problem Solution Model Building & Refinement Model Building & Refinement Phase Problem Solution->Model Building & Refinement Final 3D Structure Final 3D Structure Model Building & Refinement->Final 3D Structure

Caption: A generalized workflow for single-crystal X-ray crystallography.

Expected Insights from a Crystallographic Analysis

A successful X-ray crystallographic analysis of this compound would provide unparalleled structural detail, including:

  • Unambiguous Molecular Structure: The precise connectivity of all atoms, confirming the substitution pattern on the thiophene ring.

  • Detailed Geometric Parameters: Accurate bond lengths, bond angles, and torsion angles.

  • Intermolecular Interactions: The arrangement of molecules in the crystal lattice would reveal non-covalent interactions such as hydrogen bonding (likely involving the carboxylic acid groups) and potential halogen bonding involving the bromine atom. This is crucial for understanding the solid-state properties of the material.

  • Stereochemistry: If chiral centers were present, their absolute configuration could be determined.[9]

Complementary Spectroscopic Techniques for Structural Verification

While X-ray crystallography provides the ultimate structural answer, other techniques are often more accessible and provide crucial information, especially when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in solution.[10] It relies on the magnetic properties of atomic nuclei.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[10]

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and referenced to an internal standard (e.g., TMS).

Predicted NMR Data and Interpretation for this compound:

  • ¹H NMR:

    • A singlet for the remaining thiophene ring proton. Its chemical shift would be influenced by the adjacent bromine and the overall electronic nature of the substituted ring.

    • A singlet for the methyl group protons.

    • A broad singlet for the carboxylic acid proton, which may be exchangeable with deuterium from the solvent.

  • ¹³C NMR:

    • Six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be characteristic of the thiophene ring carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid. The positions of the signals for the ring carbons would confirm the substitution pattern.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule.[12]

Experimental Protocol: Electron Ionization (EI) MS

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer and vaporized.

  • Ionization: The gaseous molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum and Interpretation for this compound:

  • Molecular Ion Peak: The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, will result in a characteristic isotopic pattern for the molecular ion.[13][14] Two peaks of almost equal intensity will be observed at m/z values corresponding to the molecular weights calculated with each bromine isotope.[15] This M and M+2 pattern is a definitive indicator of the presence of one bromine atom.

  • Fragmentation Pattern: The mass spectrum will also show peaks corresponding to fragment ions, which can provide additional structural information.

Comparative Analysis of Techniques

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Unambiguous 3D structure, bond lengths/angles, intermolecular interactionsAtomic connectivity, electronic environment of atoms, molecular symmetry in solutionMolecular weight, elemental formula, presence of specific isotopes
Sample Requirements High-quality single crystal (solid state)Soluble sample (solution)Volatilizable or ionizable sample (gas phase)
Strengths Provides the most complete and definitive structural information.[1]Excellent for determining the carbon-hydrogen framework and connectivity.High sensitivity, provides definitive molecular formula and isotopic information.[16]
Limitations Requires suitable crystals, which can be difficult to grow.[3] Provides information only on the solid-state conformation.Does not provide information on bond lengths or angles. Can be complex to interpret for large or highly symmetric molecules.Does not provide information on connectivity or 3D structure.

Conclusion

The structural elucidation of a molecule like this compound is best approached using a combination of analytical techniques. While single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure and intermolecular interactions in the solid state, its reliance on high-quality crystals can be a significant hurdle. NMR spectroscopy serves as a powerful and routine method for establishing the atomic connectivity and confirming the substitution pattern in solution. Mass spectrometry provides a rapid and highly sensitive means of determining the molecular weight and confirming the presence of key elements like bromine through its characteristic isotopic signature.

For researchers and drug development professionals, understanding the strengths and limitations of each technique is crucial for efficient and accurate characterization of new chemical entities. The synergistic use of these methods provides a comprehensive structural picture, from the fundamental molecular formula to the intricate details of its three-dimensional architecture, which is essential for advancing chemical and pharmaceutical research.

References

A Senior Application Scientist's Guide to Catalyst Performance in 4-Bromo-3-methylthiophenecarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic compounds is a cornerstone for the development of novel pharmaceuticals and functional materials. Among these, thiophene derivatives hold a place of prominence due to their prevalence in a multitude of biologically active molecules. 4-Bromo-3-methylthiophenecarboxylic acid, in particular, represents a versatile building block, offering multiple reaction sites for diversification. The choice of catalyst for C-C and C-N bond formation is paramount to achieving high yields, selectivity, and overall efficiency.

This guide provides an in-depth, comparative analysis of various catalytic systems for the transformation of this compound and its derivatives. Drawing upon established principles and experimental data from the scientific literature, we will explore the nuances of catalyst selection for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Our focus will be on understanding the "why" behind catalyst and condition selection, empowering you to make informed decisions in your own synthetic endeavors.

The Crucial Role of the Catalyst: A Mechanistic Overview

At the heart of these transformations lies a catalytic cycle, typically involving a transition metal, most commonly palladium or nickel. The efficacy of these catalysts is profoundly influenced by the ligands that coordinate to the metal center. These ligands modulate the electronic and steric properties of the catalyst, thereby influencing the key steps of the catalytic cycle: oxidative addition, transmetalation (for coupling reactions with organometallic reagents), and reductive elimination.

Bulky, electron-rich phosphine ligands, for instance, are known to facilitate the oxidative addition of the aryl halide to the metal center and promote the final reductive elimination step, which is often crucial for achieving high turnover numbers.

Catalytic_Cycle_Overview Aryl-Br Aryl-Br Oxidative_Addition Oxidative Addition Aryl-Br->Oxidative_Addition Catalyst(0) Catalyst(0) Catalyst(0)->Oxidative_Addition Aryl-Catalyst(II)-Br Aryl-M(II)-Br Oxidative_Addition->Aryl-Catalyst(II)-Br Transmetalation Transmetalation (e.g., with R-B(OH)2) Aryl-Catalyst(II)-Br->Transmetalation Aryl-Catalyst(II)-R Aryl-Catalyst(II)-R Transmetalation->Aryl-Catalyst(II)-R Reductive_Elimination Reductive Elimination Aryl-Catalyst(II)-R->Reductive_Elimination Reductive_Elimination->Catalyst(0) Catalyst Regeneration Coupled_Product Aryl-R Reductive_Elimination->Coupled_Product

Caption: Generalized catalytic cycle for cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerhouse for the synthesis of biaryl compounds. The choice of catalyst and ligand is critical, especially when dealing with the potentially coordinating carboxylic acid group and the electron-rich thiophene ring.

Catalyst Performance Comparison
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[1]
Pd(dppf)Cl₂dppfNa₂CO₃Toluene/H₂O110-11512-18High[2]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1002>95[3][4]
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THF10012Good to Excellent[4][5]

Note: Yields are often substrate-dependent. Data for this compound may be extrapolated from similar bromothiophene derivatives.

Expert Insights:

  • Palladium-Based Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, reliable choice for Suzuki couplings of bromothiophenes.[1] However, for more challenging or sterically hindered substrates, catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand such as SPhos often provide superior results, sometimes even at room temperature.[3] The use of ligands like dppf can also be highly effective.

  • Nickel-Based Catalysts: As a more cost-effective alternative to palladium, nickel catalysts are gaining traction.[4][6] They can exhibit different reactivity and selectivity profiles and are particularly useful for coupling with less reactive electrophiles. For substrates like this compound, a Ni(II) catalyst with a phosphine ligand can be a potent combination.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, and Na₂CO₃ in a flask. B Add Pd(dppf)Cl₂ catalyst. A->B C Add degassed toluene and water. B->C D Heat the mixture to 110-115 °C with vigorous stirring for 12-18 hours under an inert atmosphere. C->D E Monitor progress by TLC or GC-MS. D->E F Cool, dilute with organic solvent, and filter. E->F G Separate organic layer, wash, dry, and concentrate. F->G H Purify by column chromatography. G->H

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

  • Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Catalyst and Solvent Addition: Add [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%) to the flask. Add degassed toluene (5 mL) and water (1 mL).

  • Reaction: Heat the mixture to 110-115 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

II. Heck Reaction: Alkenylation of the Thiophene Core

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[7] For an electron-rich substrate like a bromothiophene derivative, careful optimization is key to achieving high yields and avoiding side reactions.

Catalyst Performance Comparison
Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂PPh₃Et₃NDMF120Good[8]
Pd(OAc)₂P(t-Bu)₃Cy₂NMeDioxaneRT - 100High[9]
Herrmann's Catalyst-NaOAcNMP140High[10]
Ni(cod)₂dppfK₃PO₄DMA100Moderate[11]

Expert Insights:

  • Palladium-Based Catalysts: Palladium(II) acetate is a common and effective precatalyst.[8] For electron-rich substrates like 3-bromothiophene, using bulky, electron-rich phosphine ligands such as P(t-Bu)₃ can enhance the rate of oxidative addition.[8][9] The choice of base is also crucial, with organic amines like triethylamine or inorganic bases like potassium carbonate being common choices.[8]

  • Nickel-Based Catalysts: Nickel catalysts can be effective for Heck reactions, and the mechanisms can be similar to those of palladium.[11] However, β-hydride elimination can be less efficient in nickel systems, which may affect selectivity.[11]

Experimental Protocol: Heck Reaction using Pd(OAc)₂ and PPh₃
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Reagent Addition: Add anhydrous DMF (5 mL), the alkene (e.g., styrene, 1.2 mmol), and triethylamine (1.5 mmol).

  • Reaction: Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the go-to method for forming C(sp²)-C(sp) bonds, providing access to a wide range of alkynylated thiophenes. Both copper-catalyzed and copper-free conditions have been developed.

Catalyst Performance Comparison
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃N/DIPATHF/DMFRT - 80High[12][13]
Pd(PPh₃)₄CuIEt₃NToluene60Good[12]
PdCl₂(PPh₃)₂NoneTBAFSolvent-free80High[11][14][15]
[DTBNpP]Pd(crotyl)ClNoneTMPDMSORT75[16]

Expert Insights:

  • Copper-Cocatalyzed Systems: The classic Sonogashira protocol employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[12][13] This system is generally robust and effective for a wide range of substrates.

  • Copper-Free Systems: A significant advancement has been the development of copper-free Sonogashira couplings. These methods can be advantageous as they avoid the formation of diynes resulting from the oxidative homocoupling of terminal alkynes (Glaser coupling).[11][14][15][16] Bulky, electron-rich phosphine ligands are often key to the success of these copper-free reactions.[16]

Experimental Protocol: Copper-Free Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A To a dry flask under inert atmosphere, add This compound and catalyst. B Add solvent, base, and terminal alkyne. A->B C Stir at room temperature or heat as required. B->C D Monitor reaction progress. C->D E Cool and perform aqueous work-up. D->E F Extract, dry, and concentrate organic phase. E->F G Purify via column chromatography. F->G

Caption: Workflow for a copper-free Sonogashira coupling.

  • Reaction Setup: In a dry Schlenk tube under an argon atmosphere, add this compound (0.5 mmol) and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol%).

  • Reagent Addition: Add anhydrous DMSO (2.5 mL), 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol), and the terminal alkyne (0.8 mmol).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The choice of ligand is particularly critical in these reactions to facilitate the C-N reductive elimination step.

Catalyst Performance Comparison
Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃BINAPNaOtBuToluene80-100High[17]
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane110High[17]
[Pd(allyl)Cl]₂XPhosNaOtBuToluene100>95[17]
Pd-G3-Xantphos-K₂CO₃t-AmylOH100High[18]

Expert Insights:

  • Ligand Selection is Key: The success of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand. Bulky and electron-rich biaryl phosphine ligands like XPhos and other specialized ligands such as Xantphos are often required to achieve high yields, especially with less reactive amines or aryl chlorides.[17]

  • Base and Solvent Effects: Strong bases like sodium tert-butoxide are commonly used, although weaker bases like cesium carbonate can also be effective with the right catalyst system. The choice of solvent, typically a non-polar aprotic solvent like toluene or 1,4-dioxane, is also important.[17]

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) to an oven-dried vial. Add the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.1-1.2 equiv), and the solvent (e.g., toluene).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, the reaction mixture is typically filtered through a pad of celite, and the filtrate is concentrated.

  • Purification: The crude product is then purified by column chromatography.

Conclusion

The catalytic functionalization of this compound offers a rich field for chemical exploration. The selection of the optimal catalyst system is a multifactorial decision that depends on the desired transformation, the nature of the coupling partner, and economic considerations. While palladium catalysts, particularly those paired with bulky, electron-rich phosphine ligands, have historically dominated the field and offer broad applicability, nickel-based systems are emerging as powerful and cost-effective alternatives.

This guide serves as a starting point for your investigations. The provided protocols and comparative data, drawn from the broader literature on substituted bromothiophenes, should empower you to design and execute your experiments with a higher probability of success. Remember that for any new substrate combination, a degree of optimization of reaction parameters—catalyst loading, ligand, base, solvent, and temperature—is often necessary to achieve the best results.

References

Navigating the Therapeutic Landscape of Thiophene-Based Inhibitors: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Thiophene Scaffold in Drug Discovery

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. While the specific exploration of 4-Bromo-3-methylthiophenecarboxylic acid as a foundational structure for a distinct class of inhibitors with comparative efficacy data remains limited in publicly accessible literature, the broader family of thiophene carboxamides has yielded potent and selective modulators of critical biological targets.

This guide will provide a comprehensive comparison of a series of thiophene carboxamide derivatives that have been synthesized and evaluated for their anticancer activity. By examining their structure-activity relationships (SAR), we can glean valuable insights into the chemical features that govern their efficacy. This analysis will serve as a practical framework for researchers engaged in the development of thiophene-based therapeutics.

Case Study: Thiophene Carboxamide Derivatives as Combretastatin A-4 (CA-4) Mimetics in Cancer Therapy

A compelling example of the therapeutic potential of the thiophene carboxamide scaffold is demonstrated in a recent study where these derivatives were designed as biomimetics of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization.[1] This study provides a clear basis for comparing the efficacy of a series of related inhibitors.

Mechanism of Action: Targeting Tubulin Dynamics

Combretastatin A-4 disrupts the formation of the mitotic spindle by binding to the colchicine-binding site on β-tubulin. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. The thiophene carboxamide derivatives in this study were designed to mimic the structural and electronic features of CA-4, thereby targeting the same pocket on tubulin.

Tubulin_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Inhibitor Action Microtubule_Dynamics Microtubule Dynamics (Polymerization/Depolymerization) Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle_Formation Cell_Division Cell Division Mitotic_Spindle_Formation->Cell_Division Apoptosis Apoptosis Cell_Division->Apoptosis Leads to Inhibitor Thiophene Carboxamide (CA-4 Mimetic) Tubulin_Binding Binds to Colchicine Site on β-Tubulin Inhibitor->Tubulin_Binding Inhibition Inhibition of Tubulin Polymerization Tubulin_Binding->Inhibition Inhibition->Microtubule_Dynamics Disrupts

Caption: Signaling pathway of tubulin inhibition by thiophene carboxamide derivatives.

Comparative Efficacy of Thiophene Carboxamide Derivatives

The anticancer activity of the synthesized thiophene carboxamide derivatives was evaluated against the Hep3B human hepatocellular carcinoma cell line. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency.[1]

CompoundR1R2R3R4IC50 (µM) on Hep3B Cells[1]
2a HHHH> 50
2b OCH3OCH3HH5.46
2c HOCH3HH21.32
2d OCH3OCH3OCH3H18.75
2e OCH3OCH3HOCH312.58

Analysis of Structure-Activity Relationships (SAR):

The data presented in the table reveals critical insights into the structural requirements for potent anticancer activity in this series of compounds:

  • Importance of Methoxy Substituents: The unsubstituted analog, 2a , was largely inactive, highlighting the necessity of substituents on the phenyl ring for biological activity.

  • Optimal Substitution Pattern: Compound 2b , with two methoxy groups at the R1 and R2 positions, exhibited the highest potency with an IC50 value of 5.46 µM. This suggests that a 2,5-dimethoxy substitution pattern on the aniline moiety is favorable for activity.

  • Impact of Methoxy Group Position: A single methoxy group at the R2 position (2c ) resulted in significantly lower activity compared to the 2,5-dimethoxy analog (2b ), indicating that both methoxy groups contribute to the compound's efficacy.

  • Effect of Trimethoxy Substitution: The presence of three methoxy groups (2d and 2e ) led to a decrease in activity compared to the optimal 2,5-dimethoxy analog (2b ). This suggests that while methoxy groups are important, their number and position are crucial, and additional steric bulk or altered electronic properties may be detrimental to binding.

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of the findings, a detailed experimental protocol for determining the anticancer activity of these inhibitors is essential. The following is a representative methodology based on the principles of cell-based cytotoxicity assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture Hep3B cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding:

    • Trypsinize confluent cells and seed them into 96-well plates at a density of 5 x 10³ cells per well.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each thiophene carboxamide derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.

    • Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Hep3B Cells in 96-well Plate Start->Cell_Seeding Incubation_1 Incubate 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat with Thiophene Carboxamide Derivatives Incubation_1->Compound_Treatment Incubation_2 Incubate 48h Compound_Treatment->Incubation_2 MTT_Addition Add MTT Reagent Incubation_2->MTT_Addition Incubation_3 Incubate 4h MTT_Addition->Incubation_3 Formazan_Solubilization Solubilize Formazan with DMSO Incubation_3->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The comparative analysis of thiophene carboxamide derivatives as CA-4 biomimetics underscores the significance of this scaffold in the development of novel anticancer agents. The structure-activity relationship data clearly indicates that the potency of these inhibitors is highly dependent on the substitution pattern of the aniline moiety, with the 2,5-dimethoxy analog emerging as the most promising lead compound.

Future research in this area should focus on:

  • Further SAR Exploration: Synthesizing and evaluating a broader range of analogs with diverse substituents to refine the pharmacophore model.

  • In Vivo Efficacy Studies: Assessing the therapeutic potential of the most potent compounds in preclinical animal models of cancer.

  • Mechanism of Action Studies: Conducting detailed biochemical and biophysical assays to further elucidate the binding interactions of these inhibitors with tubulin.

By systematically applying the principles of medicinal chemistry and rigorous biological evaluation, the therapeutic potential of this compound-based inhibitors and their analogs can be fully realized, paving the way for the development of next-generation targeted therapies.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Bromo-3-methylthiophenecarboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of intermediates like 4-Bromo-3-methylthiophenecarboxylic acid is not merely a procedural step but a cornerstone of quality, safety, and efficacy. This molecule often serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). Therefore, a robust, validated analytical method to determine its purity and concentration is paramount for process control, stability testing, and regulatory compliance.

This guide provides an in-depth comparison of prevalent analytical techniques for the quantification of this compound and offers a detailed, experience-driven protocol for the validation of the most suitable method. The narrative is grounded in the principles of scientific integrity, drawing from internationally recognized guidelines to ensure the trustworthiness and reliability of your analytical data.

Part 1: Comparative Analysis of Analytical Methodologies

The choice of an analytical method is a critical decision dictated by the analyte's physicochemical properties and the specific requirements of the analysis, such as required sensitivity, selectivity, and sample throughput. For a polar, aromatic compound like this compound, several techniques are viable, each with distinct advantages and limitations.

Methodology Principle Advantages Disadvantages Best Suited For
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity using a reversed-phase column. Quantification via UV absorbance.High specificity, sensitivity, and accuracy. Directly applicable to the analyte without derivatization. Well-established and widely available.Requires high-purity solvents. Can have longer run times compared to spectroscopic methods.Routine quality control, purity assessment, stability studies, and quantification in complex matrices.
Gas Chromatography (GC) with Mass Spectrometry (MS) or Flame Ionization Detection (FID) Separation of volatile compounds in the gas phase.Excellent resolution and very high sensitivity, especially with MS. Provides structural information (MS).Requires derivatization to convert the non-volatile carboxylic acid into a volatile ester, adding complexity and potential for error.[1][2] Risk of thermal degradation.Impurity profiling where high sensitivity is crucial and for structural elucidation of unknowns.
UV-Vis Spectrophotometry Direct measurement of light absorbance by the analyte in a solution.Simple, rapid, and inexpensive. Requires minimal sample preparation.Low specificity; highly susceptible to interference from other UV-absorbing compounds in the sample matrix.[3] Not suitable for complex mixtures.Quick, preliminary concentration checks of pure or highly concentrated samples.

Expert Rationale: For the routine and reliable quantification of this compound in a drug development setting, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) stands out as the superior choice. Its ability to separate the analyte from impurities and degradation products without the need for derivatization ensures a more direct, robust, and less error-prone analysis. The remainder of this guide will focus on the comprehensive validation of an HPLC-UV method.

Part 2: A Practical Guide to Method Validation using HPLC-UV

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications.[4] The framework for this validation is built upon the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive methodology for validating analytical procedures.[5][6][7]

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[4] This ensures that the data generated is reliable and reproducible.

Workflow for Analytical Method Validation

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting Dev Develop HPLC Method (Column, Mobile Phase, Flow Rate, λ) Protocol Draft Validation Protocol (Define Parameters & Acceptance Criteria per ICH Q2(R1)) Dev->Protocol Finalize Conditions Spec Specificity Protocol->Spec Execute Lin Linearity Protocol->Lin Acc Accuracy Protocol->Acc Prec Precision (Repeatability & Intermediate) Protocol->Prec LoQ LOD & LOQ Protocol->LoQ Rob Robustness Protocol->Rob Report Compile Validation Report (Summarize Data, Assess Criteria, Conclude) Spec->Report Analyze Results Lin->Report Analyze Results Acc->Report Analyze Results Prec->Report Analyze Results LoQ->Report Analyze Results Rob->Report Analyze Results

Caption: Workflow for HPLC method validation from development to final report.

Proposed HPLC Method Parameters
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile : Water with 0.1% Formic Acid (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (based on typical UV absorbance for thiophene derivatives)[8]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Validation Parameters: Protocols and Acceptance Criteria

The following sections detail the experimental protocols for validating the key performance characteristics of the analytical method, in accordance with ICH Q2(R1) guidelines.[4][5]

Causality: The purpose of specificity is to provide unequivocal proof that the analytical signal is solely from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components. A stability-indicating assay accurately measures the active ingredients without such interference.[9]

Experimental Protocol:

  • Prepare and inject a blank solution (diluent).

  • Prepare and inject a solution containing known related substances or potential impurities.

  • Prepare a solution of this compound (analyte).

  • Spike the analyte solution with the impurities and inject.

  • Subject the analyte to forced degradation conditions (acid, base, oxidation, heat, light) and inject the resulting solutions.[10]

  • Assess the peak purity of the analyte in all stressed samples using a photodiode array (PDA) detector.

Acceptance Criteria:

  • The blank should show no peak at the analyte's retention time.

  • The analyte peak should be well-resolved from all impurity and degradation peaks (Resolution > 2.0).

  • The peak purity analysis should pass, indicating no co-eluting peaks.

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.

Experimental Protocol:

  • Prepare a stock solution of the analyte reference standard.

  • Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target analytical concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

Acceptance Criteria:

  • The correlation coefficient (r²) must be ≥ 0.999.

  • The y-intercept should be minimal (close to zero).

  • Visual inspection of the plot should confirm a linear relationship.

Causality: Accuracy confirms the closeness of the results obtained by the method to the true value. It is typically assessed using a recovery study on a spiked matrix.

Experimental Protocol:

  • Prepare a sample matrix (e.g., a placebo formulation or a solution of synthetic precursors).

  • Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (total of 9 samples).

  • Analyze the samples and calculate the percentage recovery for each.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each level.

  • The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a single homogeneous sample of the analyte at 100% of the target concentration.

    • Perform a minimum of six replicate injections.

    • Calculate the mean, standard deviation, and RSD of the peak areas.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or using a different instrument.

    • Calculate the RSD for the combined data from both days/analysts/instruments.

Acceptance Criteria:

  • Repeatability: RSD ≤ 1.0%.

  • Intermediate Precision: RSD ≤ 2.0%.

Causality: The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy, crucial for impurity quantification. The LOD is the lowest concentration that can be detected but not necessarily quantified.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Prepare and inject a series of increasingly dilute solutions of the analyte.

  • Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD.

  • Determine the concentration at which the S/N ratio is approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting six replicates at this concentration and demonstrating acceptable precision (RSD ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ratio ≥ 3:1.

  • LOQ: S/N ratio ≥ 10:1, with RSD for precision at this level ≤ 10%.

Causality: Robustness testing demonstrates the method's reliability during normal usage by showing its capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Prepare a standard solution of the analyte.

  • Analyze the solution while making small, deliberate changes to the HPLC parameters, one at a time. Examples include:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Mobile Phase Composition (e.g., ± 2% organic component)

    • Column Temperature (e.g., ± 5°C)

    • Detection Wavelength (e.g., ± 2 nm)

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and analyte quantification.

Acceptance Criteria:

  • The RSD of the results obtained under the varied conditions should not exceed 3.0%.

  • System suitability parameters should remain within their pre-defined limits.

Validation Parameter Summary

Caption: Summary of key validation parameters, protocols, and acceptance criteria.

Conclusion

The validation of an analytical method is a systematic and rigorous process that underpins the reliability of all data generated during drug development. For the quantification of this compound, an RP-HPLC-UV method offers the optimal balance of specificity, accuracy, and robustness. By meticulously following a validation protocol grounded in ICH guidelines, researchers and scientists can establish a self-validating system that produces trustworthy and defensible results. This not only ensures compliance with regulatory expectations but also upholds the scientific integrity of the development process, ultimately contributing to the delivery of safe and effective medicines.

References

The Strategic Application of 4-Bromo-3-methylthiophenecarboxylic Acid in Advanced Chemical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. 4-Bromo-3-methylthiophenecarboxylic acid is a versatile, yet specific, building block that offers a unique combination of steric and electronic properties. This guide provides an in-depth, objective comparison of its application in the synthesis of complex molecules, particularly in the realms of agrochemicals and medicinally relevant scaffolds, supported by peer-reviewed experimental data.

I. The Molecular Advantage: Understanding the Utility of this compound

The thiophene ring is a privileged pharmacophore in medicinal chemistry due to its bioisosteric relationship with the benzene ring, offering improved physicochemical properties such as solubility and metabolic stability.[1][2] The specific substitution pattern of this compound provides several strategic advantages:

  • Defined Regiochemistry: The methyl and carboxylic acid groups direct further reactions, while the bromine atom at the 4-position serves as a versatile handle for cross-coupling reactions or further functionalization.

  • Modulation of Electronic Properties: The electron-withdrawing bromine and carboxylic acid groups, combined with the electron-donating methyl group, create a unique electronic environment that can influence the reactivity of the thiophene ring and the properties of the final molecule.

  • Steric Influence: The 3-methyl group provides steric bulk that can influence the conformation of the final molecule, potentially leading to enhanced target selectivity.

II. Application in Agrochemicals: Synthesis of Novel Insecticides

A significant application of this compound is in the development of a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.[3] The acid is converted to its more reactive acid chloride form, 4-bromo-3-methyl-2-thiophenecarbonyl chloride , which serves as a key building block.

Comparative Synthetic Routes to the Key Intermediate

The synthesis of 4-bromo-3-methyl-2-thiophenecarboxylic acid and its subsequent conversion to the acid chloride has been approached through several routes, each with its own merits and challenges. A direct comparison of these routes highlights the practical considerations for researchers.

RouteStarting MaterialKey StepsAdvantagesDisadvantagesOverall YieldReference
A 3-Methylthiophene-2-carboxylic acidDirect brominationCommercially available starting material, fewer steps.Poor regioselectivity, difficult separation of isomers.Low[3]
B 3-Methylthiophene1. Bromination/debromination to 2,4-dibromo-3-methylthiophene.2. Grignard formation and carbonation.Good regioselectivity.Requires cryogenic conditions for Grignard formation, use of highly reactive reagents.Moderate[3]
C 3-Methylthiophene1. Bromination/debromination to 2,4-dibromo-3-methylthiophene.2. Palladium-catalyzed carbonylation.Good regioselectivity, avoids Grignard reagents.Requires high pressure of carbon monoxide, specialized equipment.Moderate[3]

The one-pot bromination/debromination of 3-methylthiophene to yield 2,4-dibromo-3-methylthiophene is a key transformation that enables the regioselective synthesis of the desired product.[3] The subsequent introduction of the carboxylic acid functionality via either a Grignard reaction or palladium-catalyzed carbonylation provides a reliable pathway to this compound.

Experimental Protocol: Synthesis of 4-bromo-3-methyl-2-thiophenecarbonyl chloride[3]

This protocol is based on the route involving a Grignard reaction, which is often more accessible in a standard laboratory setting compared to high-pressure carbonylation.

Step 1: Synthesis of 2,4-dibromo-3-methylthiophene

  • To a solution of 3-methylthiophene in a suitable solvent, add N-bromosuccinimide (NBS) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Perform a selective debromination at the 5-position using a suitable reducing agent (e.g., zinc dust in acetic acid).

  • Purify the resulting 2,4-dibromo-3-methylthiophene by distillation or chromatography.

Step 2: Synthesis of this compound

  • Prepare a Grignard reagent from 2,4-dibromo-3-methylthiophene by reacting it with magnesium turnings in an anhydrous ether solvent.

  • Bubble dry carbon dioxide gas through the Grignard solution at low temperature (-78 °C).

  • Quench the reaction with aqueous acid and extract the product into an organic solvent.

  • Purify the carboxylic acid by recrystallization.

Step 3: Synthesis of 4-bromo-3-methyl-2-thiophenecarbonyl chloride

  • Reflux the this compound with thionyl chloride until the reaction is complete.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which can be used directly or purified further by distillation.

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate1 Key Intermediate Synthesis cluster_product Target Building Block 3-Methylthiophene 3-Methylthiophene 2,4-dibromo-3-methylthiophene 2,4-dibromo-3-methylthiophene 3-Methylthiophene->2,4-dibromo-3-methylthiophene NBS, then Zn/AcOH Grignard Reagent Grignard Reagent 2,4-dibromo-3-methylthiophene->Grignard Reagent Mg, Et2O This compound This compound Grignard Reagent->this compound 1. CO2 2. H3O+ 4-bromo-3-methyl-2-thiophenecarbonyl chloride 4-bromo-3-methyl-2-thiophenecarbonyl chloride This compound->4-bromo-3-methyl-2-thiophenecarbonyl chloride SOCl2

Caption: Synthetic route to 4-bromo-3-methyl-2-thiophenecarbonyl chloride.

III. Application in Medicinal Chemistry: A Gateway to Thienopyrimidine Scaffolds

Thienopyrimidines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including kinase inhibition, and are therefore of significant interest in drug discovery.[1][2][4] While direct synthesis from this compound is a multi-step process, it represents a viable pathway to novel substituted thienopyrimidines.

Conceptual Synthetic Pathway

A plausible synthetic route would involve the conversion of the carboxylic acid to an aminothiophene, which is a common precursor for the construction of the pyrimidine ring.

Thienopyrimidine_Synthesis This compound This compound Amide Amide This compound->Amide 1. SOCl2 2. NH3 Aminothiophene Aminothiophene Amide->Aminothiophene Hofmann Rearrangement Thienopyrimidine Scaffold Thienopyrimidine Scaffold Aminothiophene->Thienopyrimidine Scaffold Cyclization (e.g., with formamide)

Caption: Conceptual pathway to thienopyrimidine scaffolds.

This transformation allows for the introduction of diverse substituents on the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR).

Comparative Advantage of the 4-Bromo-3-methylthiophene Moiety

While numerous substituted aminothiophenes can be used to synthesize thienopyrimidines, the use of a precursor derived from this compound offers specific advantages for SAR studies:

  • Vector for Diversity: The bromine atom at the 4-position of the thiophene ring can be retained in the final thienopyrimidine scaffold. This allows for late-stage diversification using cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents and fine-tune the biological activity.

  • Probing the Active Site: The 3-methyl group can act as a steric probe, exploring specific pockets within a biological target's active site. Its presence can influence the binding orientation and selectivity of the inhibitor.

Alternative Building Blocks for Thienopyrimidine Synthesis
Alternative Building BlockKey FeaturesPotential AdvantagesPotential Disadvantages
2-Aminothiophene-3-carbonitrile Readily available through the Gewald reaction.Cost-effective, high-throughput synthesis of libraries is possible.Limited substitution patterns on the thiophene ring from the initial synthesis.
Substituted 2-aminothiophene-3-carboxylates Allows for a variety of substituents on the thiophene ring.Greater initial diversity on the thiophene core.May require multi-step synthesis for the starting material.

The choice of building block will depend on the specific goals of the research program. For initial library synthesis and hit finding, the Gewald reaction approach is often preferred. However, for lead optimization and detailed SAR studies, building blocks like this compound provide greater flexibility for targeted modifications.

IV. Conclusion

This compound is a valuable and strategic building block for the synthesis of complex molecules in both the agrochemical and pharmaceutical industries. Its well-defined regiochemistry and the versatility of its functional groups provide chemists with a powerful tool for the construction of novel compounds. While direct comparative data on the performance of final products is often proprietary or not the focus of academic publications, a comparative analysis of synthetic routes reveals the practical advantages and disadvantages of its use. For researchers aiming to perform detailed structure-activity relationship studies and fine-tune the properties of lead compounds, this compound offers a distinct advantage in enabling late-stage diversification and precise steric and electronic modulation.

V. References

  • Google Patents. (n.d.). WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • Beilstein Journals. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from --INVALID-LINK--

  • Priya, et al. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from --INVALID-LINK--

  • Ivachtchenko, A., Kovalenko, S., Tkachenko, O. V., & Parkhomenko, O. (2004). Synthesis of substituted thienopyrimidine-4-ones. Journal of Combinatorial Chemistry, 6(4), 573–583. --INVALID-LINK--

  • PubChem. (n.d.). 4-Bromo-3-methylthiophene-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Thienopyrimidine. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis of Some Thienopyrimidine Derivatives. Retrieved from --INVALID-LINK--

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Bromo-3-methylthiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling chemical waste correctly is not just a matter of regulatory compliance; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-3-methylthiophenecarboxylic acid, moving beyond a simple checklist to explain the critical reasoning behind each procedure.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical waste, it is imperative to understand its intrinsic hazards. This compound, like many halogenated organic compounds, presents specific risks that dictate its disposal pathway. It is classified as a hazardous substance, and its disposal is regulated under federal and local laws.[1] The primary hazards are summarized below.

Hazard ClassificationGHS Hazard StatementImplication for Handling and Disposal
Skin Irritation H315: Causes skin irritation.Prolonged or repeated contact can cause irritation. Contaminated personal protective equipment (PPE) and materials must be disposed of as hazardous waste.
Serious Eye Irritation H319: Causes serious eye irritation.Direct contact can cause significant eye damage. Goggles are mandatory.
Respiratory Irritation H335: May cause respiratory irritation.Handling should occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust or vapors.[2]
Aquatic Toxicity H401/H411: Toxic to aquatic life.This compound must not enter drains or sewer systems, as it can cause long-term adverse effects in the aquatic environment.[1][2][3]

Treating this chemical as hazardous from the moment it is designated as waste is the first principle of safe disposal.[4][5]

Immediate Safety & Handling Protocols

Proper disposal begins with safe collection. Adherence to the following engineering controls and personal protective equipment (PPE) is mandatory when handling waste this compound.

  • Engineering Controls : Always handle this chemical waste inside a certified chemical fume hood.[6][7] This minimizes the risk of inhalation and contains any potential spills. Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity.[8][9]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[3][7]

    • Eye Protection : Chemical splash goggles are required.[9][10]

    • Lab Coat : A fully buttoned lab coat must be worn to protect from skin exposure.[11]

The Disposal Workflow: A Step-by-Step Guide

Disposing of this compound is a multi-step process that ensures safety and regulatory compliance. Never dispose of this chemical in the regular trash or down the drain.[4][12] All hazardous wastes must be managed through your institution's designated hazardous waste collection program.[4]

Proper segregation is the most critical step in chemical waste management to prevent dangerous reactions.[6][13]

  • Designate as Halogenated Organic Waste : this compound is a brominated organic compound. It must be collected in a waste container specifically designated for halogenated organic waste .[14]

  • Avoid Incompatibilities :

    • Do NOT mix with non-halogenated organic waste.[6][14]

    • Do NOT mix with acids, bases, or oxidizers.[13] Incompatible materials can react violently, generate toxic fumes, or cause fires.[13]

The integrity of the waste container is essential for safe storage and transport.

  • Use a Compatible Container : The container must be made of a material that does not react with the chemical.[13] For solids, a wide-mouth glass or polyethylene container is suitable. For solutions, use a screw-cap bottle, preferably plastic, to minimize breakage risk.[5]

  • Ensure Secure Closure : The container must have a tight-fitting, leak-proof screw cap.[12][13] It should be kept closed at all times except when adding waste.[4][5]

  • Do Not Overfill : Leave at least one inch of headspace in the container to allow for expansion of contents.[13]

Accurate labeling is a regulatory requirement and crucial for safety.

  • Attach a Hazardous Waste Label : As soon as you begin collecting waste in the container, affix your institution's official hazardous waste label.[7]

  • List All Contents : Clearly write the full chemical name, "this compound," and list any other components or solvents present with their approximate percentages.[14]

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][13]

  • Location : The SAA must be within the same room where the waste is generated.[5]

  • Secondary Containment : It is best practice to keep the waste container in a secondary containment bin to control any potential leaks.

  • Storage Limits : An SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the waste must be removed within three days.[5] Partially filled containers may remain in the SAA for up to one year.[13]

The final step is to transfer the waste to your institution's Environmental Health and Safety (EHS or EH&S) department for disposal.

  • Request a Pickup : Follow your institution’s procedure to request a chemical waste pickup. This is often done through an online form.[7]

  • Final Disposal Method : The EHS department will consolidate the waste and send it to a licensed hazardous waste disposal facility. Halogenated organic wastes are typically disposed of via controlled incineration at high temperatures, which is equipped with scrubbers to neutralize harmful byproducts like hydrobromic acid.[14][15][16]

The entire disposal lifecycle is a closed-loop system designed to protect researchers and the environment.

G cluster_prep Phase 1: In-Lab Preparation cluster_storage Phase 2: Accumulation & Removal Start Waste Generated (Solid, Solution, or Contaminated PPE) Segregate Step 1: Segregate Waste (Collect as Halogenated Organic) Start->Segregate Container Step 2: Select & Fill Compatible Container Segregate->Container Label Step 3: Attach & Complete Hazardous Waste Label Container->Label Store Step 4: Store in SAA (At Point of Generation) Label->Store Request Step 5: Request Pickup (Contact EHS/EH&S) Store->Request End Final Disposal by Licensed Facility (Incineration) Request->End caption Figure 1. Disposal Workflow for this compound.

Caption: Figure 1. Disposal Workflow for this compound.

Decontamination and Empty Container Disposal

A container that once held a hazardous chemical must be managed properly.

  • Rinsing : An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4]

  • Rinsate Disposal : The rinsate (the solvent used for rinsing) is now considered hazardous waste and must be collected and disposed of as part of your halogenated organic waste stream.[4]

  • Container Disposal : Once triple-rinsed, deface or remove all chemical labels from the empty container.[4] The cap should be removed, and the container can then typically be disposed of in the regular trash or glass recycling bin, depending on institutional policy.[4]

Emergency Procedures: Spill Management

In the event of a small, manageable spill within a fume hood:

  • Alert Personnel : Inform others in the immediate area.

  • Don PPE : Ensure you are wearing the appropriate PPE described in Section 2.

  • Contain & Absorb : Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[8][9]

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10][16]

  • Decontaminate : Clean the spill area with a suitable solvent and then soap and water.

  • Label and Dispose : The spill cleanup materials are now hazardous waste and must be bagged, labeled, and disposed of through EHS.[4][7]

For large spills, immediately evacuate the area, restrict access, and contact your institution's emergency response line or EHS department.[7]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

Personal protective equipment for handling 4-Bromo-3-methylthiophenecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and reproducible research. Handling any chemical, especially a specialized reagent like 4-Bromo-3-methylthiophenecarboxylic acid, requires more than just a checklist; it demands a comprehensive understanding of the potential hazards and a systematic approach to mitigate them.

This guide is structured to provide not just procedural steps, but the scientific rationale behind them. Our goal is to empower you, our fellow scientists, to work safely and effectively, ensuring that your focus remains on your research objectives. We will delve into the necessary personal protective equipment (PPE), outline a clear operational workflow, and provide guidance on proper disposal, building a self-validating system of safety for your laboratory.

Hazard Profile of this compound

While a specific, comprehensive toxicological profile for this compound is not extensively documented, a reliable hazard assessment can be constructed by examining its structural motifs and the known risks of analogous compounds. The molecule contains a thiophene ring, a carboxylic acid group, and a bromine atom, each contributing to its chemical reactivity and potential biological effects.

Based on data from similar brominated thiophene compounds and carboxylic acids, the primary hazards are:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye damage and irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][4]

Some related compounds are also classified as harmful if swallowed or in contact with skin.[1][5] Therefore, our safety posture must be conservative, assuming these potential hazards and implementing controls to prevent any route of exposure.

Essential Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against direct chemical exposure. The following table summarizes the minimum required PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale & Causality
Eye and Face Protection Chemical safety goggles and a face shield.The compound is a known eye irritant.[1][2][3] Goggles provide a seal against splashes and dust, while a face shield offers a secondary barrier for the entire face, which is critical when handling quantities greater than a few grams or when a splash risk is present.
Skin Protection Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness) and a fully buttoned lab coat.Prevents skin contact, which can cause irritation.[1][5] A lab coat protects underlying clothing and skin from incidental spills. For significant operations, a chemically resistant apron is also advised.
Respiratory Protection Use in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary.Handling the solid powder can generate dust that may cause respiratory irritation.[1][4] A fume hood provides the primary engineering control to capture airborne particles and vapors at the source. Respirators are a secondary measure for situations where engineering controls are insufficient.

Glove Selection: A Deeper Dive into Chemical Compatibility

Not all gloves offer the same level of protection. The choice of glove material is critical and depends on the chemical's properties and the duration of handling. For halogenated heterocyclic compounds like this one, nitrile and butyl rubber are standard choices.

The principle here is to select a material with a long breakthrough time—the time it takes for the chemical to permeate the glove material.

Glove MaterialSuitability for Incidental ContactSuitability for Extended ContactRationale
Nitrile Rubber Excellent Good Offers good resistance to a wide range of chemicals, including acids and halogenated compounds, and provides excellent puncture resistance.[6] It is the standard for incidental contact in most research labs.
Butyl Rubber Very Good Excellent Provides superior resistance to corrosive acids and ketones.[6] It is recommended for situations involving prolonged handling, immersion, or when dealing with larger quantities where the risk of significant exposure is higher.
Latex Not Recommended Not Recommended While offering good dexterity, natural rubber provides poor protection against many organic solvents and halogenated compounds. It is also a common allergen.[6]

Field Insight: Always inspect gloves for any signs of degradation or punctures before use.[7] After handling is complete, remove gloves using the proper technique (without touching the outer surface with bare skin) and wash your hands thoroughly.[7]

Operational Plan: A Step-by-Step Protocol

A systematic workflow minimizes risk and ensures operational efficiency. All handling of this compound should occur within a certified chemical fume hood.

Step 1: Preparation and Pre-Handling Checks

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification.

  • Locate Safety Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed.[5]

  • Assemble Materials: Gather all necessary labware, reagents, and a designated waste container within the fume hood to minimize movement in and out of the controlled area.

  • Don PPE: Put on your lab coat, chemical safety goggles, and appropriate gloves as detailed in the sections above. If a risk of significant dust generation exists, add a face shield.

Step 2: Handling the Chemical

  • Weighing: If weighing the solid, do so within the fume hood or on a balance in a draft-shielded enclosure that vents into the hood. Use anti-static weigh paper or a tared container to prevent dispersal of the powder.

  • Transfer: Use a spatula or powder funnel for transfers. Avoid scooping directly from the primary container to a reaction vessel if possible; weigh out the required amount into a secondary container first.

  • In Solution: When making solutions, add the solid to the solvent slowly to control any potential exothermic reactions.

Step 3: Accidental Spill Response

  • Evacuate: If a spill occurs outside the fume hood, alert others in the lab and evacuate the immediate area.

  • Contain: For small spills inside the fume hood, absorb the material with an inert absorbent like sand or vermiculite.[8] Do not use combustible materials like paper towels for the initial absorption.

  • Clean: Carefully sweep or scoop the contained material and spilled chemical into a clearly labeled waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All disposable items contaminated with this compound, including gloves, weigh paper, and absorbent materials from spills, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[9]

  • Unused Chemical: Unused or excess this compound must be disposed of as hazardous chemical waste. Do not mix it with other waste streams unless compatibility is confirmed.

  • Empty Containers: "Empty" containers that held the chemical should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[9] The rinsed container can then be disposed of according to your institution's policies.

Visualized Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound, from preparation to final disposal.

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Personal Protection cluster_handling Phase 3: Active Handling cluster_cleanup Phase 4: Decontamination & Disposal cluster_post Phase 5: Post-Handling A Verify Fume Hood & Safety Equipment B Assemble Materials & Waste Container A->B Once confirmed C Don PPE (Goggles, Gloves, Lab Coat) B->C Before handling D Perform Chemical Work (Weighing, Transfer, Reaction) Inside Fume Hood C->D E Decontaminate Glassware & Work Surfaces D->E After completion Spill Spill Occurs D->Spill F Segregate & Seal Hazardous Waste E->F G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H Cleanup Follow Spill Response Protocol Spill->Cleanup Cleanup->E Resume cleanup

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.